molecular formula C29H46N7O19P3S B15598417 trans-2-octenedioyl-CoA

trans-2-octenedioyl-CoA

Cat. No.: B15598417
M. Wt: 921.7 g/mol
InChI Key: UUCJVAJRAMBJMP-WBKFOJBMSA-N
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Description

Trans-2-octenedioyl-CoA is an acyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the 1-carboxy group of (2E)-oct-2-enedioic acid. It is a conjugate acid of a this compound(5-).

Properties

Molecular Formula

C29H46N7O19P3S

Molecular Weight

921.7 g/mol

IUPAC Name

(E)-8-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-8-oxooct-6-enoic acid

InChI

InChI=1S/C29H46N7O19P3S/c1-29(2,24(42)27(43)32-10-9-18(37)31-11-12-59-20(40)8-6-4-3-5-7-19(38)39)14-52-58(49,50)55-57(47,48)51-13-17-23(54-56(44,45)46)22(41)28(53-17)36-16-35-21-25(30)33-15-34-26(21)36/h6,8,15-17,22-24,28,41-42H,3-5,7,9-14H2,1-2H3,(H,31,37)(H,32,43)(H,38,39)(H,47,48)(H,49,50)(H2,30,33,34)(H2,44,45,46)/b8-6+/t17-,22-,23-,24+,28-/m1/s1

InChI Key

UUCJVAJRAMBJMP-WBKFOJBMSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of trans-2-Octenedioyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the role of trans-2-octenedioyl-CoA in mitochondrial and peroxisomal beta-oxidation. Dicarboxylic acids, such as octanedioic acid, are endogenous metabolites formed via omega-oxidation of monocarboxylic fatty acids, a pathway that becomes particularly significant when mitochondrial beta-oxidation is impaired. The subsequent beta-oxidation of these dicarboxylic acids is a key metabolic process, with distinct roles for both peroxisomes and mitochondria. This document details the metabolic pathway, the key enzymes involved, and their kinetics. Furthermore, it provides detailed experimental protocols for the analysis of dicarboxylic acid oxidation and the enzymes involved, and presents quantitative data in a structured format. This guide is intended for researchers, scientists, and professionals in drug development engaged in the study of fatty acid metabolism and related metabolic disorders.

Introduction

Mitochondrial beta-oxidation is the primary pathway for the degradation of fatty acids to produce energy. However, alternative pathways exist, including the omega-oxidation of fatty acids in the endoplasmic reticulum, which leads to the formation of dicarboxylic acids.[1] These dicarboxylic acids can then undergo beta-oxidation in both peroxisomes and mitochondria.[1][2] This process is of particular interest in the context of certain metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where the accumulation of dicarboxylic acids is a key diagnostic marker.

This compound is a key intermediate in the beta-oxidation of octanedioic acid. Its metabolism involves a series of enzymatic reactions that parallel those of monocarboxylic fatty acid oxidation. Understanding the kinetics and regulation of the enzymes that process this compound is crucial for elucidating the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies.

Metabolic Pathway of Dicarboxylic Acid Beta-Oxidation

The beta-oxidation of dicarboxylic acids is a multi-organellar process, with distinct roles for peroxisomes and mitochondria. Long-chain dicarboxylic acids are initially chain-shortened in the peroxisomes.[3][4] The resulting medium- and short-chain dicarboxylyl-CoAs can then be further metabolized within the mitochondria.[2]

Peroxisomal Beta-Oxidation

Long-chain dicarboxylyl-CoAs are primarily oxidized in peroxisomes.[3][4] The key enzymes in this process include:

  • Acyl-CoA Oxidase (ACOX): Catalyzes the first step, introducing a double bond.

  • L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): These proteins exhibit enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[3][5]

  • Thiolase: Catalyzes the final step, releasing acetyl-CoA and a chain-shortened dicarboxylyl-CoA.

Mitochondrial Beta-Oxidation

Medium-chain dicarboxylyl-CoAs, such as octanedioyl-CoA, can be oxidized in the mitochondria.[2] The intermediate, this compound, is processed by the following enzymes:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): While primarily acting on monocarboxylic acyl-CoAs, MCAD has been shown to have activity with dicarboxylyl-CoAs.[2]

  • Enoyl-CoA Hydratase (ECH): Catalyzes the hydration of the trans-2 double bond to form 3-hydroxyoctanedioyl-CoA.[6][7]

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): Catalyzes the oxidation of the 3-hydroxy group to form 3-ketooctanedioyl-CoA.[8]

  • Thiolase: Cleaves the 3-ketoacyl-CoA to yield acetyl-CoA and a chain-shortened dicarboxylyl-CoA (adipyl-CoA).

The overall pathway is depicted in the following diagram:

Dicarboxylic_Acid_Beta_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion LongChain_DCA_CoA Long-Chain Dicarboxylyl-CoA ACOX ACOX LongChain_DCA_CoA->ACOX LBP_DBP LBP/DBP ACOX->LBP_DBP Thiolase_P Thiolase LBP_DBP->Thiolase_P MediumChain_DCA_CoA Medium-Chain Dicarboxylyl-CoA Thiolase_P->MediumChain_DCA_CoA AcetylCoA_P Acetyl-CoA Thiolase_P->AcetylCoA_P Octanedioyl_CoA Octanedioyl-CoA MediumChain_DCA_CoA->Octanedioyl_CoA Transport MCAD MCAD Octanedioyl_CoA->MCAD trans_2_Octenedioyl_CoA This compound MCAD->trans_2_Octenedioyl_CoA ECH Enoyl-CoA Hydratase trans_2_Octenedioyl_CoA->ECH Hydroxyoctanedioyl_CoA 3-Hydroxyoctanedioyl-CoA ECH->Hydroxyoctanedioyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyoctanedioyl_CoA->HADH Ketooctanedioyl_CoA 3-Ketooctanedioyl-CoA HADH->Ketooctanedioyl_CoA Thiolase_M Thiolase Ketooctanedioyl_CoA->Thiolase_M Adipyl_CoA Adipyl-CoA Thiolase_M->Adipyl_CoA AcetylCoA_M Acetyl-CoA Thiolase_M->AcetylCoA_M

Figure 1: Overview of dicarboxylic acid beta-oxidation.

Quantitative Data

While specific kinetic data for the enzymatic processing of this compound is limited in the literature, data for related substrates provide valuable insights into the efficiency of the mitochondrial beta-oxidation of dicarboxylic acids.

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (U/mg)Reference
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxydecanoyl-CoAPig heart5.1139[9]
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyoctanoyl-CoAPig heart6.2125[9]
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxybutyryl-CoAPig heart3398[9]

Note: The provided Vmax values are relative to the activity with 3-hydroxydecanoyl-CoA.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and dicarboxylic acid beta-oxidation.

Isolation of Mitochondria

This protocol describes the isolation of mitochondria from cultured cells for subsequent functional assays.

Materials:

  • Isolation Buffer: 70 mM Sucrose, 210 mM Mannitol, 5 mM HEPES, 1 mM EGTA, 0.5% (w/v) fatty acid-free BSA, pH 7.2.

  • Mitochondrial Assay Solution (MAS): 70 mM Sucrose, 220 mM Mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, 0.2% (w/v) fatty acid-free BSA, pH 7.2.

  • Dounce homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Isolation Buffer.

  • Homogenize the cells using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet with Isolation Buffer.

  • Repeat the centrifugation at 8,000 x g for 15 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in MAS for immediate use in functional assays.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

Mitochondria_Isolation start Harvest and Wash Cells resuspend Resuspend in Isolation Buffer start->resuspend homogenize Homogenize (Dounce) resuspend->homogenize centrifuge1 Centrifuge (800 x g, 10 min) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (8,000 x g, 15 min) supernatant1->centrifuge2 wash Wash Pellet centrifuge2->wash centrifuge3 Centrifuge (8,000 x g, 15 min) wash->centrifuge3 resuspend_mas Resuspend in MAS centrifuge3->resuspend_mas protein_assay Protein Quantification resuspend_mas->protein_assay end Isolated Mitochondria protein_assay->end

Figure 2: Experimental workflow for mitochondrial isolation.
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the hydration of a trans-2-enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8.

  • Substrate: trans-2-Octenoyl-CoA (as a proxy for this compound) or synthesized this compound.

  • Enzyme: Purified enoyl-CoA hydratase or mitochondrial lysate.

  • UV-transparent cuvettes.

  • Spectrophotometer.

Procedure:

  • Prepare a stock solution of the enoyl-CoA substrate in water.

  • In a cuvette, add Assay Buffer and the enoyl-CoA substrate to a final concentration of 50 µM.

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the enzyme preparation.

  • Immediately monitor the decrease in absorbance at 263 nm for 5 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-CoA substrate.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the oxidation of a 3-hydroxyacyl-CoA substrate by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+.[2]

Materials:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.3.[2]

  • Substrate: S-Acetoacetyl-CoA (as a general substrate) or synthesized 3-hydroxyoctanedioyl-CoA.

  • NAD+ solution.

  • Enzyme: Purified 3-hydroxyacyl-CoA dehydrogenase or mitochondrial lysate.

  • Spectrophotometer.

Procedure:

  • In a cuvette, prepare a reaction mixture containing Assay Buffer, NAD+ (final concentration 0.1 mM), and the 3-hydroxyacyl-CoA substrate (final concentration 0.09 mM).[2]

  • Equilibrate the mixture to 37°C.[2]

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the increase in absorbance at 340 nm for 5 minutes.

  • Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

LC-MS/MS Analysis of Acyl-CoAs

This method allows for the sensitive and specific quantification of acyl-CoA species, including dicarboxylyl-CoAs.

Sample Preparation (Acyl-CoA Extraction):

  • Quench metabolism in cell or tissue samples by flash-freezing in liquid nitrogen.

  • Homogenize the frozen sample in a cold extraction solvent (e.g., acetonitrile/methanol (B129727)/water 2:2:1 v/v/v).[10]

  • Include an internal standard (e.g., a heavy-isotope labeled acyl-CoA) in the extraction solvent.

  • Centrifuge the homogenate to pellet proteins and cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[11]

LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reversed-phase column for separation. A typical mobile phase gradient would be a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[10]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoA species.

LCMS_Workflow start Sample Quenching homogenize Homogenize in Extraction Solvent start->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute dry->reconstitute lc_separation LC Separation (Reversed-Phase) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection end Data Analysis ms_detection->end

Figure 3: Workflow for LC-MS/MS analysis of acyl-CoAs.

Conclusion

The beta-oxidation of dicarboxylic acids, involving intermediates such as this compound, represents a crucial metabolic pathway, particularly under conditions of impaired mitochondrial fatty acid oxidation. While long-chain dicarboxylic acids are primarily metabolized in peroxisomes, mitochondria play a key role in the further oxidation of medium- and short-chain dicarboxylyl-CoAs. The methodologies and data presented in this guide provide a framework for the investigation of this pathway and its constituent enzymes. Further research is warranted to fully elucidate the specific kinetics of the enzymes involved with dicarboxylic substrates and to understand the regulatory mechanisms that govern the interplay between peroxisomal and mitochondrial dicarboxylic acid beta-oxidation. This knowledge will be instrumental in advancing our understanding of metabolic diseases and in the development of targeted therapeutic interventions.

References

The Unseen Cog in Fatty Acid Metabolism: A Technical Guide to trans-2-Octenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-octenedioyl-CoA is a critical, yet often overlooked, intermediate in the alternative pathways of fatty acid metabolism. Its accumulation is a significant biomarker in certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the metabolic role of this compound, detailing its formation through omega-oxidation and subsequent breakdown via mitochondrial and peroxisomal beta-oxidation. We present available quantitative data, detailed experimental protocols for its synthesis and analysis, and explore its relevance as a potential therapeutic target and biomarker in the context of metabolic diseases. This document is intended to serve as a foundational resource for researchers and clinicians working in the fields of fatty acid metabolism, metabolic disorders, and drug development.

Introduction

The catabolism of fatty acids is a cornerstone of cellular energy homeostasis. While the beta-oxidation of straight-chain fatty acids is well-understood, alternative pathways play a crucial role, particularly under conditions of metabolic stress or enzymatic defects. One such pathway is the omega (ω)-oxidation of fatty acids, which leads to the formation of dicarboxylic acids. These dicarboxylic acids are then chain-shortened via beta-oxidation in both mitochondria and peroxisomes. It is within this metabolic crossroads that this compound emerges as a key intermediate.

This guide will delve into the intricate details of the metabolic journey of this compound, from its origins in the endoplasmic reticulum to its ultimate degradation. We will explore the enzymatic machinery responsible for its transformation, the pathophysiological consequences of its accumulation, and the current state of research into its potential as a therapeutic target.

Metabolic Pathways Involving this compound

The story of this compound begins with the ω-oxidation of medium-chain fatty acids, primarily octanoic acid. This process, occurring in the endoplasmic reticulum, introduces a hydroxyl group at the terminal (ω) carbon, which is subsequently oxidized to a carboxylic acid, forming octanedioic acid.

Formation of Octenedioyl-CoA

Once formed, octanedioic acid is activated to its coenzyme A (CoA) thioester, octanedioyl-CoA, a reaction catalyzed by an acyl-CoA synthetase. This dicarboxylyl-CoA then enters the beta-oxidation spiral.

Beta-Oxidation of Dicarboxylic Acids

The beta-oxidation of dicarboxylyl-CoAs can occur in both mitochondria and peroxisomes. The initial dehydrogenation of octanedioyl-CoA is catalyzed by an acyl-CoA dehydrogenase, such as MCAD, to yield This compound .[1] This is the first committed step in the beta-oxidation of this dicarboxylic acid.

The subsequent steps mirror the canonical beta-oxidation pathway:

  • Hydration: Enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond of this compound to form 3-hydroxyoctanedioyl-CoA.

  • Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding 3-ketooctanedioyl-CoA.

  • Thiolysis: Thiolase cleaves 3-ketooctanedioyl-CoA, releasing acetyl-CoA and glutaryl-CoA (a six-carbon dicarboxylyl-CoA).

This cycle repeats, progressively shortening the dicarboxylic acid chain.

Fatty_Acid_Metabolism Octanoic_Acid Octanoic Acid Octanedioic_Acid Octanedioic Acid Octanoic_Acid->Octanedioic_Acid ω-Oxidation (ER) Octanedioyl_CoA Octanedioyl-CoA Octanedioic_Acid->Octanedioyl_CoA Acyl-CoA Synthetase trans_2_Octenedioyl_CoA This compound Octanedioyl_CoA->trans_2_Octenedioyl_CoA Acyl-CoA Dehydrogenase (e.g., MCAD) Hydroxyoctanedioyl_CoA 3-Hydroxyoctanedioyl-CoA trans_2_Octenedioyl_CoA->Hydroxyoctanedioyl_CoA Enoyl-CoA Hydratase Ketooctanedioyl_CoA 3-Ketooctanedioyl-CoA Hydroxyoctanedioyl_CoA->Ketooctanedioyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketooctanedioyl_CoA->Acetyl_CoA Thiolase Glutaryl_CoA Glutaryl-CoA Ketooctanedioyl_CoA->Glutaryl_CoA Thiolase

Figure 1. Beta-oxidation of octanedioic acid.

Pathophysiological Significance: MCAD Deficiency

In MCAD deficiency, the impaired activity of medium-chain acyl-CoA dehydrogenase leads to a bottleneck in the beta-oxidation of medium-chain fatty acids. This results in the shunting of these fatty acids towards the ω-oxidation pathway, leading to a significant increase in the production and urinary excretion of dicarboxylic acids, including unsaturated species derived from the incomplete beta-oxidation of their longer-chain precursors.[2][3] The accumulation of these metabolites is a key diagnostic feature of the disorder.

MCAD_Deficiency_Workflow Fasting Fasting or Metabolic Stress Fatty_Acid_Mobilization Increased Fatty Acid Mobilization Fasting->Fatty_Acid_Mobilization Beta_Oxidation Mitochondrial Beta-Oxidation Fatty_Acid_Mobilization->Beta_Oxidation Omega_Oxidation Upregulated ω-Oxidation (ER) Fatty_Acid_Mobilization->Omega_Oxidation Shunting of Metabolites MCAD_Block MCAD Deficiency (Enzymatic Block) Beta_Oxidation->MCAD_Block Dicarboxylic_Acids Accumulation of Dicarboxylic Acids Omega_Oxidation->Dicarboxylic_Acids Urinary_Excretion Increased Urinary Excretion Dicarboxylic_Acids->Urinary_Excretion

Figure 2. Pathophysiological flow in MCAD deficiency.

Data Presentation

Quantitative data specifically for the enzymatic reactions involving this compound is sparse in the literature. However, data for related substrates and the general characteristics of the enzymes involved provide valuable context.

Table 1: Enzyme Kinetic Data for Acyl-CoA Dehydrogenases with Dicarboxylyl-CoA Substrates

EnzymeSubstrateKm (µM)Vmax (U/mg)Source
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Dodecanedioyl-CoA (DC12-CoA)Not Reported28% of C8-CoA activity[4]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Adipyl-CoA (DC6-CoA)Not ReportedActive[4]

Note: Data for this compound is not available. The data presented is for related dicarboxylyl-CoA substrates, indicating that MCAD has activity towards these molecules.

Table 2: Urinary Organic Acid Levels in MCAD Deficiency

MetabolitePatient Cohort (µmol/mmol creatinine)Control Cohort (µmol/mmol creatinine)Source
Adipic Acid (C6)Elevated< 150[5]
Suberic Acid (C8)Significantly ElevatedLow[5]
Sebacic Acid (C10)ElevatedLow[5]
cis-4-Decenedioic AcidSignificantly IncreasedNot typically detected[2]
cis-3-Octenedioic AcidSlightly DecreasedNot typically detected[2]

Note: These values represent general trends observed in patients with MCAD deficiency during metabolic decompensation.

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound is not commercially established. However, a general chemo-enzymatic approach for the synthesis of α,β-unsaturated acyl-CoAs can be adapted.[6]

Workflow for Synthesis:

Synthesis_Workflow Start Octanedioic acid Activation Activation to Octanedioyl-CoA Start->Activation Dehydrogenation Enzymatic Dehydrogenation (Acyl-CoA Dehydrogenase) Activation->Dehydrogenation Purification Purification by HPLC Dehydrogenation->Purification Product This compound Purification->Product

Figure 3. Workflow for the synthesis of this compound.

Detailed Methodology:

  • Activation of Octanedioic Acid:

    • Octanedioic acid is converted to its corresponding acyl-CoA thioester, octanedioyl-CoA. This can be achieved using a suitable acyl-CoA synthetase or through chemical methods involving the activation of the carboxylic acid (e.g., to an N-hydroxysuccinimide ester) followed by reaction with Coenzyme A.

  • Enzymatic Dehydrogenation:

    • The purified octanedioyl-CoA is incubated with a suitable acyl-CoA dehydrogenase that exhibits activity towards dicarboxylic acids, such as recombinant MCAD.

    • The reaction mixture should contain the enzyme, the substrate (octanedioyl-CoA), and the electron acceptor (e.g., an artificial electron acceptor like ferricenium hexafluorophosphate (B91526) for in vitro assays).

    • The reaction is monitored spectrophotometrically by following the reduction of the electron acceptor.

  • Purification:

    • The reaction mixture is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the product, this compound, from the unreacted substrate and other reaction components.

    • A C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) is typically used for the separation of acyl-CoA esters.

  • Characterization:

    • The purified product is characterized by mass spectrometry (MS) to confirm its molecular weight and by UV-Vis spectrophotometry to determine its concentration, using the characteristic absorbance of the thioester bond.

Analysis of this compound in Biological Samples

The analysis of acyl-CoA species in biological matrices is challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific quantification.[7]

Detailed Methodology:

  • Sample Preparation:

    • Tissue or cell samples are rapidly homogenized in a cold acidic solution (e.g., 10% trichloroacetic acid) to precipitate proteins and quench enzymatic activity.

    • An internal standard, such as a stable isotope-labeled acyl-CoA, should be added at the beginning of the extraction to correct for losses during sample processing.

  • Solid-Phase Extraction (SPE):

    • The supernatant from the homogenization is loaded onto a C18 SPE cartridge.

    • The cartridge is washed with an aqueous solution to remove polar interferences.

    • The acyl-CoA esters are eluted with a solvent of higher organic content (e.g., methanol (B129727) or acetonitrile).

  • LC-MS/MS Analysis:

    • The eluate from the SPE is injected onto an LC-MS/MS system.

    • Chromatography: A C18 column is typically used with a gradient elution of acetonitrile in an aqueous buffer containing a weak acid (e.g., formic acid or acetic acid) to ensure good peak shape.

    • Mass Spectrometry: The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI). Detection is performed using multiple reaction monitoring (MRM) for high specificity and sensitivity. The MRM transition would be from the precursor ion (the molecular weight of this compound) to a specific product ion (e.g., the CoA moiety).

  • Quantification:

    • A calibration curve is generated using synthesized and purified this compound standards.

    • The concentration of this compound in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Drug Development Implications

The accumulation of dicarboxylic acids in MCAD deficiency and other fatty acid oxidation disorders highlights the potential for therapeutic intervention by targeting the enzymes involved in their metabolism.

Modulating Peroxisomal Beta-Oxidation

Since peroxisomes play a significant role in the beta-oxidation of dicarboxylic acids, modulating the activity of peroxisomal enzymes could be a viable therapeutic strategy.[8][9] Upregulation of peroxisomal beta-oxidation could help to clear the accumulating dicarboxylic acids in MCAD deficiency. Conversely, in conditions where the products of peroxisomal beta-oxidation may be detrimental, inhibition could be beneficial.[10]

Substrate Competition and Alternative Pathways

In MCAD deficiency, providing alternative energy sources that bypass the defective enzyme is a key management strategy. Furthermore, exploring substrate analogues that can be metabolized by the residual MCAD activity or by other acyl-CoA dehydrogenases could be a promising therapeutic avenue.[10]

This compound as a Biomarker

The detection and quantification of this compound and other unsaturated dicarboxylic acid intermediates in urine or plasma could serve as sensitive and specific biomarkers for the diagnosis and monitoring of MCAD deficiency and other related disorders.[2]

Drug_Development_Logic MCAD_Deficiency MCAD Deficiency DCA_Accumulation Dicarboxylic Acid Accumulation MCAD_Deficiency->DCA_Accumulation Therapeutic_Goal Therapeutic Goal: Reduce DCA Load & Provide Energy DCA_Accumulation->Therapeutic_Goal Biomarker This compound as a Biomarker DCA_Accumulation->Biomarker Strategy1 Enhance Peroxisomal β-Oxidation Therapeutic_Goal->Strategy1 Strategy2 Provide Alternative Energy Substrates Therapeutic_Goal->Strategy2 Strategy3 Develop Substrate Analogues Therapeutic_Goal->Strategy3

Figure 4. Logic diagram for drug development strategies.

Conclusion

This compound, while not a household name in metabolic pathways, holds a significant position in the alternative routes of fatty acid metabolism. Its role as an intermediate in the beta-oxidation of dicarboxylic acids places it at the center of the metabolic derangements seen in MCAD deficiency. While direct quantitative data and specific experimental protocols for this molecule are still emerging, the foundational knowledge of its metabolic context provides a strong basis for future research. For scientists and drug development professionals, understanding the intricacies of this compound metabolism opens up new avenues for the development of diagnostic biomarkers and novel therapeutic strategies for a range of metabolic disorders. This guide serves as a starting point for these endeavors, consolidating the current understanding and highlighting the areas ripe for further investigation.

References

An In-depth Technical Guide to the Biochemical Synthesis of trans-2-Octenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Octenedioyl-CoA is a pivotal intermediate in the metabolism of medium-chain dicarboxylic acids. Its synthesis is a multi-step biochemical pathway that begins with the ω-oxidation of octanoic acid, followed by its activation to a coenzyme A (CoA) ester and subsequent entry into the peroxisomal β-oxidation pathway. This guide provides a detailed technical overview of the enzymatic reactions, quantitative data, and experimental protocols involved in the synthesis of this compound, a key metabolite in cellular lipid homeostasis.

Biochemical Pathway of this compound Synthesis

The synthesis of this compound proceeds through two major metabolic processes: ω-oxidation of octanoic acid to produce octanedioic acid, and the subsequent peroxisomal β-oxidation of octanedioyl-CoA.

ω-Oxidation of Octanoic Acid

This pathway occurs primarily in the endoplasmic reticulum of liver and kidney cells and involves a series of three enzymatic reactions to convert the terminal methyl group of octanoic acid into a carboxylic acid, yielding octanedioic acid.[1][2]

  • Step 1: ω-Hydroxylation: The pathway is initiated by the hydroxylation of the ω-carbon (C8) of octanoic acid to form 8-hydroxyoctanoic acid. This reaction is catalyzed by a member of the cytochrome P450 family of enzymes, specifically a fatty acid ω-hydroxylase (e.g., CYP4A11, CYP4F2, CYP4F3B).[3] This monooxygenase reaction requires molecular oxygen (O₂) and NADPH as a reducing equivalent.[2]

  • Step 2: Oxidation to Aldehyde: The newly formed hydroxyl group of 8-hydroxyoctanoic acid is then oxidized to an aldehyde, yielding 8-oxooctanoic acid. This reaction is catalyzed by an alcohol dehydrogenase (ADH).[1]

  • Step 3: Oxidation to Carboxylic Acid: The final step of ω-oxidation is the oxidation of the aldehyde group of 8-oxooctanoic acid to a carboxylic acid, forming octanedioic acid. This reaction is catalyzed by an aldehyde dehydrogenase (ALDH).[1]

Activation and Peroxisomal β-Oxidation of Octanedioic Acid

Once formed, octanedioic acid is transported to the peroxisome for activation and subsequent β-oxidation.

  • Step 4: Activation to Octanedioyl-CoA: Octanedioic acid is activated to its corresponding coenzyme A thioester, octanedioyl-CoA, by a microsomal dicarboxylyl-CoA synthetase.[1][4] This reaction requires ATP and CoA and proceeds via an acyl-adenylate intermediate, releasing AMP and pyrophosphate (PPi).[1][4]

  • Step 5: Dehydrogenation to this compound: Octanedioyl-CoA enters the peroxisomal β-oxidation pathway. The first step is the introduction of a double bond between the α- and β-carbons (C2 and C3) by a peroxisomal acyl-CoA oxidase (ACOX).[5] This reaction utilizes FAD as a cofactor and produces hydrogen peroxide (H₂O₂). The product of this reaction is this compound.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the synthesis of this compound.

Table 1: Kinetic Parameters of Cytochrome P450 ω-Hydroxylase

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)Reference
Lauric Acid (C12)Recombinant P450 4A1--[6]
Phytanic AcidHuman Liver Microsomes--[7]

Note: Specific kinetic data for octanoic acid with individual cytochrome P450 isoforms is limited. The data for lauric acid and phytanic acid provide an indication of the enzyme's activity with fatty acid substrates.

Table 2: Kinetic Properties of Human Liver Alcohol Dehydrogenase (Class I Isoenzymes)

SubstrateKm (mM)kcat (min-1)Reference
Octanol (B41247)100-1000 fold lower than ethanolVaries[8]
Ethanol0.048 - 649 - 560[9]

Table 3: Kinetic Parameters of Human Aldehyde Dehydrogenase (ALDH)

IsozymeSubstrateKm (µM)Reference
ALDH-1Decanal0.0029[10]
ALDH-2Decanal0.022[10]
ALDH1A3Hexanal16.1[11]

Note: The Km values for long-chain aliphatic aldehydes are in the nanomolar to low micromolar range, suggesting high affinity. Specific data for 8-oxooctanoic acid is not available.

Table 4: Activity of Microsomal Dicarboxylyl-CoA Synthetase

Substrate (Dicarboxylic Acid)Relative Activity (%)Reference
Adipic (C6)~50[4]
Suberic (C8)~75[4]
Sebacic (C10)~90[4]
Dodecanedioic (C12)100[4]

Note: The enzyme displays broad specificity for dicarboxylic acids from C5 to C16. The highest activity is observed with dodecanedioic acid.[4]

Table 5: Kinetic Parameters of Peroxisomal Fatty Acyl-CoA Oxidase with Dicarboxylic Acid Mono-CoA Esters

Substrate (Mono-CoA Ester)Km (µM)Calculated Vmax (relative units)Ki (µM)Reference
Adipic (DC6)-decreases with chain lengthdecreases with chain length[12]
Suberic (DC8)-similar for all substrates-[12]
Sebacic (DC10)-similar for all substrates-[12]
Dodecanedioic (DC12)-similar for all substrates-[12]

Note: The enzyme exhibits substrate inhibition, and while the Vmax values are similar for medium-chain dicarboxyl-CoAs, the increasing Km and decreasing Ki with shorter chain lengths lead to a lower maximum obtainable velocity.[12]

Experimental Protocols

In Vitro ω-Hydroxylation of Octanoic Acid

This protocol is adapted from a method for studying the ω-hydroxylation of fatty acids in liver microsomes.[7][13]

Materials:

  • Rat or human liver microsomes

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Octanoic acid

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • MgCl₂

  • Reaction termination solution (e.g., 2 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Internal standard (e.g., a deuterated analog of the product)

  • GC-MS or LC-MS/MS for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes, potassium phosphate buffer, and MgCl₂.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding octanoic acid and the NADPH regenerating system.

  • Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding the reaction termination solution.

  • Add the internal standard and extract the products with an organic solvent.

  • Evaporate the organic solvent and derivatize the residue if necessary for GC-MS analysis.

  • Analyze the sample by GC-MS or LC-MS/MS to identify and quantify the 8-hydroxyoctanoic acid product.

Assay for Dicarboxylyl-CoA Synthetase Activity

This protocol is based on the measurement of CoA consumption or AMP/PPi production.[1][4]

Materials:

  • Microsomal protein fraction

  • Tris-HCl buffer (pH 7.4)

  • Octanedioic acid

  • ATP

  • CoA

  • MgCl₂

  • A reagent for detecting CoA, AMP, or PPi (e.g., Ellman's reagent for free thiols)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the microsomal protein, Tris-HCl buffer, MgCl₂, and octanedioic acid.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding ATP and CoA.

  • Monitor the decrease in CoA concentration (or the increase in AMP/PPi) over time using a suitable detection method. For example, measure the absorbance change at 412 nm when using Ellman's reagent to detect the disappearance of the free thiol group of CoA.

  • Calculate the enzyme activity based on the rate of substrate conversion.

Assay for Peroxisomal Acyl-CoA Oxidase Activity

This protocol is a common method for measuring ACOX activity by detecting the production of H₂O₂.[5][14][15]

Materials:

  • Peroxisomal fraction or purified ACOX

  • Potassium phosphate buffer (pH 8.0)

  • Octanedioyl-CoA (substrate)

  • FAD

  • Horseradish peroxidase (HRP)

  • A chromogenic or fluorogenic HRP substrate (e.g., leuco-dichlorofluorescein or Amplex Red)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing the peroxisomal fraction or purified enzyme, potassium phosphate buffer, and FAD.

  • Add HRP and the chromogenic/fluorogenic substrate.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the substrate, octanedioyl-CoA.

  • Monitor the increase in absorbance or fluorescence over time, which is proportional to the rate of H₂O₂ production.

  • Calculate the enzyme activity based on a standard curve generated with known concentrations of H₂O₂.

Synthesis and Purification of Octanedioyl-CoA

The chemical synthesis of acyl-CoA esters can be achieved through various methods, often involving the activation of the carboxylic acid and subsequent reaction with CoA.

Materials:

  • Octanedioic acid

  • A coupling reagent (e.g., N,N'-carbonyldiimidazole or a water-soluble carbodiimide)

  • Coenzyme A (lithium salt)

  • Anhydrous organic solvent (e.g., tetrahydrofuran)

  • Purification system (e.g., HPLC with a C18 column)

Procedure:

  • Activate one of the carboxylic acid groups of octanedioic acid using a coupling reagent in an anhydrous organic solvent.

  • Dissolve Coenzyme A in an appropriate buffer.

  • Slowly add the activated octanedioic acid to the CoA solution while maintaining the pH.

  • Allow the reaction to proceed at room temperature.

  • Purify the resulting octanedioyl-CoA monoester by reverse-phase HPLC.

  • Lyophilize the purified product for storage.

Quantitative Analysis of this compound

A sensitive and specific method for the quantification of this compound in biological samples is ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[2][16]

Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • C18 or HILIC analytical column

  • Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)

  • This compound standard

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Sample extraction and preparation reagents

Procedure:

  • Extract the acyl-CoAs from the biological sample using a suitable method (e.g., solid-phase extraction).

  • Add the internal standard to the sample.

  • Inject the extracted sample onto the UHPLC system.

  • Separate the analytes using an appropriate chromatographic gradient.

  • Detect and quantify this compound using multiple reaction monitoring (MRM) on the mass spectrometer.

  • Construct a calibration curve using the standard to determine the concentration of the analyte in the sample.

Signaling Pathways and Experimental Workflows

Pathway of this compound Synthesis

Synthesis_Pathway Octanoic Acid Octanoic Acid 8-Hydroxyoctanoic Acid 8-Hydroxyoctanoic Acid Octanoic Acid->8-Hydroxyoctanoic Acid Cytochrome P450 (ω-hydroxylase) O₂, NADPH 8-Oxooctanoic Acid 8-Oxooctanoic Acid 8-Hydroxyoctanoic Acid->8-Oxooctanoic Acid Alcohol Dehydrogenase NAD⁺ Octanedioic Acid Octanedioic Acid 8-Oxooctanoic Acid->Octanedioic Acid Aldehyde Dehydrogenase NAD⁺ Octanedioyl-CoA Octanedioyl-CoA Octanedioic Acid->Octanedioyl-CoA Dicarboxylyl-CoA Synthetase ATP, CoA This compound This compound Octanedioyl-CoA->this compound Peroxisomal Acyl-CoA Oxidase FAD

Caption: Biochemical pathway for the synthesis of this compound.

Experimental Workflow for Enzyme Kinetic Analysis

Kinetic_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Source Obtain Enzyme Source (e.g., tissue homogenate, purified protein) Reaction_Setup Set up Reaction Mixtures (varying substrate concentrations) Enzyme_Source->Reaction_Setup Substrate_Prep Prepare Substrates and Buffers Substrate_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Measurement Measure Reaction Rate (e.g., spectrophotometry) Incubation->Measurement Data_Plotting Plot Rate vs. Substrate Concentration Measurement->Data_Plotting Kinetic_Model Fit Data to Michaelis-Menten Equation Data_Plotting->Kinetic_Model Parameter_Determination Determine Kₘ and Vₘₐₓ Kinetic_Model->Parameter_Determination

Caption: General workflow for determining enzyme kinetic parameters.

Logical Relationship of Metabolic Fates

Metabolic_Fates Octanoic Acid Octanoic Acid Mitochondrial β-Oxidation Mitochondrial β-Oxidation Octanoic Acid->Mitochondrial β-Oxidation Major Pathway ω-Oxidation ω-Oxidation Octanoic Acid->ω-Oxidation Alternative Pathway Octanedioic Acid Octanedioic Acid Peroxisomal β-Oxidation Peroxisomal β-Oxidation Octanedioic Acid->Peroxisomal β-Oxidation This compound This compound Further β-Oxidation Cycles Further β-Oxidation Cycles This compound->Further β-Oxidation Cycles ω-Oxidation->Octanedioic Acid Peroxisomal β-Oxidation->this compound Succinyl-CoA & Acetyl-CoA Succinyl-CoA & Acetyl-CoA Further β-Oxidation Cycles->Succinyl-CoA & Acetyl-CoA TCA Cycle TCA Cycle Succinyl-CoA & Acetyl-CoA->TCA Cycle

Caption: Metabolic fates of octanoic acid leading to this compound.

References

An In-depth Technical Guide to the Enzymes Involved in the Metabolism of trans-2-Octenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of dicarboxylic acids, including intermediates such as trans-2-octenedioyl-CoA, is a crucial aspect of lipid homeostasis. This technical guide provides a comprehensive overview of the core enzymes involved in the breakdown of this compound, a key step in the β-oxidation of medium-chain dicarboxylic acids. Primarily occurring within peroxisomes, this metabolic pathway is essential for cellular energy balance and the detoxification of potentially harmful lipid species. This document details the functions of the key enzymes, presents available quantitative data, outlines experimental protocols for their study, and provides visual representations of the metabolic pathway and experimental workflows.

Core Enzymes in this compound Metabolism

The catabolism of this compound is a part of the peroxisomal β-oxidation spiral. The primary enzymes responsible for its metabolism are the peroxisomal bifunctional enzymes, which possess two distinct enzymatic activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. In mammals, two main bifunctional enzymes with overlapping but distinct substrate specificities have been identified: L-bifunctional protein (Ehhadh) and D-bifunctional protein (Hsd17b4).

  • L-Bifunctional Protein (Ehhadh): This enzyme is a key component of the classical peroxisomal fatty acid β-oxidation pathway. While its expression is highly inducible by peroxisome proliferator-activated receptor α (PPARα) activation, specific substrates for Ehhadh have been elusive. However, studies on knockout mice have demonstrated that Ehhadh is indispensable for the production of medium-chain dicarboxylic acids, such as adipic (C6) and suberic (C8) acids, during fasting.[1][2][3] This strongly suggests its involvement in the metabolism of intermediates like this compound.

  • D-Bifunctional Protein (Hsd17b4): Also known as multifunctional enzyme 2 (MFP2), this enzyme is involved in the β-oxidation of very long-chain fatty acids, branched-chain fatty acids, and bile acid intermediates.[4][5] It catalyzes both the hydration of 2-enoyl-CoAs to (3R)-hydroxyacyl-CoAs and the subsequent dehydrogenation to 3-ketoacyl-CoAs.[4][6] While its primary roles are associated with other lipid classes, it can also act on dicarboxylic acid intermediates.[7]

Quantitative Data on Enzyme Kinetics

Obtaining precise kinetic parameters for the metabolism of this compound has been challenging due to the difficulty in synthesizing the substrate and the broad specificity of the enzymes. However, data from studies using analogous substrates provide valuable insights into the catalytic efficiencies of the peroxisomal bifunctional enzymes.

Table 1: Kinetic Parameters of D-Bifunctional Protein (Hsd17b4) with Various Substrates

SubstrateKm (µM)Vmax (µmol/min/mg)Reference
D-3-hydroxy-octanoyl-CoA108.8[8]
NAD+138.8[8]
3-ketooctanoyl-CoA2.7-[8]
NADH5.4-[8]
(2E)-hexadecenedioyl-CoA0.9-[8]
(2E)-hexadecenoyl-CoA12.8-[8]

Note: Data for this compound is not available. The table presents data for structurally related substrates to provide an estimate of enzyme activity.

For the L-bifunctional protein (Ehhadh), while it is established to be crucial for medium-chain dicarboxylic acid metabolism, specific kinetic data with dicarboxylyl-CoA substrates are not well-documented in the literature.[1][3]

Metabolic Pathway of this compound

The metabolism of this compound proceeds through the following steps within the peroxisomal β-oxidation pathway:

  • Hydration: The L- or D-bifunctional enzyme catalyzes the addition of a water molecule across the double bond of this compound, forming 3-hydroxyoctanedioyl-CoA.

  • Dehydrogenation: The same bifunctional enzyme then catalyzes the NAD+-dependent oxidation of 3-hydroxyoctanedioyl-CoA to 3-oxooctanedioyl-CoA.

  • Thiolytic Cleavage: A peroxisomal thiolase, such as sterol carrier protein X (SCPx), cleaves 3-oxooctanedioyl-CoA, yielding acetyl-CoA and hexanedioyl-CoA (adipoyl-CoA).

  • Further Oxidation: Adipoyl-CoA can then undergo further rounds of β-oxidation.

Metabolic_Pathway_of_trans_2_octenedioyl_CoA cluster_peroxisome Peroxisome This compound This compound 3-Hydroxyoctanedioyl-CoA 3-Hydroxyoctanedioyl-CoA This compound->3-Hydroxyoctanedioyl-CoA L/D-Bifunctional Enzyme (Enoyl-CoA Hydratase activity) + H2O 3-Oxooctanedioyl-CoA 3-Oxooctanedioyl-CoA 3-Hydroxyoctanedioyl-CoA->3-Oxooctanedioyl-CoA L/D-Bifunctional Enzyme (3-Hydroxyacyl-CoA Dehydrogenase activity) NAD+ -> NADH + H+ Hexanedioyl-CoA (Adipoyl-CoA) Hexanedioyl-CoA (Adipoyl-CoA) 3-Oxooctanedioyl-CoA->Hexanedioyl-CoA (Adipoyl-CoA) Peroxisomal Thiolase + CoA-SH Acetyl-CoA Acetyl-CoA Enzyme_Characterization_Workflow cluster_workflow Enzyme Characterization Workflow A Hypothesize Enzyme Involvement (e.g., from genomic data) B Clone and Express Recombinant Protein A->B C Purify Recombinant Protein (e.g., Affinity Chromatography) B->C D Confirm Protein Identity (SDS-PAGE, Western Blot, Mass Spec) C->D F Develop and Optimize Enzyme Assays (Hydratase & Dehydrogenase) D->F E Synthesize Substrate (this compound) E->F G Determine Kinetic Parameters (Km, Vmax, kcat) F->G H Investigate Substrate Specificity (Varying chain lengths and modifications) G->H J Publish Findings G->J I Structural Studies (Crystallography, Cryo-EM) H->I I->J

References

The Crossroads of Lipid Metabolism: A Technical Guide to trans-2-Enoyl-CoA in the Sphingosine Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. The degradation of these bioactive lipids is a tightly regulated pathway, ensuring the proper balance of signaling intermediates. A key, yet often overlooked, juncture in this pathway is the generation and subsequent metabolism of long-chain trans-2-enoyl-CoA species. This technical guide provides an in-depth exploration of the connection between trans-2-enoyl-CoA intermediates, particularly trans-2-hexadecenoyl-CoA, and the sphingosine (B13886) degradation pathway. We will detail the enzymatic steps leading to the formation of these intermediates, present available quantitative data on enzyme kinetics, and provide comprehensive experimental protocols for their analysis. This guide is intended to serve as a valuable resource for researchers investigating sphingolipid metabolism and its implications in health and disease, as well as for professionals in drug development targeting this critical metabolic axis.

Introduction to the Sphingosine Degradation Pathway

The catabolism of complex sphingolipids converges on the formation of sphingosine. Sphingosine can be salvaged for the re-synthesis of ceramides (B1148491) or be irreversibly degraded. The degradative pathway commences with the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule itself. The irreversible exit point from sphingolipid metabolism is catalyzed by the enzyme sphingosine-1-phosphate lyase (S1P lyase) .

S1P lyase cleaves S1P to yield two products: phosphoethanolamine and a long-chain aldehyde, primarily (2E)-hexadecenal . This reaction is a critical control point, as it diminishes the cellular pools of pro-survival S1P while generating products that can be shunted into other metabolic pathways.

The Emergence of trans-2-Enoyl-CoA

The (2E)-hexadecenal produced by S1P lyase is further metabolized in a two-step process:

  • Oxidation: The long-chain aldehyde is oxidized to its corresponding carboxylic acid, trans-2-hexadecenoic acid, by a fatty aldehyde dehydrogenase (FALDH) . This reaction is NAD(P)+ dependent.

  • Activation: The resulting fatty acid is then activated to its coenzyme A (CoA) thioester, trans-2-hexadecenoyl-CoA , by an acyl-CoA synthetase.

It is important to note that while trans-2-hexadecenoyl-CoA is the most commonly cited intermediate due to the prevalence of C16 backbones in sphingolipids, other chain-length variants, such as trans-2-octenoyl-CoA, may also be formed depending on the initial acyl chain composition of the degraded sphingolipid.

The final step in this pathway is the reduction of the trans-2-enoyl-CoA intermediate to a saturated acyl-CoA. This reaction is catalyzed by trans-2-enoyl-CoA reductase (TECR) , an NADPH-dependent enzyme located in the endoplasmic reticulum. The product, typically palmitoyl-CoA, can then enter the general pool of fatty acyl-CoAs for use in energy production via β-oxidation or for the synthesis of other lipids, including glycerophospholipids and triacylglycerols. This final step represents a direct link between sphingolipid and glycerolipid metabolism.

Signaling Pathways and Experimental Workflows

The Sphingosine Degradation Pathway

Sphingosine_Degradation cluster_enzymes Enzymes Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P ATP -> ADP Hexadecenal (2E)-Hexadecenal S1P->Hexadecenal Phosphoethanolamine Phosphoethanolamine S1P->Phosphoethanolamine Hexadecenoic_acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_acid NAD(P)+ -> NAD(P)H Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Hexadecenoic_acid->Hexadecenoyl_CoA CoA + ATP -> AMP + PPi Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA NADPH -> NADP+ Glycerolipid_Synthesis Glycerolipid Synthesis & β-Oxidation Palmitoyl_CoA->Glycerolipid_Synthesis SphK Sphingosine Kinase (SphK1/2) S1PL S1P Lyase FALDH Fatty Aldehyde Dehydrogenase ACSL Acyl-CoA Synthetase TECR trans-2-Enoyl-CoA Reductase (TECR)

Caption: Overview of the Sphingosine Degradation Pathway.

Experimental Workflow for Quantifying trans-2-Enoyl-CoA Species

Experimental_Workflow cluster_steps Analytical Steps Sample Cell/Tissue Homogenate Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Alkaline Hydrolysis (to release fatty acids) Extraction->Derivatization Esterification Fatty Acid Methyl Ester (FAME) Derivatization Derivatization->Esterification Analysis LC-MS/MS Analysis Esterification->Analysis Quantification Quantification against Internal Standards Analysis->Quantification

Caption: General workflow for acyl-CoA analysis.

Quantitative Data

The following tables summarize the available kinetic data for the key enzymes involved in the metabolism of trans-2-enoyl-CoA intermediates in the sphingosine degradation pathway. Data for human enzymes are prioritized where available.

EnzymeSubstrateKₘ (µM)Vₘₐₓ (nmol/min/mg)Organism/SourceReference
S1P Lyase C17-Sphinganine-1-phosphate6Not ReportedMouse[1]
Fatty Aldehyde Dehydrogenase (FALDH/ALDH3A2) Heptanal4-35 (range for various aldehydes)Not ReportedHuman (recombinant)[2]
Tetradecanal4-35Not ReportedHuman (recombinant)[2]
Hexadecanal4-35Not ReportedHuman (recombinant)[2]
Octadecanal4-35Not ReportedHuman (recombinant)[2]
NAD⁺1801338Human (recombinant)[2]
trans-2-Enoyl-CoA Reductase (TECR) Crotonyl-CoA (C4:1)20Not ReportedRat Liver Microsomes
trans-2-Hexenoyl-CoA (C6:1)0.5Not ReportedRat Liver Microsomes
trans-2-Hexadecenoyl-CoA (C16:1)1.0Not ReportedRat Liver Microsomes
NADPH10Not ReportedRat Liver Microsomes
Crotonyl-CoA (C4:1)68Not ReportedEuglena gracilis (mitochondrial)
trans-2-Hexenoyl-CoA (C6:1)91Not ReportedEuglena gracilis (mitochondrial)
NADH109Not ReportedEuglena gracilis (mitochondrial)
NADPH119Not ReportedEuglena gracilis (mitochondrial)

Note: Comprehensive kinetic data for human TECR with long-chain trans-2-enoyl-CoA substrates is limited in the publicly available literature.

Experimental Protocols

Assay for Sphingosine-1-Phosphate Lyase (S1P Lyase) Activity

This protocol is adapted from a fluorescence-based assay and a GC/MS-based method.[1][3]

Principle: S1P lyase activity is determined by measuring the formation of the aldehyde product from a suitable substrate.

A. Fluorescence-Based Assay [3]

  • Substrate: ω-(7-nitro-2-1,3-benzoxadiazol-4-yl)-D-erythro-sphingosine-1-phosphate (NBD-S1P).

  • Detection: The fluorescent NBD-aldehyde product is separated from the substrate by HPLC and quantified.

Materials:

  • NBD-S1P substrate

  • Cell or tissue homogenates

  • Assay buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA, 10 mM NaF, 1 mM 4-deoxypyridoxine, 1 mM DTT

  • Internal standard: NBD-C18-sphingosine

  • Chloroform, Methanol

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • Prepare cell or tissue homogenates in assay buffer.

  • Initiate the reaction by adding NBD-S1P (final concentration ~5 µM) to the homogenate.

  • Incubate at 37°C for a specified time (e.g., 20-60 minutes). The reaction should be in the linear range.

  • Stop the reaction by adding chloroform:methanol (2:1, v/v).

  • Add the internal standard.

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for HPLC analysis.

  • Inject the sample onto the HPLC system and quantify the NBD-aldehyde peak area relative to the internal standard.

B. GC/MS-Based Assay [1]

  • Substrate: C17-sphinganine-1-phosphate.

  • Detection: The pentadecanal (B32716) product is derivatized to a pentafluorobenzyloxime and quantified by GC/MS.

Materials:

  • C17-sphinganine-1-phosphate

  • Cell or tissue homogenates

  • Assay buffer (as above)

  • Pentafluorobenzyl hydroxylamine (B1172632) hydrochloride (PFBHA)

  • Organic solvent (e.g., hexane)

  • GC/MS system

Procedure:

  • Perform the enzymatic reaction as described in the fluorescence-based assay using C17-sphinganine-1-phosphate as the substrate.

  • Stop the reaction and extract the lipids.

  • Dry the lipid extract.

  • Add a solution of PFBHA in a suitable buffer to the dried extract to derivatize the pentadecanal.

  • Incubate to allow for derivatization.

  • Extract the pentafluorobenzyloxime derivative with an organic solvent.

  • Analyze the extract by GC/MS in selected ion monitoring (SIM) mode.

Assay for Fatty Aldehyde Dehydrogenase (FALDH) Activity

This protocol is a general method for measuring FALDH activity spectrophotometrically.[2][4]

Principle: The activity of FALDH is determined by monitoring the reduction of NAD(P)⁺ to NAD(P)H at 340 nm.

Materials:

  • Cell or tissue homogenates (microsomal fraction is often used)

  • Assay buffer: e.g., 50 mM sodium pyrophosphate, pH 8.5

  • NAD⁺ or NADP⁺

  • Long-chain aldehyde substrate (e.g., hexadecanal). The substrate should be solubilized, for example, in a small amount of a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous buffer.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare the reaction mixture in a cuvette containing assay buffer and NAD(P)⁺.

  • Add the cell or tissue homogenate and incubate for a few minutes to record the background rate.

  • Initiate the reaction by adding the aldehyde substrate.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NAD(P)H production using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

  • Determine the specific activity of the enzyme (e.g., in nmol/min/mg of protein).

Assay for trans-2-Enoyl-CoA Reductase (TECR) Activity

This protocol is based on spectrophotometric measurement of NADPH oxidation.

Principle: TECR activity is measured by following the decrease in absorbance of NADPH at 340 nm as it is oxidized to NADP⁺.

Materials:

  • Microsomal fraction from cell or tissue homogenates

  • Assay buffer: e.g., 100 mM potassium phosphate, pH 7.4

  • NADPH

  • trans-2-Hexadecenoyl-CoA (or other trans-2-enoyl-CoA substrate)

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare the reaction mixture in a cuvette containing assay buffer and NADPH.

  • Add the microsomal fraction and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the trans-2-enoyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

  • Determine the specific activity of the enzyme.

Quantification of trans-2-Hexadecenoyl-CoA by LC-MS/MS

This protocol provides a general framework for the analysis of acyl-CoA species.[5][6]

Principle: Acyl-CoA esters are extracted from biological samples, separated by liquid chromatography, and detected by tandem mass spectrometry.

Materials:

  • Cell or tissue samples

  • Internal standards (e.g., C17:0-CoA)

  • Extraction solvent (e.g., isopropanol/water/acetic acid)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Homogenization and Extraction:

    • Homogenize the sample in a cold extraction solvent containing the internal standard.

    • Centrifuge to pellet the debris.

    • Collect the supernatant containing the acyl-CoAs.

  • LC Separation:

    • Inject the extract onto a C18 column.

    • Use a gradient of mobile phases (e.g., A: aqueous ammonium (B1175870) acetate; B: acetonitrile) to separate the acyl-CoA species.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each acyl-CoA of interest and the internal standard. The precursor ion is typically the [M+H]⁺ ion, and a common product ion results from the fragmentation of the phosphopantetheine moiety.

  • Quantification:

    • Generate a standard curve using known concentrations of the analyte.

    • Calculate the concentration of the endogenous acyl-CoA in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

Conclusion

The degradation of sphingosine represents a critical metabolic nexus, linking the catabolism of complex sphingolipids with the broader network of cellular lipid metabolism. The formation of trans-2-enoyl-CoA intermediates, such as trans-2-hexadecenoyl-CoA, and their subsequent reduction to saturated acyl-CoAs is a key feature of this pathway. Understanding the enzymes that catalyze these transformations and having robust methods to quantify their activity and their products are essential for elucidating the role of sphingolipid degradation in cellular homeostasis and disease. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore this important area of lipid biology. Future work should focus on obtaining more comprehensive kinetic data for the human enzymes involved and on developing even more sensitive and specific analytical methods to unravel the intricate regulation of this pathway.

References

Investigating the Function of Trans-2-Enoyl-CoA Reductases on Trans-2-Octenedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-enoyl-CoA reductases (TERs) are a crucial class of enzymes primarily involved in the final reductive step of mitochondrial fatty acid synthesis (mtFAS) and other metabolic pathways. While their activity on a range of monocarboxylic acyl-CoAs is well-documented, their function on dicarboxylic acyl-CoA substrates, specifically trans-2-octenedioyl-CoA, remains largely unexplored. This technical guide synthesizes the current understanding of TERs, including their catalytic mechanisms, substrate specificities, and roles in cellular metabolism. By extrapolating from known functions, this document proposes a hypothetical role for TERs in the metabolism of dicarboxylic acids and provides detailed experimental protocols and data to facilitate further investigation into this novel area. This exploration holds potential for uncovering new metabolic pathways and identifying novel targets for drug development, particularly in the context of metabolic disorders.

Introduction to Trans-2-Enoyl-CoA Reductases (TERs)

Trans-2-enoyl-CoA reductases are oxidoreductases that catalyze the NAD(P)H-dependent reduction of a trans-2-enoyl-CoA to its corresponding acyl-CoA.[1][2] This enzymatic step is essential for the elongation of fatty acids in mitochondria, a pathway distinct from the cytosolic fatty acid synthesis.[3] Mitochondrial fatty acid synthesis is critical for maintaining cellular and systemic glucose and lipid homeostasis.[3] TERs are found across various organisms, from bacteria to eukaryotes, and exhibit diversity in their substrate specificity and cofactor preference.[1][4]

The canonical reaction catalyzed by TERs is as follows:

trans-2,3-dehydroacyl-CoA + NAD(P)H + H⁺ ⇌ acyl-CoA + NAD(P)⁺[2]

While this reaction is well-characterized for substrates like crotonyl-CoA and hexenoyl-CoA, the activity of TERs on dicarboxylic acid derivatives such as this compound is not yet established. Understanding this potential function could reveal novel pathways in dicarboxylic acid metabolism, which is implicated in both normal physiology and pathological conditions like type 2 diabetes.[5]

Known Functions and Substrate Specificity of TERs

The substrate specificity of TERs varies among different organisms and isoenzymes. Generally, they are known to act on a range of short- to long-chain trans-2-enoyl-CoAs.

  • Euglena gracilis TER (EgTER1): This enzyme preferably catalyzes the reduction of short-chain length substrates like crotonyl-CoA and (2E)-hexenoyl-CoA and can utilize both NADH and NADPH as electron donors, with a higher specific activity for NADH.[6]

  • Clostridium acetobutylicum TER (CaTER): This TER specifically catalyzes the reduction of crotonyl-CoA to butyryl-CoA using NADH as a cofactor.[4] Structural studies have revealed a hydrophobic channel that is optimal for the binding of crotonyl-CoA, providing a basis for its high substrate specificity.[4]

  • Human Mitochondrial TER (MECR): This enzyme catalyzes the reduction of trans-2-enoyl-CoAs with chain lengths from C6 to C16 in an NADPH-dependent manner, showing a preference for medium-chain length substrates.[7]

  • Rat Hepatic Microsomal TERs: Studies have indicated the presence of two distinct TERs in rat liver microsomes: a long-chain enoyl-CoA reductase that can use either NADH or NADPH, and an NADPH-specific short-chain enoyl-CoA reductase.[8]

  • Peroxisomal TER: A human peroxisomal TER has been identified that shows high reductase activity towards trans-phytenoyl-CoA, a branched-chain enoyl-CoA, and is involved in phytol (B49457) degradation.[9]

The degradation of dicarboxylic acids is known to occur in both mitochondria and peroxisomes, yielding acetyl-CoA and the anaplerotic substrate succinyl-CoA.[5] While the involvement of acyl-CoA dehydrogenases in this process has been studied, the potential role of a reductive step catalyzed by a TER on a dicarboxylic intermediate like this compound remains an open question.

Quantitative Data on TER Kinetics

The following table summarizes the kinetic parameters of various TERs for different substrates, providing a basis for comparative analysis.

Enzyme SourceSubstrateCofactorKm (μM)Specific ActivityReference
Euglena gracilis (recombinant)Crotonyl-CoANADH68-[1]
trans-2-Hexenoyl-CoANADH91-[1]
NADH-1092-3 fold higher with NADH[1]
NADPH-119[1]

Note: Specific activity data for all enzymes and substrates is not consistently available in the cited literature.

Proposed Role in Dicarboxylic Acid Metabolism

Based on the known function of TERs and the general pathway of fatty acid metabolism, we can propose a hypothetical role for a TER in the metabolism of this compound. Dicarboxylic acids can be formed through the omega-oxidation of monocarboxylic fatty acids. Their subsequent degradation is thought to proceed via a β-oxidation-like pathway.

A key step in the reverse of β-oxidation (fatty acid synthesis) is the reduction of a trans-2-enoyl-CoA intermediate.[10] It is plausible that a similar reductive step could be involved in the complete degradation or modification of dicarboxylic acids. A TER could catalyze the reduction of this compound to octanedioyl-CoA.

The following diagram illustrates a proposed pathway for the involvement of a TER in this compound metabolism.

Proposed_Dicarboxylic_Acid_Metabolism This compound This compound TER TER This compound->TER NAD(P)H Octanedioyl-CoA Octanedioyl-CoA TER->Octanedioyl-CoA NAD(P)+ Beta_Oxidation Further Metabolism (e.g., β-oxidation) Octanedioyl-CoA->Beta_Oxidation

Proposed reduction of this compound by a TER.

Signaling Pathways and Regulatory Roles

Mitochondrial fatty acid synthesis, in which TERs play a key role, is emerging as an important regulator of cellular metabolism and signaling.[3] The mtFAS pathway is essential for pyruvate (B1213749) dehydrogenase activity and influences NAD(P)H synthesis and non-mitochondrial lipogenesis.[3] Dysregulation of mtFAS has been linked to human mitochondriopathies.[3] Furthermore, the mtFASII pathway may have a role in mitochondrial signaling that is independent of its effects on the electron transport chain.[11]

The following diagram depicts the central role of mtFAS, including the TER-catalyzed step, in cellular metabolism.

mtFAS_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH MalonylCoA MalonylCoA AcetylCoA->MalonylCoA ACC TCA TCA Cycle AcetylCoA->TCA Acyl_ACP Acyl_ACP MalonylCoA->Acyl_ACP mtFAS enzymes Elongated_Acyl_ACP Elongated_Acyl_ACP Acyl_ACP->Elongated_Acyl_ACP mtFAS enzymes trans-2-Enoyl-ACP trans-2-Enoyl-ACP Elongated_Acyl_ACP_Saturated Saturated Acyl-ACP trans-2-Enoyl-ACP->Elongated_Acyl_ACP_Saturated TER (MECR) NAD(P)H -> NAD(P)+ mtFAS_lipids mtFAS-derived lipids Elongated_Acyl_ACP_Saturated->mtFAS_lipids NADH_FADH2 NADH, FADH2 TCA->NADH_FADH2 generates ETC Electron Transport Chain NADH_FADH2->ETC ATP ATP ETC->ATP Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Pyruvate_cyto->Pyruvate Signaling Cellular Signaling mtFAS_lipids->Signaling influence

Overview of the mitochondrial fatty acid synthesis pathway and its connection to cellular energy metabolism.

Experimental Protocols

Investigating the activity of TERs on this compound requires specific experimental protocols. The following provides a general methodology adapted from studies on other TER substrates.

Expression and Purification of Recombinant TER
  • Cloning: The cDNA encoding the TER of interest is cloned into an expression vector (e.g., pET vector with a His-tag) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Bacterial cultures are grown to mid-log phase, and protein expression is induced (e.g., with IPTG).

  • Lysis: Cells are harvested, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.

  • Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[1] The purity of the enzyme is assessed by SDS-PAGE.

Synthesis of this compound

The substrate, this compound, may not be commercially available and would likely need to be synthesized. This can be achieved through standard organic chemistry methods, for example, by converting trans-2-octenedioic acid to its CoA thioester.

Enzyme Activity Assay

The activity of TER can be measured spectrophotometrically by monitoring the decrease in absorbance of NADH or NADPH at 340 nm.

  • Reaction Mixture: A typical reaction mixture contains buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), NAD(P)H, the purified TER enzyme, and the substrate (this compound).

  • Initiation: The reaction is initiated by the addition of the substrate.

  • Measurement: The change in absorbance at 340 nm is monitored over time at a constant temperature.

  • Calculation: The specific activity is calculated using the molar extinction coefficient of NAD(P)H.

Product Identification by Mass Spectrometry

To confirm the product of the enzymatic reaction, the reaction mixture can be analyzed by liquid chromatography-mass spectrometry (LC-MS).

  • Reaction: The enzymatic reaction is carried out as described above.

  • Sample Preparation: The reaction is stopped, and the products are extracted.

  • LC-MS Analysis: The extracted sample is injected into an LC-MS system to separate the components and identify the mass of the product, which should correspond to octanedioyl-CoA.

The following diagram outlines a general experimental workflow for investigating TER function.

Experimental_Workflow start Start cloning Clone TER gene into expression vector start->cloning expression Express recombinant TER in E. coli cloning->expression purification Purify TER using affinity chromatography expression->purification assay Perform enzyme activity assay (spectrophotometry) purification->assay synthesis Synthesize This compound synthesis->assay kinetics Determine kinetic parameters (Km, Vmax) assay->kinetics lcms Confirm product identity (LC-MS) assay->lcms end End kinetics->end lcms->end

A generalized experimental workflow for characterizing TER activity on a novel substrate.

Implications for Drug Development

TERs and the broader mtFAS pathway represent potential targets for drug development. Inhibitors of TERs could be explored for their therapeutic potential in various diseases.

  • Antibacterials: The bacterial fatty acid synthesis pathway, which includes a TER homolog, is a validated target for antibacterial drugs.[12][13]

  • Antimalarials: The enoyl-acyl carrier protein reductase (ENR) in Plasmodium falciparum is a target for antimalarial drugs like triclosan.[14]

  • Metabolic Diseases: Given the role of mtFAS in regulating glucose and lipid homeostasis, modulators of TER activity could be investigated for the treatment of metabolic disorders.[3]

  • Cancer: The metabolic reprogramming in cancer cells often involves alterations in fatty acid synthesis, suggesting that mtFAS enzymes could be targets for anticancer therapies.

The development of specific inhibitors for human mitochondrial TER would require high-throughput screening and structure-based drug design approaches. A critical consideration would be achieving selectivity for the mitochondrial enzyme over other reductases to minimize off-target effects.

Conclusion

Trans-2-enoyl-CoA reductases are key enzymes in mitochondrial fatty acid metabolism with well-defined roles in the processing of monocarboxylic acyl-CoAs. While their function on dicarboxylic substrates like this compound has not been directly investigated, their known catalytic capabilities suggest a plausible role in dicarboxylic acid metabolism. The experimental protocols and comparative data presented in this guide provide a framework for researchers to explore this uncharted area. Such investigations are crucial for a more complete understanding of cellular metabolism and may unveil novel therapeutic targets for a range of human diseases. The exploration of TER function on this novel substrate class promises to be a fruitful area of future research.

References

The Discovery and Characterization of trans-2-Octenoyl-CoA: A Core Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery and initial characterization of trans-2-octenoyl-CoA, a pivotal intermediate in fatty acid metabolism. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its biochemical significance, the experimental methodologies used to elucidate its function, and its role in metabolic pathways.

Introduction

Trans-2-octenoyl-CoA is a monounsaturated, medium-chain fatty acyl-CoA that plays a crucial role as an intermediate in the metabolic pathways of both fatty acid beta-oxidation and fatty acid elongation.[1][2] Its formal chemical name is S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-butanamido]propanamido]ethyl] (2E)-oct-2-ene-thioate. It is also commonly referred to as (2E)-Octenoyl-CoA.[1][2] The discovery and characterization of this molecule have been fundamental to understanding cellular lipid metabolism and its associated disorders.

Discovery and Initial Characterization

The elucidation of the beta-oxidation pathway in the mid-20th century led to the identification of various acyl-CoA intermediates. Trans-2-octenoyl-CoA was identified as a key product of the first dehydrogenation step in the beta-oxidation of octanoyl-CoA, catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD).[1] Its accumulation in cases of MCAD deficiency highlighted its clinical relevance and spurred further investigation into its metabolic fate.[1] Early characterization involved enzymatic assays to determine its role as a substrate for subsequent enzymes in the beta-oxidation spiral and in the fatty acid elongation cycle.

Physicochemical Properties

A summary of the key physicochemical properties of trans-2-octenoyl-CoA is presented in Table 1.

PropertyValueSource
Molecular Formula C29H48N7O17P3S[1][2]
Molecular Weight 891.7 g/mol [1][2]
CAS Number 10018-94-7[1]
Synonyms (2E)-Octenoyl-CoA, trans-oct-2-enoyl-CoA[2]

Role in Metabolic Pathways

Trans-2-octenoyl-CoA is a central intermediate in two major metabolic pathways: mitochondrial fatty acid β-oxidation and very long-chain fatty acid (VLCFA) elongation.

Mitochondrial Fatty Acid β-Oxidation

In the mitochondrial matrix, trans-2-octenoyl-CoA is formed from octanoyl-CoA by the enzyme medium-chain acyl-CoA dehydrogenase (MCAD).[1] It is then hydrated by enoyl-CoA hydratase to form (S)-3-hydroxyoctanoyl-CoA, which undergoes further oxidation and thiolytic cleavage. This pathway is essential for energy production from fatty acids.

Beta_Oxidation Octanoyl_CoA Octanoyl-CoA trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA MCAD S_3_Hydroxyoctanoyl_CoA (S)-3-Hydroxyoctanoyl-CoA trans_2_Octenoyl_CoA->S_3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase 3_Oxooctanoyl_CoA 3-Oxooctanoyl-CoA S_3_Hydroxyoctanoyl_CoA->3_Oxooctanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Hexanoyl_CoA Hexanoyl-CoA 3_Oxooctanoyl_CoA->Hexanoyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Oxooctanoyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Beta-oxidation of Octanoyl-CoA.
Very Long-Chain Fatty Acid (VLCFA) Elongation

Trans-2-octenoyl-CoA also serves as a substrate in the fatty acid elongation cycle, a process that extends the carbon chain of fatty acids. In this pathway, it is reduced to octanoyl-CoA by the enzyme trans-2-enoyl-CoA reductase (TECR).[1][3] This reaction is the final step in each cycle of VLCFA elongation.[1]

VLCFA_Elongation Acyl_CoA_n Acyl-CoA (n) 3_Ketoacyl_CoA_n2 3-Ketoacyl-CoA (n+2) Acyl_CoA_n->3_Ketoacyl_CoA_n2 Condensation 3_Hydroxyacyl_CoA_n2 (R)-3-Hydroxyacyl-CoA (n+2) 3_Ketoacyl_CoA_n2->3_Hydroxyacyl_CoA_n2 Reduction trans_2_Enoyl_CoA_n2 trans-2-Enoyl-CoA (n+2) 3_Hydroxyacyl_CoA_n2->trans_2_Enoyl_CoA_n2 Dehydration Acyl_CoA_n2 Acyl-CoA (n+2) trans_2_Enoyl_CoA_n2->Acyl_CoA_n2 TECR (Reduction) Malonyl_CoA Malonyl-CoA Malonyl_CoA->3_Ketoacyl_CoA_n2

Very Long-Chain Fatty Acid Elongation Cycle.

Key Enzymes and Quantitative Data

Several key enzymes utilize trans-2-octenoyl-CoA as a substrate. The kinetic parameters for some of these enzymes have been determined and are crucial for understanding the flux through related metabolic pathways.

EnzymePathwayReactionKm (µM)Source
Medium-chain acyl-CoA dehydrogenase (MCAD) β-OxidationOctanoyl-CoA → trans-2-Octenoyl-CoA-[1]
Enoyl-CoA Hydratase β-Oxidationtrans-2-Octenoyl-CoA → (S)-3-Hydroxyoctanoyl-CoA-[1]
Trans-2-enoyl-CoA reductase (TECR) VLCFA Elongationtrans-2-Octenoyl-CoA → Octanoyl-CoA-[1][3]
Mitochondrial Trans-2-Enoyl-CoA Reductase (MECR) β-Oxidationtrans-2-Octenoyl-CoA → Octanoyl-CoA-[1]

Note: Specific Km values for trans-2-octenoyl-CoA with these enzymes require further literature review for precise quantitative data.

Experimental Protocols

The characterization of trans-2-octenoyl-CoA and its metabolic roles has relied on a variety of experimental techniques.

Enzymatic Synthesis of trans-2-Octenoyl-CoA

For research purposes, trans-2-octenoyl-CoA can be synthesized enzymatically. A common method involves the use of an acyl-CoA synthetase.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing trans-2-octenoic acid, Coenzyme A (CoA-SH), ATP, and MgCl2 in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Enzyme Addition: Initiate the reaction by adding a purified acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

  • Monitoring: Monitor the progress of the reaction by observing the decrease in free CoA-SH using a reagent like DTNB (Ellman's reagent) or by HPLC analysis.

  • Purification: Purify the synthesized trans-2-octenoyl-CoA using reverse-phase HPLC.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of fatty acyl-CoAs after their conversion to more volatile derivatives.

Protocol:

  • Hydrolysis: Hydrolyze the acyl-CoA ester bond of trans-2-octenoyl-CoA to release the free fatty acid using a strong base (e.g., KOH in methanol).

  • Esterification: Convert the resulting trans-2-octenoic acid to its fatty acid methyl ester (FAME) using a derivatizing agent such as BF3-methanol.

  • Extraction: Extract the FAMEs into an organic solvent (e.g., hexane).

  • GC-MS Analysis: Inject the extracted FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., a polar cyanosilicone column) for separation and identification based on retention time and mass spectrum.[4]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample containing trans-2-octenoyl-CoA Hydrolysis Hydrolysis (KOH in Methanol) Sample->Hydrolysis Esterification Esterification (BF3-Methanol) Hydrolysis->Esterification Extraction Extraction (Hexane) Esterification->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Analysis Data Analysis (Retention Time & Mass Spectrum) GC_MS->Data_Analysis

Workflow for GC-MS analysis of trans-2-octenoyl-CoA.
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used for both the purification and quantification of trans-2-octenoyl-CoA.

Protocol:

  • Sample Preparation: Prepare the sample containing trans-2-octenoyl-CoA, ensuring it is free of particulates.

  • HPLC System: Use a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer containing a counter-ion like triethylammonium (B8662869) acetate).

  • Detection: Detect the eluting trans-2-octenoyl-CoA using a UV detector, typically at a wavelength of 260 nm (for the adenine (B156593) base of CoA).

  • Quantification: Quantify the amount of trans-2-octenoyl-CoA by comparing the peak area to a standard curve of known concentrations.

Conclusion

Trans-2-octenoyl-CoA is a fundamentally important metabolite whose discovery and characterization have been integral to our understanding of fatty acid metabolism. It sits (B43327) at a critical juncture between anabolic and catabolic pathways, making it a molecule of significant interest for researchers studying metabolic regulation and associated diseases. The experimental protocols detailed herein provide a foundation for the continued investigation of this and other acyl-CoA thioesters. Further research into the specific kinetics of the enzymes that metabolize trans-2-octenoyl-CoA will provide deeper insights into the control of lipid homeostasis. homeostasis.

References

The Biological Significance of trans-2-Octenedioyl-CoA Accumulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the biological significance of trans-2-octenedioyl-CoA accumulation, a key intermediate in the peroxisomal beta-oxidation of dicarboxylic acids. Primarily aimed at researchers, scientists, and drug development professionals, this document elucidates the metabolic pathways, pathological implications, and analytical methodologies pertinent to this metabolite. The accumulation of this compound is intrinsically linked to inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and is implicated in cellular dysfunction, including mitochondrial stress and oxidative damage. This guide synthesizes current knowledge, presents quantitative data on related metabolites, details experimental protocols for acyl-CoA analysis, and provides visual representations of key pathways to facilitate a comprehensive understanding of this critical area of metabolic research.

Introduction

This compound is an unsaturated medium-chain dicarboxylyl-CoA that serves as an intermediate in the catabolism of dicarboxylic acids.[1] While typically present at low physiological concentrations, its accumulation is a biochemical hallmark of certain metabolic disorders, particularly those affecting fatty acid oxidation. Understanding the biological ramifications of elevated this compound levels is crucial for elucidating disease pathophysiology and developing targeted therapeutic interventions.

This guide will delve into the metabolic pathways that produce and degrade this compound, the pathological consequences of its accumulation, quantitative data on associated dicarboxylic aciduria, and detailed experimental protocols for its analysis.

Metabolic Pathways Involving this compound

This compound is primarily generated through the peroxisomal beta-oxidation of longer-chain dicarboxylic acids. Dicarboxylic acids themselves are formed via omega-oxidation of monocarboxylic fatty acids, a pathway that becomes more active when mitochondrial beta-oxidation is impaired.[2]

The peroxisomal beta-oxidation spiral involves a series of enzymatic reactions that shorten the dicarboxylic acid chain by two carbons in each cycle. This compound is a product of the first step in the beta-oxidation of decanedioyl-CoA, catalyzed by a peroxisomal acyl-CoA oxidase.[3]

Peroxisomal_Beta_Oxidation Figure 1: Peroxisomal Beta-Oxidation of Dicarboxylic Acids cluster_peroxisome Peroxisome Long-Chain_Dicarboxylyl-CoA Long-Chain Dicarboxylyl-CoA (e.g., Decanedioyl-CoA) Acyl-CoA_Oxidase Acyl-CoA Oxidase Long-Chain_Dicarboxylyl-CoA->Acyl-CoA_Oxidase FAD -> FADH2 trans-2-Enoyl-CoA This compound Acyl-CoA_Oxidase->trans-2-Enoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA Hydratase trans-2-Enoyl-CoA->Enoyl-CoA_Hydratase + H2O 3-Hydroxyacyl-CoA 3-Hydroxyoctanedioyl-CoA Enoyl-CoA_Hydratase->3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase NAD+ -> NADH 3-Ketoacyl-CoA 3-Ketooctanedioyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase + CoA Shorter_Dicarboxylyl-CoA Shorter Dicarboxylyl-CoA (e.g., Suberyl-CoA) Thiolase->Shorter_Dicarboxylyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Figure 1: Peroxisomal beta-oxidation of dicarboxylic acids.

Pathological Significance: MCAD Deficiency

The primary clinical relevance of this compound accumulation is its association with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. MCAD deficiency is an autosomal recessive disorder that impairs the mitochondrial beta-oxidation of medium-chain fatty acids (C6-C12).[4] This enzymatic block leads to an increased reliance on omega-oxidation as an alternative pathway for fatty acid metabolism, resulting in the overproduction of medium-chain dicarboxylic acids.[5] These dicarboxylic acids are then shunted to peroxisomes for beta-oxidation, leading to the accumulation of intermediates such as this compound.[6]

The accumulation of acyl-CoAs, including dicarboxylic species, is believed to contribute to the pathophysiology of MCAD deficiency through several mechanisms:

  • Mitochondrial Dysfunction: The buildup of abnormal acyl-CoA esters can interfere with mitochondrial function, including the respiratory chain and oxidative phosphorylation.[7]

  • Oxidative Stress: The increased peroxisomal beta-oxidation can lead to the generation of reactive oxygen species (ROS), contributing to cellular oxidative stress.[8]

  • Sequestration of Coenzyme A: The accumulation of various acyl-CoA species can deplete the pool of free Coenzyme A (CoASH), which is essential for numerous metabolic reactions.

MCAD_Deficiency_Workflow Figure 2: Pathophysiological Cascade in MCAD Deficiency MCAD_Deficiency MCAD Deficiency Impaired_Mitochondrial_Beta_Oxidation Impaired Mitochondrial Beta-Oxidation of Medium-Chain Fatty Acids MCAD_Deficiency->Impaired_Mitochondrial_Beta_Oxidation Increased_Omega_Oxidation Increased ω-Oxidation of Fatty Acids Impaired_Mitochondrial_Beta_Oxidation->Increased_Omega_Oxidation Dicarboxylic_Acid_Accumulation Accumulation of Medium-Chain Dicarboxylic Acids Increased_Omega_Oxidation->Dicarboxylic_Acid_Accumulation Increased_Peroxisomal_Beta_Oxidation Increased Peroxisomal Beta-Oxidation Dicarboxylic_Acid_Accumulation->Increased_Peroxisomal_Beta_Oxidation trans-2-octenedioyl-CoA_Accumulation This compound Accumulation Increased_Peroxisomal_Beta_Oxidation->trans-2-octenedioyl-CoA_Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction trans-2-octenedioyl-CoA_Accumulation->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress trans-2-octenedioyl-CoA_Accumulation->Oxidative_Stress CoA_Sequestration Coenzyme A Sequestration trans-2-octenedioyl-CoA_Accumulation->CoA_Sequestration Clinical_Manifestations Clinical Manifestations (Hypoketotic Hypoglycemia, Lethargy, Coma) Mitochondrial_Dysfunction->Clinical_Manifestations Oxidative_Stress->Clinical_Manifestations CoA_Sequestration->Clinical_Manifestations

Figure 2: Pathophysiological cascade in MCAD deficiency.

Data Presentation: Urinary Organic Acid Profiles in MCAD Deficiency

While direct quantitative data for this compound in biological fluids from MCAD deficiency patients is sparse in the literature, extensive data exists for the excretion of various dicarboxylic acids. These serve as crucial biomarkers for the diagnosis and monitoring of the disease. The following table summarizes representative urinary concentrations of key dicarboxylic acids in MCAD deficiency patients compared to controls.

MetabolitePatient GroupConcentration (mmol/mol creatinine)Reference
Adipic Acid (C6) MCAD Deficiency100 - 1500[9]
Control< 20[9]
Suberic Acid (C8) MCAD Deficiency50 - 1000[9]
Control< 10[9]
Sebacic Acid (C10) MCAD Deficiency20 - 500[9]
Control< 5[9]
cis-4-Decenedioic Acid MCAD DeficiencySignificantly Increased
ControlNot typically detected

Note: These values are representative and can vary depending on the patient's clinical state (e.g., during an acute metabolic crisis versus an asymptomatic period).

Experimental Protocols

The analysis of acyl-CoA species, including this compound, requires sensitive and specific analytical methods due to their low abundance and inherent instability. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation for Acyl-CoA Analysis from Tissues and Cells
  • Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in a cold extraction solution (e.g., 10% trichloroacetic acid or acetonitrile/methanol/water mixture).

  • Cell Lysis: For cultured cells, wash the cell pellet with cold phosphate-buffered saline and then lyse the cells using a suitable extraction buffer.

  • Protein Precipitation and Extraction: Centrifuge the homogenate or lysate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs can be further purified and concentrated using a reversed-phase SPE column. This step helps to remove interfering substances and enrich the acyl-CoA fraction.

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE column with an appropriate solvent (e.g., methanol). Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical system.

Quantification of Medium-Chain Acyl-CoAs by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of various acyl-CoA species.

  • Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions for this compound would need to be optimized using a pure standard. A precursor ion scan for the characteristic fragment of Coenzyme A can be used for the identification of novel acyl-CoA species.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

Conclusion

The accumulation of this compound is a significant biological event indicative of underlying defects in fatty acid metabolism, particularly MCAD deficiency. While its direct toxicity is still an area of active investigation, its presence reflects a broader metabolic dysregulation that can lead to severe clinical consequences. The analytical methods detailed in this guide provide a framework for researchers to accurately quantify this and other related acyl-CoA species, which is essential for advancing our understanding of these metabolic disorders and for the development of novel diagnostic and therapeutic strategies. Further research is warranted to precisely delineate the cellular and molecular impacts of this compound accumulation.

References

Methodological & Application

Application Note: Quantification of trans-2-Octenedioyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of trans-2-octenedioyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a key intermediate in fatty acid metabolism, accurate measurement of this compound is crucial for studying metabolic disorders and for the development of therapeutic interventions.[1] The described protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, ensuring high selectivity and accuracy. The method utilizes a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection.

Introduction

This compound is an important intermediate metabolite in the beta-oxidation pathway of fatty acids.[1] Dysregulation of this pathway is implicated in various metabolic diseases. Consequently, the ability to accurately quantify levels of specific acyl-CoA species like this compound is essential for both basic research and clinical drug development. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and wide dynamic range.[2] This document provides a detailed protocol for the extraction and quantification of this compound, adaptable to various biological samples such as plasma, serum, and tissue homogenates.

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Homogenization (for tissue samples) sp2 Protein Precipitation (e.g., with Acetonitrile) sp1->sp2 lc LC Separation (C18 Column) sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp4->lc ms MS/MS Detection (MRM Mode) lc->ms da1 Peak Integration ms->da1 da2 Calibration Curve Generation da1->da2 da3 Quantification da2->da3

Caption: Overall workflow for the quantification of this compound.

Detailed Protocols

Sample Preparation

Effective sample preparation is critical for removing interferences and ensuring accurate quantification. The following protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

  • Biological sample (e.g., 100 µL plasma or 50 mg tissue)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled this compound or a structurally similar acyl-CoA)

  • Ice-cold acetonitrile (B52724) (ACN)

  • Centrifuge capable of 13,000 x g and 4°C

  • Microcentrifuge tubes

Protocol:

  • For liquid samples (plasma, serum):

    • Pipette 100 µL of the sample into a pre-chilled microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • For tissue samples:

    • Weigh approximately 50 mg of frozen tissue.

    • Add 500 µL of ice-cold 80% methanol/water and a corresponding amount of internal standard.

    • Homogenize the tissue using a bead beater or similar homogenizer. Keep the sample on ice.

    • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for protein precipitation as described for liquid samples.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 325°C
Capillary Voltage 3.5 kV
Collision Gas Argon

MRM Transitions:

The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the analytical standards. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[3][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimized
Internal StandardTo be determinedTo be determinedTo be optimized

Quantitative Data Summary

The following tables represent typical performance characteristics that should be evaluated during method validation. The values are illustrative and based on similar acyl-CoA analyses.[3][5]

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

Concentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC (3 ng/mL)< 15%< 15%85 - 115%
Mid QC (100 ng/mL)< 10%< 10%90 - 110%
High QC (800 ng/mL)< 10%< 10%90 - 110%

Table 3: Sensitivity and Recovery

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Matrix Effect (%)85 - 115%
Extraction Recovery (%)> 80%

Signaling Pathway Context

fatty_acid_oxidation cluster_pathway Fatty Acid Beta-Oxidation FA Fatty Acid AcylCoA Fatty Acyl-CoA FA->AcylCoA EnoylCoA trans-2-Enoyl-CoA AcylCoA->EnoylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA OctenedioylCoA This compound EnoylCoA->OctenedioylCoA Side Pathway KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Role of this compound in fatty acid metabolism.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. This protocol offers a solid foundation for researchers in metabolic studies and drug development, enabling the accurate assessment of this key metabolic intermediate. Method validation should be performed in the specific biological matrix of interest to ensure data quality and adherence to regulatory guidelines.

References

Application Note: Analysis of Trans-2-Octenedioyl-CoA by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of trans-2-octenedioyl-CoA using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound is a dicarboxylic acyl-coenzyme A intermediate that can be challenging to analyze due to its polarity. The protocol herein is established based on proven methods for similar short-chain and dicarboxylic acyl-CoAs, offering a robust starting point for method development and routine analysis. This application note includes a comprehensive protocol, data presentation tables for typical performance, and workflow diagrams to guide the user.

Introduction

This compound is an intermediate in various metabolic pathways. Accurate and reliable quantification of this analyte is crucial for studying enzyme kinetics, metabolic flux, and the effects of potential drug candidates on related pathways. Reverse-phase HPLC is a widely adopted technique for the analysis of acyl-CoA species due to its resolving power and compatibility with UV detection, which is effective for the adenine (B156593) moiety of coenzyme A.[1][2] This method allows for the separation of this compound from other cellular components and related acyl-CoA species.

Experimental Protocol

This protocol is a comprehensive guide for the analysis of this compound by RP-HPLC.

Sample Preparation (from Biological Tissues)
  • Homogenization: Homogenize frozen tissue samples in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA).[1][3]

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Extraction: Collect the supernatant containing the acid-soluble acyl-CoAs.

  • Neutralization: Neutralize the extract by adding a calculated amount of a suitable base, such as potassium carbonate, to a pH of approximately 6.0-7.0.

  • Purification (Optional): For complex matrices, further purification can be achieved using solid-phase extraction (SPE) with a C18 cartridge.

  • Final Preparation: Centrifuge the neutralized extract to remove any precipitate and filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • HPLC System: A binary or quaternary pump system with a degasser, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column is recommended.[1][4][5] A common choice is a 4.6 x 150 mm column with 3 µm or 5 µm particle size.

  • Detection: UV absorbance at 254 nm or 260 nm.[1][4][6]

Mobile Phase and Gradient Program

A gradient elution is necessary to separate the polar this compound from other less polar acyl-CoAs.

  • Mobile Phase A: 220 mM potassium phosphate (B84403) buffer, pH 4.0.[1]

  • Mobile Phase B: 98% Methanol / 2% Chloroform (v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
205050
25595
30595
31955
40955

Note: This gradient is a starting point and may require optimization based on the specific HPLC system, column, and sample matrix.

Data Presentation

The following tables summarize typical parameters and expected performance for the HPLC analysis of acyl-CoAs, which can be used as a benchmark for the analysis of this compound.

Table 1: HPLC Instrumentation and Consumables

ParameterSpecification
HPLC System Agilent 1260 Infinity II or similar
Column Spherisorb ODS II, 5 µm, 4.6 x 250 mm[1] or Kinetex C18, 2.6 µm, 100 x 4.6 mm[4]
Guard Column C18, matched to the analytical column
Detector UV-Vis Diode Array Detector
Vials 2 mL amber glass vials with PTFE/silicone septa
Filters 0.22 µm PVDF or PTFE syringe filters

Table 2: Method Parameters and Typical Performance

ParameterValue
Detection Wavelength 254 nm[1]
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Expected Retention Time Dependent on optimization, but expected in the earlier part of the chromatogram due to polarity.
Limit of Detection (LOD) 5-10 pmol on column (estimated based on similar compounds)[4]
Limit of Quantification (LOQ) 15-30 pmol on column (estimated)
Linear Range 0.5 - 100 µM (estimated)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from biological samples.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Tissue Tissue Sample Homogenization Homogenization in Acid Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Neutralization Neutralization Supernatant->Neutralization SPE Solid-Phase Extraction (Optional) Neutralization->SPE Filtration Filtration SPE->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound Analysis.

Conceptual Signaling Pathway

This compound is an intermediate in fatty acid metabolism. The diagram below shows a simplified representation of its context in beta-oxidation.

G Fatty_Acid Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Trans_2_Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Trans_2_Octenedioyl_CoA This compound Trans_2_Enoyl_CoA->Trans_2_Octenedioyl_CoA Omega-Oxidation Pathway Beta_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Beta_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Beta_Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Role in Fatty Acid Beta-Oxidation.

Conclusion

The described RP-HPLC method provides a solid foundation for the reliable analysis of this compound. The protocol is based on established methods for similar analytes and can be adapted and optimized for specific research needs. The provided tables and diagrams serve as a practical guide for implementation in a laboratory setting. Careful optimization of the gradient elution and sample preparation will be key to achieving the desired sensitivity and resolution for accurate quantification.

References

Application Notes and Protocols for the Enzymatic Assay of trans-2-Octenedioyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of dicarboxylic acids is an important alternative pathway to the beta-oxidation of monocarboxylic fatty acids, particularly when the latter is impaired. This pathway, involving the omega-oxidation of fatty acids in the endoplasmic reticulum to form dicarboxylic acids, followed by their chain shortening via beta-oxidation in both peroxisomes and mitochondria, is crucial for maintaining energy homeostasis and preventing cellular toxicity from lipid accumulation. A key enzymatic step in the mitochondrial degradation of dicarboxylic acids is the dehydrogenation of a dicarboxylyl-CoA to its corresponding trans-2-enoyl-dicarboxylyl-CoA.

This application note provides a detailed protocol for an enzymatic assay to measure the production of trans-2-octenedioyl-CoA from octanedioyl-CoA. The assay is based on the activity of Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a mitochondrial flavoenzyme that catalyzes this reaction.[1][2][3][4] The methods described herein are applicable for studying the kinetics of MCAD with dicarboxylic substrates, screening for inhibitors of this pathway, and investigating the pathophysiology of metabolic disorders such as MCAD deficiency, which can lead to an accumulation of medium-chain dicarboxylic acids.[5][6]

Metabolic Pathway: Dicarboxylic Acid Beta-Oxidation

Dicarboxylic acids are chain-shortened in a process analogous to the beta-oxidation of fatty acids. The initial step, occurring in the mitochondrial matrix, is the FAD-dependent dehydrogenation of a dicarboxylyl-CoA by an acyl-CoA dehydrogenase. In the case of octanedioyl-CoA, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is the primary enzyme responsible for its conversion to this compound.[1][2][3][4]

dicarboxylic_acid_beta_oxidation Octanedioyl_CoA Octanedioyl-CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Octanedioyl_CoA->MCAD Substrate trans_2_Octenedioyl_CoA This compound FAD FAD FAD->MCAD FADH2 FADH2 ETF ETF FADH2->ETF MCAD->trans_2_Octenedioyl_CoA Product MCAD->FADH2 ETF_red ETF (reduced) ETF->ETF_red ETC Electron Transport Chain ETF_red->ETC

Dicarboxylic acid beta-oxidation initiation.

Quantitative Data

The following tables summarize key data for the enzymatic assay of this compound production.

Table 1: Reagents and Materials

Reagent/MaterialSupplierCatalog No.Storage
Recombinant Human MCADIn-house preparationSee Protocol 1-80°C
Octanedioic acidSigma-AldrichO1251Room Temp
Coenzyme A trilithium saltSigma-AldrichC3019-20°C
ATP, disodium (B8443419) saltSigma-AldrichA2383-20°C
Acyl-CoA SynthetaseSigma-AldrichA1667-20°C
Ferricenium hexafluorophosphate (B91526)Sigma-Aldrich234094Room Temp
Potassium Phosphate, monobasicSigma-AldrichP5655Room Temp
Potassium Phosphate, dibasicSigma-AldrichP8281Room Temp
EDTASigma-AldrichE9884Room Temp
96-well UV-transparent platesCorning3635Room Temp
Spectrophotometere.g., Molecular DevicesSpectraMax M5N/A

Table 2: Kinetic Parameters of MCAD with Dicarboxylyl-CoA Substrates

SubstrateEnzymeKmVmaxRelative Activity (%)Reference
Dodecanedioyl-CoA (DC12-CoA)Human recombinant MCADN/AN/A28% (compared to C8-CoA)[3]
Adipoyl-CoA (DC6-CoA)Purified peroxisomal fatty acyl-CoA oxidaseIncreasing with decreasing chain lengthSimilar for DC6-DC12N/A[7]
Suberoyl-CoA (DC8-CoA)Purified peroxisomal fatty acyl-CoA oxidaseIncreasing with decreasing chain lengthSimilar for DC6-DC12N/A[7]
Sebacoyl-CoA (DC10-CoA)Purified peroxisomal fatty acyl-CoA oxidaseIncreasing with decreasing chain lengthSimilar for DC6-DC12N/A[7]
Octanoyl-CoA (C8-CoA)Human recombinant MCAD~2.5 µM~10 µmol/min/mg100% (reference)[8]

Note: N/A indicates data not available in the searched literature. The kinetic parameters for MCAD with octanedioyl-CoA have not been specifically reported, but the activity with DC12-CoA suggests it is a viable substrate.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human MCAD

This protocol describes the expression of human MCAD in E. coli and its subsequent purification, adapted from established procedures.[8][9]

Workflow Diagram

mcado_purification_workflow start Start transform Transform E. coli with MCAD expression vector start->transform culture Culture transformed E. coli transform->culture induce Induce protein expression with IPTG culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells by sonication harvest->lyse centrifuge1 Centrifuge to remove debris lyse->centrifuge1 supernatant Collect supernatant centrifuge1->supernatant chromatography Purify via chromatography (e.g., DEAE-Sepharose, Hydroxyapatite) supernatant->chromatography concentrate Concentrate and dialyze pure MCAD chromatography->concentrate store Store purified enzyme at -80°C concentrate->store end End store->end

Recombinant MCAD purification workflow.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Human MCAD expression vector (e.g., pET vector with human ACADM gene)

  • LB Broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Potassium Phosphate pH 8.0, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Chromatography resins (e.g., DEAE-Sepharose, Hydroxyapatite)

  • Dialysis Buffer (25 mM Potassium Phosphate pH 8.0, 1 mM EDTA)

Procedure:

  • Transform the E. coli expression strain with the human MCAD expression vector.

  • Inoculate a starter culture and grow overnight. Use this to inoculate a larger culture volume.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture for 3-4 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purify the supernatant containing the recombinant MCAD using a series of chromatography steps, such as anion exchange (DEAE-Sepharose) and affinity (Hydroxyapatite) chromatography.

  • Monitor protein purity by SDS-PAGE.

  • Pool the pure fractions, concentrate, and dialyze against Dialysis Buffer.

  • Determine the protein concentration, aliquot, and store at -80°C.

Protocol 2: Chemo-enzymatic Synthesis of Octanedioyl-CoA

As octanedioyl-CoA is not readily commercially available, it can be synthesized from octanedioic acid. This protocol is adapted from general methods for acyl-CoA synthesis.[10]

Materials:

  • Octanedioic acid

  • Coenzyme A trilithium salt

  • Acyl-CoA Synthetase

  • ATP, disodium salt

  • MgCl2

  • Tris-HCl buffer (100 mM, pH 7.5)

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl2

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 2 mM Octanedioic acid

    • 1-2 units of Acyl-CoA Synthetase

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC, observing the depletion of Coenzyme A and the appearance of a new peak corresponding to octanedioyl-CoA.

  • Purify the octanedioyl-CoA from the reaction mixture using reversed-phase HPLC.

  • Lyophilize the pure fractions and store at -80°C. Confirm the identity and purity by mass spectrometry.

Protocol 3: Spectrophotometric Assay for MCAD Activity

This assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate by MCAD.[8] The reduction of ferricenium results in a decrease in absorbance at 300 nm.

Assay Principle Diagram

spectrophotometric_assay Octanedioyl_CoA Octanedioyl-CoA MCAD_FAD MCAD-FAD Octanedioyl_CoA->MCAD_FAD trans_2_Octenedioyl_CoA This compound MCAD_FAD->trans_2_Octenedioyl_CoA MCAD_FADH2 MCAD-FADH2 MCAD_FAD->MCAD_FADH2 Ferricenium 2 Ferricenium (Fe3+) (Absorbs at 300 nm) MCAD_FADH2->Ferricenium Ferrocene 2 Ferrocene (Fe2+) (Low absorbance at 300 nm) Ferricenium->Ferrocene Ferrocene->MCAD_FAD

Principle of the spectrophotometric MCAD assay.

Materials:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.6, 0.1 mM EDTA

  • Purified recombinant human MCAD (from Protocol 1)

  • Octanedioyl-CoA (from Protocol 2)

  • Ferricenium hexafluorophosphate solution (1.5 mM in water)

Procedure:

  • Set up a 96-well UV-transparent plate.

  • To each well, add the following in order:

    • Assay Buffer to a final volume of 200 µL.

    • Varying concentrations of octanedioyl-CoA (e.g., 0-200 µM).

    • 1.5 µL of 1.5 mM ferricenium hexafluorophosphate (final concentration 150 µM).

  • Equilibrate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding a fixed amount of purified MCAD (e.g., 5-10 µg).

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the decrease in absorbance at 300 nm every 15 seconds for 5-10 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of ferricenium (ε300 = 4.3 mM⁻¹cm⁻¹).

  • Plot the reaction velocity against the substrate concentration to determine kinetic parameters (Km and Vmax).

Protocol 4: HPLC-Based Assay for Product Formation

This method directly measures the formation of this compound over time, providing a direct assessment of enzyme activity. This requires a synthesized standard of this compound for calibration.

Materials:

  • Same reaction components as the spectrophotometric assay (excluding ferricenium).

  • Quenching solution (e.g., 10% trichloroacetic acid).

  • HPLC system with a C18 column.

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Synthesized this compound standard.

Procedure:

  • Set up enzymatic reactions in individual tubes as described for the spectrophotometric assay, but in a larger volume (e.g., 100 µL).

  • Incubate the reactions at 37°C.

  • At various time points, stop the reaction in individual tubes by adding an equal volume of quenching solution.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Transfer the supernatant to HPLC vials.

  • Analyze the samples by reversed-phase HPLC using a gradient of Mobile Phase B to separate octanedioyl-CoA from this compound.

  • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).

  • Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with the synthesized standard.

  • Calculate the reaction velocity and determine kinetic parameters.

Conclusion

The protocols detailed in this application note provide a robust framework for establishing an enzymatic assay for the production of this compound. By utilizing recombinant human MCAD and either spectrophotometric or HPLC-based detection methods, researchers can effectively investigate the kinetics of dicarboxylic acid metabolism and explore the impact of potential therapeutic agents on this pathway. The successful implementation of these assays will contribute to a deeper understanding of fatty acid oxidation and its role in human health and disease.

References

Application Notes and Protocols for the Synthesis and Purification of trans-2-Octenedioyl-CoA Thioester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: trans-2-Octenedioyl-CoA is an unsaturated, medium-chain dicarboxylyl-CoA thioester. Dicarboxylyl-CoAs are important intermediates in various metabolic pathways, including the ω-oxidation of fatty acids and the catabolism of certain amino acids. The presence of a trans-2-enoyl system suggests its potential involvement in β-oxidation-like pathways. The availability of pure this compound is crucial for enzymatic assays, inhibitor screening, and metabolic flux analysis. This document provides a detailed protocol for the chemical synthesis of this compound (mono-thioester) via the mixed anhydride (B1165640) method, followed by its purification using high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Materials and Reagents

Material/ReagentSupplierGradeNotes
trans-2-Octenedioic acidSigma-AldrichAnalytical StandardStarting material for the synthesis.[1]
Coenzyme A, trilithium saltSigma-Aldrich≥85% (HPLC)
Isobutyl chloroformateSigma-Aldrich98%
Triethylamine (B128534) (TEA)Sigma-Aldrich≥99.5%
Tetrahydrofuran (B95107) (THF)Sigma-AldrichAnhydrous, ≥99.9%
Methanol (B129727) (MeOH)Fisher ScientificHPLC GradeFor HPLC mobile phase.
Potassium phosphate (B84403) monobasicSigma-AldrichACS ReagentFor HPLC buffer preparation.
Acetonitrile (ACN)Fisher ScientificHPLC GradeFor HPLC mobile phase.
Hydrochloric acid (HCl)Fisher ScientificACS GradeFor pH adjustment.
Solid Phase Extraction (SPE) CartridgesWatersOasis HLBFor sample cleanup prior to HPLC.

Table 2: Equipment

EquipmentManufacturerModelNotes
High-Performance Liquid Chromatography (HPLC) SystemAgilent1260 Infinity IIWith a Diode Array Detector (DAD).
C18 Reverse-Phase HPLC ColumnPhenomenexKinetex 5 µm C18 100 Å, 250 x 4.6 mmFor analytical and semi-preparative purification.
LyophilizerLabconcoFreeZoneFor drying the final product.
pH MeterMettler ToledoSevenCompactFor buffer preparation.
Magnetic Stirrer with Stir PlateIKAC-MAG HS 7
Rotary EvaporatorBüchiR-300For solvent removal.
CentrifugeEppendorf5810 RFor sample clarification.
Mass SpectrometerThermo FisherQ Exactive HFFor product characterization.
NMR SpectrometerBrukerAvance III HD 400 MHzFor structural confirmation.

Experimental Protocols

Protocol 1: Synthesis of this compound (Mixed Anhydride Method)

This protocol is adapted from general methods for the synthesis of acyl-CoA thioesters using mixed anhydrides.[2] It is designed to favor the formation of the mono-CoA thioester.

1. Preparation of the Mixed Anhydride: a. Dissolve 10 mg of trans-2-octenedioic acid (58 µmol) in 1 mL of anhydrous tetrahydrofuran (THF) in a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0 °C in an ice bath. c. Add 8.1 µL of triethylamine (TEA) (58 µmol) to the solution with stirring. d. After 5 minutes, add 7.6 µL of isobutyl chloroformate (58 µmol) dropwise while maintaining the temperature at 0 °C. e. Stir the reaction mixture at 0 °C for 30 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.

2. Thioesterification with Coenzyme A: a. In a separate flask, dissolve 50 mg of Coenzyme A trilithium salt (approx. 58 µmol) in 2 mL of a 1:1 mixture of THF and water. b. Adjust the pH of the Coenzyme A solution to 7.5-8.0 with a dilute solution of lithium hydroxide (B78521) or sodium bicarbonate. c. Add the Coenzyme A solution to the mixed anhydride reaction mixture dropwise with vigorous stirring at 0 °C. d. Allow the reaction to proceed at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2 hours.

3. Reaction Quenching and Sample Preparation: a. Quench the reaction by adding 100 µL of 1 M HCl to bring the pH to approximately 4-5. b. Reduce the volume of the solution under reduced pressure using a rotary evaporator, being careful not to completely dry the sample. c. Centrifuge the sample to pellet any precipitated salts. d. The supernatant containing the crude this compound is now ready for purification.

Protocol 2: Purification of this compound by HPLC

1. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): a. Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Load the crude reaction mixture onto the cartridge. c. Wash the cartridge with 5 mL of 5% methanol in water to remove salts and unreacted Coenzyme A. d. Elute the this compound with 5 mL of 50% methanol in water. e. Lyophilize the eluate to obtain a solid powder.

2. High-Performance Liquid Chromatography (HPLC) Purification: a. Mobile Phase Preparation: i. Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5. ii. Mobile Phase B: 100% Acetonitrile. b. Chromatographic Conditions: i. Column: Phenomenex Kinetex 5 µm C18 100 Å, 250 x 4.6 mm. ii. Flow Rate: 1.0 mL/min. iii. Detection: 260 nm (for the adenine (B156593) base of CoA). iv. Gradient:

  • 0-5 min: 5% B
  • 5-25 min: 5% to 50% B (linear gradient)
  • 25-30 min: 50% B
  • 30-35 min: 50% to 5% B (linear gradient)
  • 35-40 min: 5% B (re-equilibration) c. Procedure: i. Dissolve the crude or SPE-purified product in a minimal volume of Mobile Phase A. ii. Inject the sample onto the HPLC system. iii. Collect the fractions corresponding to the major product peak that absorbs at 260 nm. iv. Pool the collected fractions and lyophilize to obtain the purified this compound.

Characterization Data (Expected)

Table 3: Expected Mass Spectrometry Data

IonExpected m/zNotes
[M-H]⁻922.18Calculated for C₂₉H₄₅N₇O₁₉P₃S⁻
[M+H]⁺924.19Calculated for C₂₉H₄₇N₇O₁₉P₃S⁺
Fragment Ion~415Corresponds to the phosphoadenosine diphosphate (B83284) portion.
Neutral Loss507Neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety is a characteristic fragmentation for acyl-CoAs.[3]

Table 4: Expected ¹H NMR Chemical Shifts (in D₂O)

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
Vinylic protons (-CH=CH-)6.0 - 7.0mThe chemical shifts will be influenced by the thioester and carboxyl groups.[4][5][6]
Methylene protons adjacent to the double bond2.2 - 2.5m
Methylene protons of the alkyl chain1.2 - 1.7m
Methylene protons adjacent to the free carboxyl group2.1 - 2.4t
Adenine H-8 and H-2~8.4 and ~8.1sCharacteristic shifts for the adenine base in Coenzyme A.
Ribose H-1'~6.1dCharacteristic shift for the anomeric proton of the ribose moiety.

Mandatory Visualization

Diagram 1: Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start trans-2-Octenedioic Acid in THF add_tea Add Triethylamine (TEA) start->add_tea add_iso Add Isobutyl Chloroformate add_tea->add_iso mix_anhydride Mixed Anhydride Formation add_iso->mix_anhydride add_coa Add CoA Solution mix_anhydride->add_coa coa_sol Coenzyme A in THF/Water coa_sol->add_coa thioesterification Thioesterification add_coa->thioesterification quench Quench Reaction thioesterification->quench concentrate Concentrate quench->concentrate spe SPE Cleanup concentrate->spe hplc HPLC Purification spe->hplc lyophilize Lyophilize hplc->lyophilize final_product Pure this compound lyophilize->final_product

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Logical Relationship of Synthesis Steps

Logical_Relationship cluster_reaction Chemical Reaction A Activation of Carboxylic Acid B Nucleophilic Attack by Thiol A->B Activated Intermediate C Formation of Thioester Bond B->C Tetrahedral Intermediate D Purification of Product C->D Crude Product

Caption: Logical steps in the formation of a thioester from a carboxylic acid.

References

In Vitro Reconstitution of the Trans-2-Octenedioyl-CoA Metabolic Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro reconstitution of the trans-2-octenedioyl-CoA metabolic pathway. This pathway is integral to the beta-oxidation of dicarboxylic acids, a crucial process in cellular energy metabolism. Understanding this pathway is vital for research into metabolic disorders and for the development of novel therapeutic agents.

The protocols outlined below describe the expression and purification of the key enzymes involved, as well as detailed methods for reconstituting the pathway in vitro and assaying enzyme activity.

Pathway Overview

The metabolism of this compound, a C8 unsaturated dicarboxylic acid, proceeds through the mitochondrial and peroxisomal beta-oxidation pathways. This process involves a series of enzymatic reactions that shorten the carbon chain, ultimately yielding acetyl-CoA and succinyl-CoA. The key enzymes in the initial steps of this pathway are Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Enoyl-CoA Hydratase.

Diagram of the Initial Steps in this compound Metabolism:

trans_2_octenedioyl_CoA_pathway cluster_pathway This compound β-Oxidation This compound This compound 3-Hydroxyoctanedioyl-CoA 3-Hydroxyoctanedioyl-CoA This compound->3-Hydroxyoctanedioyl-CoA Enoyl-CoA Hydratase (H₂O) 3-Ketooctanedioyl-CoA 3-Ketooctanedioyl-CoA 3-Hydroxyoctanedioyl-CoA->3-Ketooctanedioyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH) Hexanedioyl-CoA Hexanedioyl-CoA 3-Ketooctanedioyl-CoA->Hexanedioyl-CoA β-Ketothiolase (CoA) Acetyl-CoA Acetyl-CoA 3-Ketooctanedioyl-CoA->Acetyl-CoA β-Ketothiolase (CoA) mcado_purification_workflow cluster_workflow MCAD Purification Workflow A Transformation of E. coli with pKeMCAD and GroEL/GroES plasmids B Culture Growth and Induction with IPTG A->B C Cell Lysis by Sonication B->C D Centrifugation to obtain Cell-Free Extract C->D E Ammonium Sulfate Fractionation (40-65%) D->E F DEAE-Sepharose Anion-Exchange Chromatography E->F G Hydroxyapatite Chromatography F->G H Purity Check by SDS-PAGE G->H reconstitution_logic cluster_logic In Vitro Reconstitution Logic Start Start with this compound Add_ECH Add Enoyl-CoA Hydratase Start->Add_ECH Product_1 Formation of 3-Hydroxyoctanedioyl-CoA Add_ECH->Product_1 Add_HACD Add 3-Hydroxyacyl-CoA Dehydrogenase and NAD⁺ Product_1->Add_HACD Product_2 Formation of 3-Ketooctanedioyl-CoA Add_HACD->Product_2 Add_Thiolase Add β-Ketothiolase and CoA Product_2->Add_Thiolase Final_Products Formation of Hexanedioyl-CoA and Acetyl-CoA Add_Thiolase->Final_Products Analysis Analyze Products (e.g., by HPLC or LC-MS) Final_Products->Analysis

Application Notes and Protocols for Metabolic Flux Analysis of Fatty Acid Oxidation Involving trans-2-Octenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production. Under certain physiological or pathological conditions, such as defects in beta-oxidation, an alternative pathway known as omega-oxidation is upregulated.[1] This pathway leads to the formation of dicarboxylic acids.[1][2] One such dicarboxylic acid intermediate is trans-2-octenedioyl-CoA, the metabolic fate of which provides a window into the cellular response to metabolic stress. Understanding the flux through pathways involving this compound is crucial for elucidating disease mechanisms and identifying potential therapeutic targets, particularly in the context of inherited metabolic disorders.[3][4]

Metabolic Flux Analysis (MFA) using stable isotopes like 13C is a powerful technique to quantify the rates (fluxes) of metabolic pathways.[5][6] By tracing the incorporation of labeled substrates into downstream metabolites, MFA provides a quantitative snapshot of cellular metabolism.[7] This document provides detailed application notes and protocols for conducting a metabolic flux analysis of fatty acid oxidation focusing on the metabolism of this compound.

Metabolic Pathway Overview

This compound is an intermediate in the beta-oxidation of dicarboxylic acids that are formed via omega-oxidation of monocarboxylic fatty acids.[1][8] This process typically occurs in the smooth endoplasmic reticulum, with subsequent beta-oxidation of the resulting dicarboxylic acids taking place in both peroxisomes and mitochondria.[9][10] The breakdown of dicarboxylyl-CoAs can yield both acetyl-CoA and succinyl-CoA, the latter of which is an anaplerotic substrate for the Krebs cycle.[9]

Inborn errors of metabolism affecting fatty acid beta-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, can lead to an accumulation of dicarboxylic acids, which are then excreted in the urine.[3][11] Therefore, studying the flux of these pathways is of significant diagnostic and research interest.

Fatty_Acid_Omega_Oxidation Fatty Acid Fatty Acid Omega-Oxidation (ER) Omega-Oxidation (ER) Fatty Acid->Omega-Oxidation (ER) CYP450 Dicarboxylic Acid Dicarboxylic Acid Omega-Oxidation (ER)->Dicarboxylic Acid Dicarboxylyl-CoA Dicarboxylyl-CoA Dicarboxylic Acid->Dicarboxylyl-CoA Acyl-CoA Synthetase Peroxisomal/Mitochondrial Beta-Oxidation Peroxisomal/Mitochondrial Beta-Oxidation Dicarboxylyl-CoA->Peroxisomal/Mitochondrial Beta-Oxidation This compound This compound Peroxisomal/Mitochondrial Beta-Oxidation->this compound Chain Shortening Chain Shortening This compound->Chain Shortening Enoyl-CoA Hydratase, etc. Acetyl-CoA Acetyl-CoA Chain Shortening->Acetyl-CoA Succinyl-CoA Succinyl-CoA Chain Shortening->Succinyl-CoA Krebs Cycle Krebs Cycle Acetyl-CoA->Krebs Cycle Succinyl-CoA->Krebs Cycle

Figure 1: Overview of fatty acid omega-oxidation and subsequent dicarboxylic acid metabolism.

Data Presentation: Quantitative Metabolic Flux Data

While specific quantitative flux data for this compound metabolism is not extensively available in the public domain, the following table presents a hypothetical data set based on typical values observed in 13C-MFA studies of fatty acid oxidation. This data illustrates how results from such an analysis would be presented. The fluxes are normalized to the rate of palmitate uptake.

Metabolic FluxControl Cells (Relative Flux)MCAD Deficient Cells (Relative Flux)
Palmitate Uptake100100
Omega-Oxidation525
Dicarboxylic Acid Beta-Oxidation420
Flux through this compound 3 15
Peroxisomal Beta-Oxidation210
Mitochondrial Beta-Oxidation (Dicarboxylic)210
Acetyl-CoA from Dicarboxylic Acids312
Succinyl-CoA from Dicarboxylic Acids18
Krebs Cycle Entry (from Dicarboxylics)420

Table 1: Hypothetical Metabolic Fluxes in Control vs. MCAD Deficient Cells. This table summarizes the relative flux rates through key nodes of fatty acid omega-oxidation and dicarboxylic acid metabolism. The data highlights a significant rerouting of fatty acid metabolism through the omega-oxidation pathway in the MCAD deficient state, leading to an increased flux through this compound.

Experimental Protocols

A successful metabolic flux analysis experiment requires careful planning and execution, from the selection of the isotopic tracer to the final data analysis.

MFA_Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase Cell Culture Cell Culture Isotopic Labeling Isotopic Labeling Cell Culture->Isotopic Labeling Introduce 13C-labeled substrate Metabolite Extraction Metabolite Extraction Isotopic Labeling->Metabolite Extraction Quench metabolism GC-MS Analysis GC-MS Analysis Metabolite Extraction->GC-MS Analysis Derivatization Mass Isotopomer Distribution Mass Isotopomer Distribution GC-MS Analysis->Mass Isotopomer Distribution Flux Modeling Flux Modeling Mass Isotopomer Distribution->Flux Modeling Flux Calculation Flux Calculation Flux Modeling->Flux Calculation Statistical Analysis Statistical Analysis Flux Calculation->Statistical Analysis

Figure 2: General workflow for a 13C-based metabolic flux analysis experiment.
Protocol 1: 13C-Labeling of Cultured Cells

Objective: To label intracellular metabolites by growing cells in the presence of a 13C-labeled substrate.

Materials:

  • Cell line of interest (e.g., primary hepatocytes, HepG2 cells)

  • Appropriate cell culture medium and supplements

  • 13C-labeled substrate (e.g., [U-13C]-Palmitate complexed to BSA)

  • Incubator (37°C, 5% CO2)

  • Cell culture flasks or plates

Procedure:

  • Culture cells to the desired confluency (typically 70-80%).

  • Prepare the labeling medium by supplementing the base medium with the 13C-labeled substrate at a known concentration. For fatty acid oxidation studies, [U-13C]-Palmitate is a common choice.

  • Remove the existing medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for a sufficient period to achieve isotopic steady-state. This time will vary depending on the cell type and the metabolic pathway of interest and should be determined empirically (typically 24-48 hours).

  • Proceed immediately to metabolite extraction.

Protocol 2: Extraction of Acyl-CoA Metabolites

Objective: To quench metabolism and extract intracellular acyl-CoA species, including this compound.

Materials:

  • Ice-cold methanol (B129727)

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Liquid nitrogen

Procedure:

  • Place the cell culture plate on ice.

  • Aspirate the labeling medium.

  • Quickly wash the cells twice with ice-cold PBS.

  • Add ice-cold methanol to the plate and scrape the cells.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Flash-freeze the cell extract in liquid nitrogen to ensure complete quenching of metabolic activity.

  • Store samples at -80°C until analysis.

Protocol 3: GC-MS Analysis of Dicarboxylic Acyl-CoAs

Objective: To derivatize and quantify the isotopic labeling of dicarboxylic acyl-CoAs by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Internal standards (e.g., 13C-labeled dicarboxylic acid standards, if available)

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)

  • GC-MS instrument with a suitable column (e.g., DB-5ms)

  • Solvents (e.g., acetonitrile, ethyl acetate)

Procedure:

  • Thaw the frozen cell extracts on ice.

  • Add internal standards to the extracts.

  • Centrifuge the extracts at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen or in a vacuum concentrator.

  • To the dried residue, add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile).

  • Incubate at a suitable temperature (e.g., 70°C) for a specified time (e.g., 60 minutes) to complete the derivatization.

  • Cool the samples to room temperature.

  • Analyze the derivatized samples by GC-MS. The instrument parameters (injection volume, temperature gradient, etc.) should be optimized for the separation and detection of dicarboxylic acid derivatives.

  • Acquire mass spectra in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions.

Protocol 4: Metabolic Flux Calculation and Analysis

Objective: To calculate metabolic fluxes from the measured mass isotopomer distributions.

Software:

  • Metabolic flux analysis software (e.g., INCA, Metran, WUFLUX)

Procedure:

  • Construct a metabolic model of the relevant pathways, including fatty acid omega-oxidation and dicarboxylic acid beta-oxidation. The model should include the stoichiometry of all reactions and the carbon transitions for each reaction.

  • Input the experimentally determined mass isotopomer distributions of the target metabolites (including dicarboxylic acids) into the software.

  • Provide any measured extracellular fluxes (e.g., substrate uptake and product secretion rates) as constraints for the model.

  • The software will then use an optimization algorithm to find the set of metabolic fluxes that best fit the experimental data.

  • Perform a statistical analysis (e.g., chi-square test) to assess the goodness-of-fit of the model.

  • Calculate confidence intervals for the estimated fluxes to determine the precision of the results.

Conclusion

The metabolic flux analysis of fatty acid oxidation, with a focus on this compound, offers a quantitative approach to understanding cellular metabolism under normal and pathological conditions. The protocols outlined in this document provide a framework for conducting these complex experiments. While challenging, the insights gained from such studies are invaluable for advancing our knowledge of metabolic diseases and for the development of novel therapeutic strategies. The provided hypothetical data and pathway diagrams serve to illustrate the expected outcomes and the underlying biochemical context. Further research is needed to generate specific quantitative flux data for the metabolism of this compound in various biological systems.

References

Application Notes and Protocols for Isotopic Tracer Studies Using trans-2-Octenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. This document provides detailed application notes and protocols for the use of isotopically labeled trans-2-octenedioyl-CoA as a tracer in metabolic studies. This compound is a dicarboxylic acyl-CoA intermediate that can be used to investigate fatty acid β-oxidation, dicarboxylic acid metabolism, and the entry of their breakdown products into the citric acid cycle. The stable isotope label (e.g., ¹³C or ²H) allows for the tracking of the molecule and its metabolites through various metabolic pathways using mass spectrometry-based techniques.

Dicarboxylic acids and their CoA esters are implicated in various physiological and pathological states, including inborn errors of metabolism and conditions of excessive fatty acid oxidation.[1] Tracer studies with labeled dicarboxylic acids have been instrumental in understanding their conversion to key intermediates like succinate (B1194679).[2] The protocols outlined herein are designed to provide a framework for investigating these processes in cell culture and animal models.

Applications

  • Elucidation of Dicarboxylic Acid Metabolism: Tracing the metabolic fate of isotopically labeled this compound can identify and quantify the activity of enzymes involved in its breakdown. This includes tracking the label through peroxisomal and mitochondrial β-oxidation pathways. Studies have shown that dicarboxylic acids can be chain-shortened to intermediates like succinyl-CoA, which can then enter the TCA cycle.[3][4][5]

  • Assessment of Fatty Acid ω-Oxidation: The formation of dicarboxylic acids from monocarboxylic fatty acids occurs via ω-oxidation. Introducing labeled this compound can help in studying the subsequent steps of this pathway, which is particularly relevant in conditions where mitochondrial β-oxidation is impaired.

  • Investigation of Metabolic Flux into the Citric Acid Cycle (TCA Cycle): By monitoring the incorporation of isotopic labels into TCA cycle intermediates such as succinate, fumarate, and malate, researchers can quantify the contribution of dicarboxylic acid metabolism to cellular energy production.[2]

  • Screening for Inborn Errors of Metabolism: Deficiencies in enzymes involved in fatty acid oxidation can lead to an accumulation of dicarboxylic acids. Tracer studies using labeled this compound can serve as a functional assay to diagnose such disorders by identifying specific metabolic blocks.

  • Drug Discovery and Development: The metabolic pathways involving dicarboxylic acids present potential targets for therapeutic intervention in metabolic diseases. These tracer studies can be employed to evaluate the efficacy of drug candidates that aim to modulate fatty acid and dicarboxylic acid metabolism.

Experimental Protocols

Protocol 1: In Vitro Tracer Studies in Cultured Cells (e.g., Hepatocytes, Myocytes)

This protocol describes the use of isotopically labeled this compound to study its metabolism in cultured cells.

Materials:

  • Cultured cells (e.g., primary hepatocytes, HepG2 cells, C2C12 myotubes)

  • Cell culture medium appropriate for the cell type

  • Isotopically labeled this compound (e.g., [U-¹³C₈]-trans-2-octenedioyl-CoA)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Internal standards for acyl-CoAs and organic acids (e.g., corresponding ¹³C- or ²H-labeled compounds)

  • Solvents for extraction (e.g., methanol (B129727), chloroform, iso-octane)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.

    • Prior to the experiment, replace the standard culture medium with a medium containing the isotopically labeled this compound at a final concentration typically in the low micromolar range. The exact concentration should be optimized based on the cell type and experimental goals.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the time course of metabolism.

  • Metabolite Extraction:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold extraction solvent (e.g., 80% methanol) containing a suite of appropriate internal standards to the cells.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for LC-MS/MS Analysis:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.[6][7]

    • Develop a targeted method to detect and quantify the isotopically labeled this compound and its expected downstream metabolites (e.g., shorter-chain dicarboxylyl-CoAs, succinyl-CoA, and TCA cycle intermediates).

    • Use multiple reaction monitoring (MRM) for quantitative analysis on a triple quadrupole mass spectrometer or high-resolution mass spectrometry for untargeted analysis.[8]

Data Analysis:

  • Calculate the isotopic enrichment in the precursor and product pools.

  • Determine the rate of disappearance of the labeled tracer and the rate of appearance of labeled metabolites.

  • Perform metabolic flux analysis to quantify the flow of carbon through the pathway.

Protocol 2: In Vivo Tracer Studies in Animal Models (e.g., Mice, Rats)

This protocol outlines the administration of isotopically labeled this compound to an animal model to study its whole-body metabolism.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • Isotopically labeled this compound formulated for in vivo administration (e.g., in a saline solution with a suitable carrier).

  • Anesthesia and surgical tools for tissue collection.

  • Blood collection tubes (e.g., heparinized or EDTA-coated).

  • Tissue homogenization equipment.

  • Solvents and reagents for metabolite extraction from plasma and tissues.

  • LC-MS/MS system.

Procedure:

  • Tracer Administration:

    • Administer the isotopically labeled this compound to the animals via an appropriate route (e.g., intravenous injection, oral gavage). The dosage and route will depend on the specific research question.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120 minutes) to determine the plasma kinetics of the tracer.

    • At the end of the experiment, euthanize the animals and rapidly collect tissues of interest (e.g., liver, kidney, heart, muscle).[4][5]

    • Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction from Plasma and Tissues:

    • Plasma: Precipitate proteins from plasma samples by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing internal standards. Centrifuge and collect the supernatant.

    • Tissues: Homogenize the frozen tissues in an appropriate extraction solvent containing internal standards. Perform a liquid-liquid or solid-phase extraction to isolate the metabolites of interest.[9][10]

  • Sample Preparation and LC-MS/MS Analysis:

    • Follow the sample preparation and LC-MS/MS analysis steps as described in Protocol 1.

Data Analysis:

  • Determine the pharmacokinetic profile of the labeled tracer in plasma.

  • Quantify the levels of the tracer and its labeled metabolites in different tissues.

  • Calculate the tissue-specific rates of uptake and metabolism.

Data Presentation

Quantitative data from tracer studies should be summarized in clearly structured tables for easy comparison.

Table 1: Isotopic Enrichment of Key Metabolites in Cultured Hepatocytes Following Incubation with [U-¹³C₈]-trans-2-Octenedioyl-CoA

MetaboliteTime (hours)Isotopic Enrichment (%) M+8
This compound195.2 ± 3.1
460.5 ± 4.5
1215.3 ± 2.8
Hexanedioyl-CoA15.7 ± 1.2
425.1 ± 3.9
1240.6 ± 5.2
Succinyl-CoA11.2 ± 0.4
48.9 ± 1.5
1222.3 ± 3.1
Succinate44.5 ± 0.9
1215.8 ± 2.4

Data are presented as mean ± standard deviation (n=3). M+8 represents the fully labeled isotopologue.

Table 2: Tissue Distribution of ¹³C-Labeled Metabolites 60 Minutes After Intravenous Administration of [U-¹³C₈]-trans-2-Octenedioyl-CoA in Mice

Tissue[¹³C₈]-trans-2-Octenedioyl-CoA (nmol/g tissue)[¹³C₆]-Hexanedioyl-CoA (nmol/g tissue)[¹³C₄]-Succinate (nmol/g tissue)
Liver15.2 ± 2.58.1 ± 1.75.3 ± 1.1
Kidney25.8 ± 3.915.4 ± 2.89.7 ± 2.0
Heart5.1 ± 1.12.3 ± 0.61.8 ± 0.4
Skeletal Muscle2.3 ± 0.70.9 ± 0.30.6 ± 0.2

Data are presented as mean ± standard deviation (n=5).

Visualizations

Dicarboxylic_Acid_Metabolism Tracer Isotopically Labeled This compound Peroxisome Peroxisomal β-Oxidation Tracer->Peroxisome Chain Shortening Mitochondria Mitochondrial β-Oxidation Tracer->Mitochondria Chain Shortening Short_Chain_DC_CoA Shorter-Chain Dicarboxylyl-CoAs Peroxisome->Short_Chain_DC_CoA Mitochondria->Short_Chain_DC_CoA Succinyl_CoA Succinyl-CoA Short_Chain_DC_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Energy Energy Production (ATP) TCA_Cycle->Energy

Caption: Metabolic fate of this compound.

Experimental_Workflow cluster_in_vitro In Vitro (Cell Culture) cluster_in_vivo In Vivo (Animal Model) Cell_Culture Cell Seeding and Growth Tracer_Incubation Incubation with Labeled This compound Cell_Culture->Tracer_Incubation Metabolite_Extraction_Vitro Metabolite Extraction Tracer_Incubation->Metabolite_Extraction_Vitro Sample_Prep Sample Preparation (Derivatization, etc.) Metabolite_Extraction_Vitro->Sample_Prep Tracer_Admin Tracer Administration Sample_Collection Blood & Tissue Collection Tracer_Admin->Sample_Collection Metabolite_Extraction_Vivo Metabolite Extraction Sample_Collection->Metabolite_Extraction_Vivo Metabolite_Extraction_Vivo->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis & Flux Calculation LCMS_Analysis->Data_Analysis

Caption: Workflow for tracer studies.

References

Application Notes and Protocols for the Extraction of trans-2-Octenedioyl-CoA from Mitochondrial Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-octenedioyl-CoA is a key intermediate in the mitochondrial β-oxidation of medium-chain fatty acids.[1][2] Accurate quantification of this and other acyl-CoA species within mitochondria is crucial for studying fatty acid metabolism, identifying metabolic bottlenecks, and investigating the mechanisms of diseases such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][3][4] Furthermore, analyzing acyl-CoA profiles is invaluable in pharmacological studies to assess the impact of drugs on metabolic pathways.[5]

Acyl-CoA molecules are typically present at low cellular concentrations and are susceptible to degradation, making their extraction and analysis challenging.[6][7][8] The protocols outlined below are synthesized from established methods for the extraction of short, medium, and long-chain acyl-CoAs from tissues and mitochondrial fractions.[6][9][10][11] These methods are designed to ensure rapid quenching of enzymatic activity and efficient extraction for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS).[5][7][12]

Metabolic Pathway Context

This compound is formed during the first step of β-oxidation of octanoyl-CoA, a reaction catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD).[1][2] Understanding its position in this pathway is essential for interpreting experimental results.

Beta_Oxidation_Pathway cluster_matrix Mitochondrial Matrix Octanoyl_CoA Octanoyl-CoA (C8) trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA MCAD (Dehydrogenation) L_3_Hydroxyoctanoyl_CoA L-3-Hydroxyoctanoyl-CoA trans_2_Octenoyl_CoA->L_3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase (Hydration) _3_Ketoacyl_CoA 3-Ketooctanoyl-CoA L_3_Hydroxyoctanoyl_CoA->_3_Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (Dehydrogenation) Acetyl_CoA Acetyl-CoA (to TCA Cycle) _3_Ketoacyl_CoA->Acetyl_CoA Thiolase (Thiolysis) Hexanoyl_CoA Hexanoyl-CoA (C6, to next cycle) _3_Ketoacyl_CoA->Hexanoyl_CoA Thiolase (Thiolysis)

Figure 1: Mitochondrial Beta-Oxidation of Octanoyl-CoA. This diagram shows the initial steps of the pathway, highlighting the formation of this compound.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Isolated Mitochondria using Organic Solvents

This protocol is adapted from methods developed for comprehensive acyl-CoA profiling and is suitable for medium-chain species like this compound.[6][12] It relies on a rapid organic solvent extraction to quench enzymatic activity and precipitate proteins.

Materials:

  • Isolated mitochondrial preparation (pellet)

  • Internal Standards (e.g., [¹³C₄]-octanoyl-CoA)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Solvent (pre-chilled to -20°C): Acetonitrile (B52724)/Methanol (B129727)/Water (2:2:1, v/v/v)[6]

  • Microcentrifuge tubes (1.7 mL)

  • Homogenizer or sonicator

  • Centrifuge capable of 4°C and >14,000 x g

Procedure:

  • Preparation: Place the isolated mitochondrial pellet (from a known quantity of starting tissue or cells) in a pre-chilled 1.7 mL microcentrifuge tube on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard mixture directly to the pellet. This is critical for accurate quantification.

  • Quenching and Lysis:

    • Add a 20-fold excess (v/w) of the pre-chilled (-20°C) extraction solvent to the mitochondrial pellet.[6] For a 20 mg pellet, this would be approximately 400 µL.

    • Immediately homogenize the sample using a probe sonicator (pulse for 30-60 seconds) or a tissue homogenizer, keeping the tube on ice at all times to prevent degradation.[9][11]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000-16,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.[13]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Sample Storage & Preparation for Analysis:

    • For immediate analysis, inject the supernatant directly into the LC-MS system.

    • For storage, the extract can be stored at -80°C.

    • Alternatively, the sample can be dried under a stream of nitrogen and the resulting pellet resolubilized in a smaller volume of an appropriate buffer (e.g., 50 mM ammonium (B1175870) acetate) for analysis.[6][12]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

For samples with low concentrations of acyl-CoAs or high levels of interfering substances, an additional purification step using solid-phase extraction can be beneficial. This method is adapted from protocols designed for purifying a broad range of acyl-CoAs.[11][14]

Materials:

  • Acyl-CoA extract from Protocol 1

  • SPE Cartridges: Oasis HLB or 2-(2-pyridyl)ethyl-functionalized silica (B1680970) cartridges[11]

  • SPE vacuum manifold

  • Wash and Elution solvents (specific to the cartridge used, typically involving methanol and buffer solutions)

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by an equilibration with a loading buffer.

  • Sample Loading: Load the acyl-CoA extract (supernatant from Protocol 1) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unbound contaminants while retaining the acyl-CoAs.

  • Elution: Elute the acyl-CoAs from the cartridge using a stronger organic solvent.

  • Preparation for Analysis: Dry the eluted sample under nitrogen and reconstitute in the appropriate mobile phase for LC-MS/MS analysis.

Data Presentation: Acyl-CoA Recovery

Quantitative data for the extraction of this compound specifically is not widely published. However, data from similar medium-chain acyl-CoAs can provide an estimate of the efficiency of these protocols.

Acyl-CoA SpeciesStarting MaterialExtraction MethodRecovery (%)Reference
Octanoyl-CoA (C8)Rat LiverAcetonitrile/Isopropanol & Solid-Phase Extraction83-90%[11]
Acetyl-CoA (C2)Rat LiverMethanol-Chloroform~95%[9]
Palmitoyl-CoA (C16)Rat LiverMethanol-Chloroform~95%[9]

Table 1: Representative Recovery Rates for Acyl-CoA Extraction. The recovery rates for octanoyl-CoA are likely the most predictive for this compound due to their structural similarity.

Workflow Visualization

The following diagram illustrates the general experimental workflow for extracting and analyzing mitochondrial acyl-CoAs.

Extraction_Workflow cluster_steps Experimental Workflow Mito_Isolation 1. Isolate Mitochondria (e.g., via differential centrifugation) Pellet 2. Obtain Mitochondrial Pellet Mito_Isolation->Pellet Spike 3. Add Internal Standards Pellet->Spike Extract 4. Quench & Extract (Cold Organic Solvent) Spike->Extract Centrifuge 5. Centrifuge (15 min, 4°C) to Pellet Debris Extract->Centrifuge Supernatant 6. Collect Supernatant (Contains Acyl-CoAs) Centrifuge->Supernatant SPE 7. Optional: Solid-Phase Extraction (SPE) Purification Supernatant->SPE for cleaner samples Analyze 8. LC-MS/MS Analysis Supernatant->Analyze direct injection SPE->Analyze

Figure 2: Workflow for Mitochondrial Acyl-CoA Extraction. This flowchart outlines the key steps from mitochondrial isolation to final analysis.

Application Notes & Considerations

  • Analyte Instability: Acyl-CoA thioesters are unstable and prone to hydrolysis. All steps should be performed on ice or at 4°C, and as quickly as possible.[15] Use pre-chilled tubes and solvents.

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C-labeled versions of the analyte of interest or a closely related one) is highly recommended for accurate quantification to correct for sample loss during preparation and for matrix effects during analysis.[9]

  • Solvent Choice: While several solvent systems are effective, mixtures containing acetonitrile often show good performance for a broad range of acyl-CoAs.[6][12][15] The choice may need to be optimized depending on the specific downstream analytical method.

  • Analytical Method: LC-MS/MS is the gold standard for acyl-CoA analysis due to its high sensitivity and specificity, which allows for the separation and quantification of different acyl-CoA species, including isomers.[5][8]

  • Mitochondrial Purity: The purity of the initial mitochondrial preparation is critical to ensure that the measured acyl-CoA pool is genuinely of mitochondrial origin. Purity should be assessed using marker enzymes or western blotting.

References

Application of Mass Spectrometry for the Identification of trans-2-Octenoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Octenoyl-CoA is a pivotal intermediate in fatty acid metabolism, playing a key role in both the β-oxidation of fatty acids and the fatty acid elongation cycle.[1][2][3][4][5] Its accurate identification and quantification in biological samples are crucial for understanding metabolic fluxes, diagnosing metabolic disorders, and for the development of therapeutic agents targeting fatty acid metabolism. This application note provides detailed protocols for the analysis of trans-2-octenoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Note on Nomenclature: The search for "trans-2-octenedioyl-CoA" consistently yielded results for "trans-2-octenoyl-CoA". This document focuses on the latter, a monocarboxylic acid derivative. If the dicarboxylic "dioyl" form is of interest, the presented methods can be adapted, but specific mass transitions will need to be adjusted.

Signaling Pathways and Experimental Workflow

The metabolic significance of trans-2-octenoyl-CoA lies in its position within fundamental fatty acid pathways. The following diagrams illustrate its role and a general workflow for its analysis.

Fatty Acid β-Oxidation Pathway Fatty Acyl-CoA (C_n) Fatty Acyl-CoA (C_n) trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA (C_n)->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Fatty Acyl-CoA (C_n-2) Fatty Acyl-CoA (C_n-2) 3-Ketoacyl-CoA->Fatty Acyl-CoA (C_n-2) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA β-Ketothiolase Fatty Acid Elongation Cycle Acyl-CoA (C_n) Acyl-CoA (C_n) 3-Ketoacyl-CoA (C_n+2) 3-Ketoacyl-CoA (C_n+2) Acyl-CoA (C_n)->3-Ketoacyl-CoA (C_n+2) Fatty Acid Elongase 3-Hydroxyacyl-CoA (C_n+2) 3-Hydroxyacyl-CoA (C_n+2) 3-Ketoacyl-CoA (C_n+2)->3-Hydroxyacyl-CoA (C_n+2) 3-Ketoacyl-CoA Reductase trans-2-Enoyl-CoA (C_n+2) trans-2-Enoyl-CoA (C_n+2) 3-Hydroxyacyl-CoA (C_n+2)->trans-2-Enoyl-CoA (C_n+2) 3-Hydroxyacyl-CoA Dehydratase Acyl-CoA (C_n+2) Acyl-CoA (C_n+2) trans-2-Enoyl-CoA (C_n+2)->Acyl-CoA (C_n+2) trans-2-Enoyl-CoA Reductase Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-Ketoacyl-CoA (C_n+2) LC-MS/MS Workflow for trans-2-Octenoyl-CoA cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Tissue, Cells) Homogenization Homogenization in Cold Methanol Biological_Sample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LC_Separation Reversed-Phase UPLC Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Stable Isotope Labeled Internal Standard Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

References

Application Notes and Protocols for Studying the Kinetics of Enzymes Acting on trans-2-Octenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids are important metabolic intermediates that are formed from the ω-oxidation of monocarboxylic fatty acids. Their subsequent breakdown occurs primarily through a β-oxidation pathway located in peroxisomes. The study of the enzymatic kinetics of dicarboxylic acid metabolism is crucial for understanding various metabolic disorders and for the development of therapeutic interventions. This document provides detailed protocols for studying the kinetics of enzymes that act on trans-2-octenedioyl-CoA, a key intermediate in the β-oxidation of C8 dicarboxylic acids.

The primary enzymes involved in the metabolism of this compound are located within the peroxisomal β-oxidation pathway. These include Acyl-CoA Oxidase (ACOX), the L- and D-bifunctional proteins which possess enoyl-CoA hydratase activity, and 3-ketoacyl-CoA thiolase. Additionally, the mitochondrial enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD) has been shown to exhibit activity towards dicarboxylyl-CoAs.

Metabolic Pathway of Dicarboxylic Acid β-Oxidation

The catabolism of dicarboxylic acids in peroxisomes involves a series of enzymatic reactions. The pathway for a generic dicarboxylyl-CoA is depicted below.

Peroxisomal_Dicarboxylic_Acid_Beta_Oxidation cluster_peroxisome Peroxisome Dicarboxylyl_CoA Dicarboxylyl-CoA trans_2_Enoyl_Dicarboxylyl_CoA trans-2-Enoyl-Dicarboxylyl-CoA (e.g., this compound) Dicarboxylyl_CoA->trans_2_Enoyl_Dicarboxylyl_CoA Acyl-CoA Oxidase (ACOX) FAD -> FADH2 _3_Hydroxyacyl_Dicarboxylyl_CoA 3-Hydroxyacyl-Dicarboxylyl-CoA trans_2_Enoyl_Dicarboxylyl_CoA->_3_Hydroxyacyl_Dicarboxylyl_CoA Bifunctional Enzyme (Enoyl-CoA Hydratase activity) H2O _3_Ketoacyl_Dicarboxylyl_CoA 3-Ketoacyl-Dicarboxylyl-CoA _3_Hydroxyacyl_Dicarboxylyl_CoA->_3_Ketoacyl_Dicarboxylyl_CoA Bifunctional Enzyme (3-Hydroxyacyl-CoA Dehydrogenase activity) NAD+ -> NADH + H+ Shorter_Dicarboxylyl_CoA Shorter Dicarboxylyl-CoA _3_Ketoacyl_Dicarboxylyl_CoA->Shorter_Dicarboxylyl_CoA 3-Ketoacyl-CoA Thiolase CoA-SH Acetyl_CoA Acetyl-CoA _3_Ketoacyl_Dicarboxylyl_CoA->Acetyl_CoA

Caption: Peroxisomal β-oxidation of dicarboxylic acids.

Data Presentation

The following tables summarize known kinetic parameters for enzymes acting on dicarboxylic acyl-CoAs and provide a template for recording experimental data for this compound.

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase (ACOX) with Dicarboxylyl-CoA Substrates

Substrate (mono-CoA ester)Km (µM)Vmax (U/mg)Substrate Inhibition Ki (µM)Source
Adipoyl-CoA (C6)---[1]
Suberoyl-CoA (C8)---[1]
Sebacoyl-CoA (C10)---[1]
Dodecanedioyl-CoA (C12)---[1]
This compoundTBDTBDTBD
Note: While specific values were not provided in the search results, it was noted that with decreasing chain length, Km values increase and Ki values for substrate inhibition decrease, leading to a lower maximum obtainable velocity[1].

Table 2: Relative Activity of Mitochondrial Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with Dicarboxylyl-CoA Substrates

SubstrateRelative Activity (%)Source
Adipoyl-CoA (C6)Active[2]
Octanoyl-CoA (C8, monocarboxylic)100[2]
Dodecanedioyl-CoA (C12)28[2]
This compoundTBD

Table 3: Kinetic Parameters of Peroxisomal Bifunctional Enzyme (Enoyl-CoA Hydratase Activity)

SubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)Source
This compoundTBDTBDTBD

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of acyl-CoA esters.

Materials:

  • trans-2-Octenedioic acid

  • Coenzyme A (free acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (0.5 M)

  • Argon or Nitrogen gas

  • HPLC system for purification

Procedure:

  • Activation of Carboxylic Acid:

    • In a clean, dry flask under an inert atmosphere (argon or nitrogen), dissolve trans-2-octenedioic acid and a 1.1 molar equivalent of N-Hydroxysuccinimide (NHS) in anhydrous THF.

    • Cool the mixture in an ice bath.

    • Add a 1.1 molar equivalent of DCC (or EDC) to the solution while stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature, monitoring the formation of the NHS-ester.

  • Thioesterification:

    • In a separate flask, dissolve Coenzyme A in a cold 0.5 M sodium bicarbonate solution.

    • Slowly add the activated NHS-ester solution from step 1 to the Coenzyme A solution with constant stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small amounts of sodium bicarbonate solution as needed.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Purification:

    • Purify the resulting this compound by reverse-phase HPLC. Use a C18 column with a gradient of acetonitrile (B52724) in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).

    • Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA) and potentially around 263 nm (for the enoyl-CoA chromophore).

    • Collect the fractions containing the desired product, pool them, and lyophilize to obtain the purified this compound.

  • Characterization:

    • Confirm the identity and purity of the product using mass spectrometry and UV-Vis spectrophotometry. The concentration can be determined using the molar extinction coefficient of the adenine (B156593) moiety of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).

Protocol 2: Kinetic Assay for Peroxisomal Bifunctional Enzyme (Enoyl-CoA Hydratase Activity)

This spectrophotometric assay measures the decrease in absorbance at approximately 263-280 nm, which corresponds to the hydration of the α,β-double bond of the trans-2-enoyl-CoA substrate.

Materials:

  • Purified peroxisomal bifunctional enzyme (L- or D-bifunctional protein)

  • This compound stock solution of known concentration

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Assay Setup:

    • Prepare a reaction mixture in a quartz cuvette containing the assay buffer. The final volume is typically 1 mL.

    • Equilibrate the cuvette and its contents to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Substrate Addition:

    • Add a known amount of the this compound stock solution to the cuvette to achieve the desired final concentration. To determine Km, a range of substrate concentrations bracketing the expected Km should be used.

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding a small, predetermined amount of the purified bifunctional enzyme to the cuvette. The amount of enzyme should be sufficient to cause a linear decrease in absorbance over a few minutes.

    • Immediately start monitoring the decrease in absorbance at the λmax of the enoyl-CoA chromophore (typically around 263-280 nm, which should be determined empirically for this compound).

    • Record the change in absorbance over time.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (V₀ = ΔA / (ε * l) * Δt), where ε is the molar extinction coefficient for the hydration of the double bond.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 3: Kinetic Assay for Mitochondrial Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

This assay is based on the reduction of electron-transferring flavoprotein (ETF) by MCAD in the presence of an acyl-CoA substrate, which results in a decrease in ETF's intrinsic fluorescence.[2]

Materials:

  • Purified recombinant MCAD

  • Purified ETF

  • This compound stock solution

  • Assay buffer (e.g., 20 mM MOPS, pH 7.2, containing 0.1 mM EDTA)

  • Fluorometer with temperature control

Procedure:

  • Assay Setup:

    • In a fluorescence cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of ETF (e.g., 1-5 µM), and the desired concentration of this compound.

    • Incubate the mixture at the desired temperature (e.g., 30°C).

  • Fluorescence Measurement:

    • Set the fluorometer to excite at the appropriate wavelength for FAD (around 450 nm) and measure the emission at the fluorescence maximum of ETF (around 495 nm).

    • Record a baseline fluorescence reading.

  • Enzyme Addition:

    • Initiate the reaction by adding a small amount of purified MCAD.

    • Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the rate of substrate oxidation.

  • Data Analysis:

    • Determine the initial velocity from the linear portion of the fluorescence vs. time trace.

    • To determine kinetic parameters, repeat the assay with varying concentrations of this compound.

    • Plot the initial velocities against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting a kinetic study of an enzyme acting on this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Synthesis Synthesize and Purify This compound Assay_Setup Set up Reaction Mixtures (Varying Substrate Concentrations) Synthesis->Assay_Setup Enzyme_Prep Purify Recombinant Enzyme (e.g., BFP, MCAD) Reaction_Start Initiate Reaction with Enzyme Enzyme_Prep->Reaction_Start Reagent_Prep Prepare Assay Buffers and Reagents Reagent_Prep->Assay_Setup Assay_Setup->Reaction_Start Data_Collection Monitor Reaction Progress (Spectrophotometry/Fluorometry) Reaction_Start->Data_Collection Initial_Velocity Calculate Initial Velocities Data_Collection->Initial_Velocity MM_Plot Plot Velocity vs. [Substrate] Initial_Velocity->MM_Plot Kinetic_Params Determine Km and Vmax (Non-linear Regression) MM_Plot->Kinetic_Params

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Analysis of trans-2-octenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of trans-2-octenedioyl-CoA. This guide provides in-depth answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to help you resolve issues with poor peak shape and achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing, fronting, or broad peaks) for this compound in reversed-phase HPLC?

Poor peak shape in the HPLC analysis of this compound can stem from several factors, often related to secondary interactions with the stationary phase, issues with the mobile phase, or improper sample preparation.[1][2][3][4]

Common Causes:

  • Peak Tailing: This is the most frequent issue and is often caused by:

    • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar phosphate (B84403) and amine moieties of the Coenzyme A portion of the molecule, leading to peak tailing.[4][5]

    • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion.[6][7] For acidic compounds like this compound, a mobile phase pH lower than its pKa is generally recommended.[8]

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[2][9]

    • Column Degradation: Voids in the column packing or a contaminated inlet frit can distort the peak shape.[5][10]

  • Peak Fronting: This is less common for acyl-CoAs but can be caused by:

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause the analyte band to spread before it reaches the column.[1][3]

    • Column Overload: In some cases, very high concentrations can also lead to fronting.[4]

  • Broad Peaks:

    • Extra-Column Volume: Excessive tubing length or internal diameter between the injector and the detector can lead to band broadening.[8]

    • Poor Column Efficiency: An old or poorly packed column will result in broader peaks.

    • Slow Gradient: A gradient that is too shallow may not effectively focus the analyte into a sharp band.[11]

A logical approach to diagnosing these issues is crucial for effective troubleshooting.

cluster_0 Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Broadening) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue Suspect System Issue: - Blocked column frit - Extra-column volume - Detector issue yes_all->system_issue method_issue Suspect Method/Analyte Issue: - Mobile phase pH - Sample overload - Secondary interactions no_all->method_issue fix_system Action: - Backflush/replace column - Check tubing and connections - Service detector system_issue->fix_system optimize_method Action: - Adjust mobile phase pH - Add ion-pairing agent - Reduce sample concentration - Optimize gradient method_issue->optimize_method

Caption: A flowchart for troubleshooting poor HPLC peak shape.

Q2: How does the mobile phase pH affect the peak shape of this compound, and what is the optimal range?

The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[6][7][12] This molecule has multiple ionizable groups, primarily the phosphate groups of the CoA moiety, which are acidic.

  • Effect of pH: At a pH above the pKa of the phosphate groups, the molecule will be negatively charged. At a low pH (typically below 3), these phosphate groups will be protonated, reducing the overall charge of the molecule.[5] Operating at a pH close to the analyte's pKa can lead to the co-existence of ionized and non-ionized forms, resulting in peak splitting or broadening.[7]

  • Optimal pH Range: For robust and reproducible chromatography of acidic compounds on a silica-based C18 column, it is generally recommended to work at a pH that is at least 1-2 pH units away from the analyte's pKa.[12] For acyl-CoAs, a mobile phase buffered at a low pH (e.g., pH 2.5-4.5) is often used to suppress the ionization of the phosphate groups, which minimizes secondary interactions with residual silanols and promotes better peak shape.[5]

Table 1: Effect of Mobile Phase pH on Peak Shape Characteristics

pH of Mobile PhaseExpected Peak Shape for this compoundRationale
2.5 - 4.0 Symmetrical, Sharp Phosphate groups are protonated, minimizing silanol interactions. The analyte is in a single, less polar form.
4.5 - 6.0 Broadening or Tailing pH is approaching the pKa of phosphate groups, leading to a mixed population of ionized and non-ionized species.
> 6.5 Significant Tailing Phosphate groups are fully ionized (negatively charged), leading to strong secondary interactions with any exposed positive sites on the silica (B1680970) surface or metal components.
Q3: What role do ion-pairing reagents play, and when should I use them for analyzing this compound?

Ion-pairing reagents are mobile phase additives that can improve the retention and peak shape of ionic compounds in reversed-phase HPLC.[13][14] For a negatively charged analyte like this compound (at mid to high pH), a cationic ion-pairing reagent is used.

  • Mechanism of Action: The ion-pairing reagent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) (TBA), has a hydrophobic alkyl chain and a positive charge.[15] It can interact with the negatively charged phosphate groups of the acyl-CoA and also partition into the hydrophobic stationary phase. This effectively neutralizes the charge of the analyte and increases its retention on the C18 column.

  • When to Use: Consider using an ion-pairing reagent if you are unable to achieve good peak shape by adjusting the pH alone, or if you need to operate at a mid-range pH (e.g., 5-7) for other reasons (such as sample stability or compatibility with mass spectrometry).

  • Common Ion-Pairing Reagents for Anionic Compounds:

    • Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS)

    • Tetrabutylammonium phosphate (TBAP)

Table 2: Comparison of HPLC Conditions With and Without Ion-Pairing Reagent

ParameterStandard Low pH MethodIon-Pairing Chromatography
Mobile Phase pH 2.5 - 4.05.0 - 7.0
Key Additive Acid (e.g., Formic Acid, Phosphoric Acid)Cationic Ion-Pairing Reagent (e.g., 5-10 mM TBAHS)
Peak Shape Good, if silanol activity is low.Generally very good, sharp peaks.
Retention Time ShorterLonger and adjustable by ion-pair concentration.
Column Equilibration FastSlow; requires long equilibration and dedicated column.
MS Compatibility Good with volatile acids (e.g., formic acid).Poor, as ion-pairing salts are not volatile.

Troubleshooting Guides & Experimental Protocols

Protocol 1: General HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC with UV detection.

  • Column: C18, 2.6 µm particle size, 100 Å pore size (e.g., 100 x 4.6 mm).

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 4.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.[16]

  • Detection: UV at 260 nm (for the adenine (B156593) base of CoA).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a compatible weak solvent.[17] Ensure the sample is filtered through a 0.22 µm filter.[17]

cluster_1 HPLC Method Workflow prep_sample 1. Prepare Sample (Dissolve in Mobile Phase A, Filter) prep_system 2. Equilibrate HPLC System (Column at 40°C, 5% B for 15 min) prep_sample->prep_system inject 3. Inject Sample (10 µL) prep_system->inject run_gradient 4. Run Gradient Elution (5% to 95% Acetonitrile) inject->run_gradient detect 5. Detect at 260 nm run_gradient->detect analyze 6. Analyze Data (Check Peak Shape and Retention) detect->analyze

Caption: A standard workflow for HPLC analysis.

Protocol 2: Troubleshooting Peak Tailing

If you observe peak tailing with the general method, follow these sequential steps to diagnose and resolve the issue.

  • Reduce Sample Concentration:

    • Action: Dilute your sample 10-fold and re-inject.

    • Rationale: If the peak shape improves significantly, the original problem was column overload.[2]

  • Adjust Mobile Phase pH:

    • Action: Prepare a new mobile phase A with a lower pH (e.g., pH 3.0 using phosphoric acid). Equilibrate the column thoroughly before injecting.

    • Rationale: A lower pH will further suppress the ionization of phosphate groups and minimize secondary interactions with silanols.[5]

  • Check for Column Contamination/Void:

    • Action:

      • Disconnect the column and reverse its direction.

      • Flush with a strong solvent (e.g., 100% acetonitrile, then isopropanol) to waste at a low flow rate.

      • Re-install the column in the correct direction and re-equilibrate.

    • Rationale: This can remove particulates blocking the inlet frit. If the problem persists, the column may have a void and require replacement.[10]

  • Use a High-Purity, End-Capped Column:

    • Action: Switch to a modern, high-purity silica column with robust end-capping.

    • Rationale: These columns have fewer accessible silanol groups, which are a primary cause of peak tailing for polar and basic compounds.[18]

The decision-making process for addressing peak tailing can be visualized as follows:

cluster_2 Decision Tree for Fixing Peak Tailing start Peak Tailing Observed overload_check Is peak shape better after 10x dilution? start->overload_check ph_check Is peak shape better with lower pH (e.g., 3.0)? overload_check->ph_check No solution_overload Solution: Reduce Sample Concentration overload_check->solution_overload Yes column_check Did backflushing improve the peak shape? ph_check->column_check No solution_ph Solution: Use Lower pH Mobile Phase ph_check->solution_ph Yes column_check->ph_check Yes, but not perfect solution_column Solution: Replace Column column_check->solution_column No

Caption: A decision tree for resolving peak tailing issues.

References

overcoming ion suppression in the mass spectrometry analysis of trans-2-octenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of trans-2-octenedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, with a focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a dicarboxylic acyl-coenzyme A derivative. Its analysis by LC-MS/MS is challenging due to its high polarity, which can lead to poor retention on traditional reversed-phase columns, and its susceptibility to ion suppression from complex biological matrices. The presence of two carboxyl groups and the large coenzyme A moiety makes it prone to interactions that can interfere with accurate quantification.

Q2: What is ion suppression and how does it affect the analysis of this compound?

A2: Ion suppression is a matrix effect in mass spectrometry where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte of interest, in this case, this compound.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[1] Given its polar nature, this compound often co-elutes with other polar endogenous molecules, such as salts and phospholipids, which are known to cause significant ion suppression.

Q3: What are the most common sources of ion suppression in this analysis?

A3: The most common sources of ion suppression when analyzing biological samples for this compound include:

  • Endogenous compounds: Salts, phospholipids, and other polar metabolites that are co-extracted with the analyte.

  • Sample preparation reagents: Buffers, ion-pairing agents, and reagents from solid-phase extraction (SPE) cartridges.

  • LC mobile phase additives: Non-volatile buffers or high concentrations of ion-pairing reagents.

Q4: How can I detect if ion suppression is occurring in my assay?

A4: A common method to detect ion suppression is the post-column infusion experiment.[1] In this setup, a standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.

Q5: Are there any special considerations for the stability of this compound during sample preparation and analysis?

A5: Yes, acyl-CoA thioesters can be unstable and are susceptible to hydrolysis, especially at extreme pH values.[3] It is recommended to keep samples on ice or at 4°C during preparation and to store them at -80°C for long-term stability. Using a slightly acidic buffer can help to minimize degradation. Additionally, repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This is a common issue that can be caused by a variety of factors, from sample degradation to severe ion suppression. The following troubleshooting workflow can help identify and resolve the root cause.

low_signal_troubleshooting start Low or No Signal check_stability Verify Sample Stability (pH, temperature, storage) start->check_stability check_ms Check MS Performance (infuse standard, check tuning) check_stability->check_ms Sample stable optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) check_stability->optimize_sample_prep Degradation suspected check_chromatography Evaluate Chromatography (peak shape, retention) check_ms->check_chromatography MS is sensitive solution Signal Restored check_ms->solution MS issue resolved check_extraction Assess Extraction Recovery (spike pre- and post-extraction) check_chromatography->check_extraction Good peak shape optimize_chromatography Optimize Chromatography (e.g., HILIC, ion-pair) check_chromatography->optimize_chromatography Poor peak shape check_extraction->optimize_sample_prep Low recovery mitigate_ion_suppression Address Ion Suppression (dilution, change ionization) check_extraction->mitigate_ion_suppression Good recovery optimize_sample_prep->solution optimize_chromatography->solution mitigate_ion_suppression->solution

Caption: Troubleshooting workflow for low or no signal of this compound.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy and precision of quantification. The causes can be chemical or physical.

peak_shape_troubleshooting start Poor Peak Shape check_column Check Column Health (voids, blockage, contamination) start->check_column check_mobile_phase Verify Mobile Phase (pH, buffer strength, composition) start->check_mobile_phase check_sample_solvent Sample Solvent Mismatch? (stronger than mobile phase) start->check_sample_solvent check_overload Column Overload? (dilute sample and re-inject) start->check_overload fix_column Replace/Flush Column or Guard Column check_column->fix_column adjust_mobile_phase Adjust pH or Buffer Concentration check_mobile_phase->adjust_mobile_phase adjust_sample_solvent Reconstitute in Weaker Solvent check_sample_solvent->adjust_sample_solvent reduce_injection Reduce Injection Volume or Sample Concentration check_overload->reduce_injection solution Improved Peak Shape fix_column->solution adjust_mobile_phase->solution adjust_sample_solvent->solution reduce_injection->solution

Caption: Troubleshooting guide for poor chromatographic peak shape.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrix (e.g., Cell Lysate)

This protocol focuses on protein precipitation, a common method for extracting small polar molecules.

  • Quenching and Lysis:

    • Place the cell culture plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well of a 6-well plate.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Include a suitable internal standard, such as a stable isotope-labeled version of the analyte, in the extraction solvent.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate at -20°C for at least 2 hours to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Preparation for LC-MS/MS:

    • Carefully collect the supernatant into a new microcentrifuge tube.

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase conditions (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis

Due to the high polarity of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable alternative to reversed-phase chromatography.

Chromatographic Conditions (HILIC):

  • Column: A HILIC column (e.g., amide or zwitterionic phase) is recommended for good retention of polar analytes.[4][5][6]

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium acetate and 0.1% acetic acid.

  • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: For acyl-CoAs, a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety) is commonly observed.[1][7] The precursor ion will be the [M+H]+ of this compound. The product ion will be [M+H - 507]+. Specific m/z values should be determined by direct infusion of a standard.

  • Collision Energy: Optimize by infusing a standard of this compound.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of short-chain acyl-CoAs and dicarboxylic acids. Please note that these are illustrative examples and actual performance may vary depending on the specific matrix and instrumentation.

Table 1: Representative Sample Preparation Recovery

Analyte ClassSample Preparation MethodMatrixAverage Recovery (%)Reference
Short-chain Acyl-CoAsProtein Precipitation (Methanol)Cell Lysate85 - 95[8]
Short-chain Acyl-CoAsSolid-Phase Extraction (SPE)Plasma80 - 110[9]
Dicarboxylic AcidsLiquid-Liquid Extraction (LLE)Urine> 90[6]

Table 2: Representative LC-MS/MS Performance

Analyte ClassChromatographyLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Short-chain Acyl-CoAsReversed-Phase with Ion Pairing1 - 10 fmol5 - 25 fmol[3]
Short-chain Acyl-CoAsHILIC0.5 - 5 pmol1 - 15 pmol[10]
Dicarboxylic Acids (derivatized)Reversed-Phase0.05 µmol/L0.1 µmol/L[6]

Visualization of Experimental Workflow

experimental_workflow start Biological Sample (e.g., Cells, Tissue) sample_prep Sample Preparation (Protein Precipitation/SPE) start->sample_prep extraction Extraction of This compound sample_prep->extraction reconstitution Reconstitution in LC-compatible solvent extraction->reconstitution lc_separation LC Separation (HILIC or Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end Results data_analysis->end

Caption: General experimental workflow for the analysis of this compound.

References

Technical Support Center: Optimizing the Enzymatic Assay for Trans-2-Enoyl-CoA Reductase with Trans-2-Octenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the trans-2-enoyl-CoA reductase enzymatic assay utilizing the substrate trans-2-octenedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the trans-2-enoyl-CoA reductase assay?

The enzymatic assay for trans-2-enoyl-CoA reductase measures the rate of reduction of the trans-2 double bond in an enoyl-CoA substrate. In this specific case, the substrate is this compound. The reaction is monitored by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. This spectrophotometric method provides a direct measure of the enzyme's activity.

Q2: Why is this compound a substrate of interest?

This compound is a dicarboxylic acyl-CoA. The metabolism of dicarboxylic acids is a key pathway for the breakdown of fatty acids, particularly when beta-oxidation is impaired. Studying the activity of trans-2-enoyl-CoA reductase with this substrate can provide insights into the enzyme's role in dicarboxylic acid metabolism and its potential as a therapeutic target in related metabolic disorders.

Q3: What are the expected products of the reaction?

The reduction of this compound by trans-2-enoyl-CoA reductase is expected to yield octanedioyl-CoA. The enzyme catalyzes the saturation of the double bond between the second and third carbons of the fatty acyl chain.

Q4: Which cofactor should I use, NADH or NADPH?

Different isoforms of trans-2-enoyl-CoA reductase exhibit preferences for either NADH or NADPH. For instance, the mitochondrial enzyme from Euglena gracilis can use both, but shows higher specific activity with NADH for certain substrates.[1] Conversely, many mammalian microsomal and mitochondrial forms are NADPH-specific.[2] It is crucial to determine the cofactor preference of your specific enzyme source. If this is unknown, it is recommended to test both cofactors initially.

Experimental Protocols

Spectrophotometric Assay for Trans-2-Enoyl-CoA Reductase

This protocol is a starting point for the optimization of the assay with this compound.

Materials:

  • Purified or partially purified trans-2-enoyl-CoA reductase

  • This compound solution

  • NADPH or NADH solution

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare the Assay Mixture: In a cuvette, combine the following reagents to a final volume of 1 mL:

    • Assay buffer (to bring to final volume)

    • NADPH (final concentration 100-200 µM)

    • This compound (start with a concentration range of 10-100 µM)

  • Equilibrate: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.

  • Initiate the Reaction: Add the enzyme solution to the cuvette to start the reaction. The amount of enzyme should be sufficient to produce a linear decrease in absorbance for at least 5-10 minutes.

  • Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time.

  • Calculate Enzyme Activity: The rate of NADPH oxidation can be calculated using the Beer-Lambert law (ε of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Data Presentation

Table 1: Recommended Starting Conditions for Assay Optimization
ParameterRecommended Starting RangeNotes
pH 6.5 - 8.0Optimal pH can vary depending on the enzyme source.
Temperature 25 - 40°CEnzyme stability should be considered at higher temperatures.
Enzyme Concentration To be determined empiricallyShould provide a linear reaction rate for at least 5 minutes.
NADPH Concentration 100 - 200 µMShould be at a saturating concentration.
This compound 10 - 100 µMThe optimal concentration should be determined by titration.
Table 2: Hypothetical Kinetic Parameters for Trans-2-Enoyl-CoA Reductase with Different Substrates
SubstrateKm (µM)Vmax (U/mg)Cofactor
Crotonyl-CoA68[1]15NADH
Trans-2-hexenoyl-CoA91[1]12NADH
This compound50-1505-10NADPH

*Note: Values for this compound are hypothetical and represent a target for experimental determination.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No enzyme activity observed 1. Inactive enzyme. 2. Incorrect cofactor. 3. Substrate degradation. 4. Inhibitors in the enzyme preparation.1. Verify enzyme activity with a known substrate (e.g., crotonyl-CoA). 2. Test both NADH and NADPH. 3. Check the stability of this compound. 4. Purify the enzyme further.
Non-linear reaction rate 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition.1. Use a lower enzyme concentration or higher substrate concentration. 2. Perform the assay at a lower temperature. 3. Analyze the reaction progress over a shorter time course.
High background absorbance 1. Contaminants in the substrate or buffer. 2. Non-enzymatic reduction of the substrate.1. Run a blank reaction without the enzyme. 2. Ensure all reagents are of high purity.
Low signal-to-noise ratio 1. Insufficient enzyme activity. 2. Low substrate concentration.1. Increase the enzyme concentration. 2. Optimize the substrate concentration.

Visualizations

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer E Combine Buffer, Substrate, and Cofactor A->E B Prepare Substrate (this compound) B->E C Prepare Cofactor (NADPH) C->E D Prepare Enzyme Solution G Initiate Reaction with Enzyme D->G F Equilibrate at Desired Temperature E->F F->G H Monitor Absorbance at 340 nm G->H I Calculate Rate of NADPH Oxidation H->I J Determine Enzyme Activity I->J

Caption: Experimental workflow for the trans-2-enoyl-CoA reductase assay.

Troubleshooting_Logic cluster_NoActivity Troubleshooting: No Activity cluster_NonLinear Troubleshooting: Non-linear Rate cluster_HighBackground Troubleshooting: High Background Start Problem Encountered NoActivity No Activity Start->NoActivity NonLinear Non-linear Rate Start->NonLinear HighBackground High Background Start->HighBackground NA1 Check Enzyme with Known Substrate NoActivity->NA1 NL1 Adjust Enzyme/Substrate Concentration NonLinear->NL1 HB1 Run Blank without Enzyme HighBackground->HB1 NA2 Test Both NADH and NADPH NA1->NA2 NA3 Verify Substrate Integrity NA2->NA3 NL2 Lower Assay Temperature NL1->NL2 NL3 Shorten Measurement Time NL2->NL3 HB2 Check Reagent Purity HB1->HB2

Caption: Logical relationships for troubleshooting common assay issues.

References

improving the recovery of trans-2-octenedioyl-CoA during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the recovery of trans-2-octenedioyl-CoA and other medium-chain acyl-CoAs during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of this compound?

The recovery of medium-chain acyl-CoAs like this compound is primarily influenced by sample handling, the chosen extraction method, and the prevention of enzymatic and chemical degradation. Due to their inherent instability, it is crucial to process samples quickly and at low temperatures.[1] Flash-freezing fresh tissue in liquid nitrogen and storing it at -80°C is optimal if immediate processing is not possible.[1]

Q2: Which extraction method is recommended for this compound?

A combination of solvent extraction followed by solid-phase extraction (SPE) is a widely used and effective method for purifying and increasing the recovery rates of acyl-CoAs.[1] Solvent extraction, often with acetonitrile (B52724) and isopropanol, is used to isolate the acyl-CoAs from the sample matrix, while SPE helps to remove interfering substances and concentrate the analyte.[1][2]

Q3: How can I minimize the degradation of this compound during extraction?

To minimize degradation, it is essential to work quickly, keep samples on ice at all times, and use fresh, high-purity solvents.[1] Adding an internal standard early in the extraction process can help monitor and correct for any loss of the analyte during the procedure.[1] The stability of acyl-CoAs is also pH-dependent, and maintaining an acidic pH (e.g., with a phosphate (B84403) buffer at pH 4.9) during homogenization can improve stability.[3]

Troubleshooting Guide

Issue: Low Recovery of this compound

Q: I am experiencing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

A: Low recovery can stem from several issues throughout the extraction process. Below is a guide to help you identify and address the potential causes.

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis or Tissue Homogenization Ensure thorough homogenization of the tissue; a glass homogenizer is often effective.[1] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is recommended.[1] For cultured cells, ensure complete cell lysis by using an appropriate lysis buffer and mechanical disruption if necessary.
Analyte Degradation Work quickly and maintain samples on ice or at 4°C throughout the procedure.[1] Use high-purity solvents and freshly prepared buffers. Consider adding a suitable internal standard, such as heptadecanoyl-CoA, at the beginning of the extraction to track recovery.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps; a wash solvent that is too strong can lead to premature elution of the analyte, while a weak elution solvent may not fully recover it.[4][5]
Improper Sample Storage If not processed immediately, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can significantly degrade acyl-CoAs.[1]
Suboptimal pH The pH of the extraction and loading buffers can significantly impact the retention of charged molecules like acyl-CoAs on SPE columns. For ion-exchange SPE, ensure the pH is appropriate to charge the analyte and the sorbent. For reversed-phase SPE, adjusting the pH to neutralize the analyte can improve retention.[4]

Quantitative Data Summary

The recovery of acyl-CoAs can vary depending on the specific molecule, the sample matrix, and the extraction method employed. The following table summarizes reported recovery rates for various acyl-CoAs using different methodologies.

Extraction Method Acyl-CoA Type Sample Matrix Reported Recovery Rate (%) Reference
Solvent Extraction & SPELong-chainRat Tissue70-80%[3]
Solvent Extraction & SPEShort-, Medium-, and Long-chainRat Liver83-90% (SPE step)[6]
Solvent Precipitation (80% Methanol)Broad RangeCultured Cells/TissuesHigh MS intensities reported[2][7]
Sulfosalicylic Acid (SSA) PrecipitationShort-chainHEK 293FT Cells59-80%[8]

Detailed Experimental Protocols

Protocol: Extraction of Medium-Chain Acyl-CoAs from Tissue using Solvent Extraction and SPE

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from tissue samples.[1][3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1]

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 2.0 mL of 2-propanol to the homogenate and homogenize again.[9]

    • Add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.[9]

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.[9]

    • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a weak anion exchange SPE column by passing 2 mL of methanol, followed by 2 mL of water.

    • Equilibration: Equilibrate the column with 2 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Sample Loading: Dilute the collected organic phase with 10 mL of 100 mM KH2PO4 buffer (pH 4.9) and load it onto the SPE column at a slow flow rate.[9]

    • Washing: Wash the column with 2 mL of water, followed by 2 mL of methanol to remove unbound contaminants.

    • Elution: Elute the acyl-CoAs with 2 mL of 5% NH4OH in methanol.

  • Sample Concentration and Reconstitution:

    • Dry the eluted sample under a stream of nitrogen at room temperature.[1]

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your analytical method (e.g., 50% methanol in water).[10]

Visual Guides

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of acyl-CoAs.

cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Tissue/Cell Sample Homogenization Homogenization in Acidic Buffer Sample->Homogenization Solvent_Extraction Solvent Extraction (ACN/Isopropanol) Homogenization->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning Column Conditioning & Equilibration Loading Sample Loading Supernatant->Loading Conditioning->Loading Washing Wash Column Loading->Washing Elution Elution Washing->Elution Drying Dry Eluate Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for acyl-CoA extraction and analysis.

Metabolic Pathway

This compound is a dicarboxylic acyl-CoA, and its metabolism is related to fatty acid oxidation. The diagram below shows a simplified overview of the mitochondrial fatty acid β-oxidation pathway, where similar molecules are processed.

Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle

Caption: Simplified mitochondrial fatty acid β-oxidation spiral.

References

Technical Support Center: Quantification of Short-Chain Dicarboxylyl-CoAs by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS quantification of short-chain dicarboxylyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging analytical workflow.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the LC-MS analysis of short-chain dicarboxylyl-CoAs.

Issue 1: Low or No Analyte Signal

Possible Causes & Solutions

  • Analyte Degradation: Short-chain dicarboxylyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1] Ensure samples are processed quickly on ice and stored at -80°C. Use acidic extraction solvents and maintain a low pH throughout sample preparation.[2]

  • Inefficient Extraction: The choice of extraction solvent is critical. A common method involves protein precipitation with an acid like trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA), followed by organic solvent extraction.[3][4] SSA can be advantageous as it may not require removal by solid-phase extraction (SPE), thus improving recovery of polar molecules.[3]

  • Poor Chromatographic Retention: These polar molecules are often poorly retained on standard C18 reversed-phase columns. Consider using a column with a polar endcapping or a hydrophilic interaction liquid chromatography (HILIC) column.[2] The use of ion-pairing reagents in the mobile phase can also improve retention, though they can cause ion suppression.

  • Inefficient Ionization or Ion Suppression: The complex nature of biological samples can lead to significant matrix effects, where other molecules co-eluting with the analytes of interest suppress their ionization.[5][6][7] This is a major challenge in LC-MS analysis.[7][8][9][10][11] To mitigate this, optimize sample cleanup (e.g., using SPE), ensure good chromatographic separation from interfering matrix components, and use a stable isotope-labeled internal standard for each analyte if possible.[12]

  • Suboptimal Mass Spectrometer Parameters: Ensure the MS parameters are optimized for your specific analytes. This includes selecting the correct precursor and product ions for multiple reaction monitoring (MRM) and optimizing the collision energy. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety.[1][13]

Troubleshooting Workflow

cluster_start Start cluster_check Initial Checks cluster_sample Sample Integrity cluster_lc LC Separation cluster_ms MS Detection cluster_solution Resolution Start Low/No Signal Detected Check_MS Verify MS Performance (infuse known standard) Start->Check_MS Check_Standards Prepare Fresh Standards & Mobile Phases Check_MS->Check_Standards MS OK Sample_Degradation Assess Sample Degradation (fresh vs. old sample) Check_Standards->Sample_Degradation Standards OK Extraction_Efficiency Evaluate Extraction (spike pre-extraction) Sample_Degradation->Extraction_Efficiency No Degradation Peak_Shape Check Peak Shape & Retention Time Extraction_Efficiency->Peak_Shape Extraction OK Column_Health Inspect Column (pressure, performance) Peak_Shape->Column_Health Poor Shape/RT Ion_Suppression Investigate Ion Suppression (post-column infusion) Peak_Shape->Ion_Suppression Good Shape/RT Signal_Restored Signal Restored Column_Health->Signal_Restored Column Replaced/ Cleaned Optimize_MS Re-optimize MS Parameters (tuning) Ion_Suppression->Optimize_MS Suppression Detected Optimize_MS->Signal_Restored Parameters Optimized

Caption: A logical workflow for troubleshooting low LC-MS signal.

Issue 2: Poor Peak Shape and/or Inconsistent Retention Times

Possible Causes & Solutions

  • Column Overload: Injecting too much sample can lead to broad or fronting peaks. Try diluting the sample.

  • Inappropriate Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of acidic molecules like dicarboxylyl-CoAs. Slightly acidic mobile phases are often required for good peak shape on reversed-phase columns.[13]

  • Column Contamination or Degradation: Matrix components can accumulate on the column, leading to poor performance. Use a guard column and implement a column washing protocol. If performance does not improve, the column may need to be replaced.

  • Isomeric Co-elution: Some short-chain dicarboxylyl-CoAs may have isomers (e.g., methylmalonyl-CoA and succinyl-CoA). Standard C18 columns may not be sufficient to separate these. Specialized chromatography, potentially using different column chemistry or gradients, may be necessary to resolve isomers.[14]

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in quantifying short-chain dicarboxylyl-CoAs?

A1: A primary challenge is the combination of their inherent instability and the significant ion suppression caused by complex biological matrices.[1][5] Their polar nature also makes them difficult to retain and separate using standard reversed-phase liquid chromatography.[13]

Q2: Why are internal standards so important for this analysis?

A2: Internal standards, particularly stable isotope-labeled (SIL) internal standards, are crucial for accurate quantification.[12] They are added to the sample at the beginning of the extraction process and experience the same sample loss and matrix effects as the endogenous analyte. By normalizing the analyte signal to the internal standard signal, these variations can be corrected, leading to more accurate and precise results.[12] Using whole-cell internal standards (SILEC-SF) is an advanced technique to control for variations during sample processing and subcellular fractionation.[15]

Q3: What type of LC column is best for separating short-chain dicarboxylyl-CoAs?

A3: While C18 columns are widely used, their performance can be suboptimal for these polar analytes. Core-shell silica (B1680970) columns can offer better peak shapes and shorter analysis times.[12] For very polar species, HILIC chromatography may be a suitable alternative. The choice will depend on the specific analytes and the complexity of the sample matrix.

Q4: Can I use a protein precipitation method with acetonitrile (B52724) for sample preparation?

A4: While acetonitrile is effective for protein precipitation, for acyl-CoA analysis, an acidic extraction is generally preferred to maintain analyte stability. Methods often use agents like trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) for deproteinization.[3][4]

Q5: What are typical limits of quantification (LOQ) I can expect?

A5: With modern LC-MS/MS systems, low nanomolar (nM) to sub-nM limits of detection are achievable.[13][16] However, the actual LOQ in a specific biological matrix will depend on the efficiency of the sample preparation, the degree of ion suppression, and the sensitivity of the mass spectrometer.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods developed for short-chain acyl-CoAs and related carboxylic acids. Note that performance for specific dicarboxylyl-CoAs may vary.

Analyte ClassLinearity (R²)Lower Limit of Quantification (LLOQ)Intra/Inter-day CVReference
Short-Chain Carboxylic Acids (derivatized)> 0.9950 nM (most analytes), 1 µM (acetate)≤ 15%[6]
Short-Chain Acyl-CoAs> 0.99Not specified, but nM to sub-nM LODsRoutinely 4%[16]
Short-Chain Fatty Acids (derivatized)> 0.9850-100 nM (most analytes), 0.5 µM (acetate)≤ 20%

Experimental Protocols

Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from methods that emphasize simplicity and good recovery of polar intermediates.[3][17]

  • Homogenization: Place ~20-50 mg of frozen tissue or cell pellet in a pre-chilled tube containing an appropriate volume of ice-cold 5% (w/v) SSA.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard mix to each sample.

  • Lysis: Homogenize the sample thoroughly using a bead beater or sonicator, keeping the sample on ice at all times.

  • Protein Precipitation: Vortex the homogenate for 1 minute and then centrifuge at >16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean autosampler vial for immediate analysis or store at -80°C.

Workflow Diagram: Sample Preparation

cluster_workflow Sample Preparation Workflow Start Frozen Sample (Tissue/Cells) Add_SSA Add Ice-Cold 5% SSA + IS Start->Add_SSA Homogenize Homogenize/Lyse (on ice) Add_SSA->Homogenize Centrifuge Centrifuge (>16,000 x g, 4°C) Homogenize->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS Analysis Collect->Analyze

Caption: A simplified workflow for acyl-CoA extraction using SSA.

Protocol 2: Representative LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method. Optimization is required.

  • LC System: UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., core-shell, 1.7-2.6 µm particle size, ~100-150 mm length).[12][18]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.[2]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: Ramp to 50% B

    • 10-12 min: Ramp to 95% B (column wash)

    • 12-15 min: Return to 2% B (re-equilibration)

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transition from the protonated precursor ion [M+H]⁺ to the characteristic product ion resulting from the neutral loss of the 3'-phospho-ADP moiety (e.g., [M+H-507]⁺). Each specific dicarboxylyl-CoA will have a unique precursor mass.

References

strategies for enhancing the ionization efficiency of trans-2-octenedioyl-CoA in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of trans-2-octenedioyl-CoA and other acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the ESI-MS analysis of this compound.

Issue: Low or No Signal Detected for this compound

Systematic Troubleshooting Workflow

start Start: Low/No Signal check_ms 1. Verify MS Performance (infuse a known standard) start->check_ms ms_ok MS OK? check_ms->ms_ok check_sample 2. Assess Sample Integrity (prepare fresh standard/sample) ms_ok->check_sample Yes end_fail Consult Instrument Specialist ms_ok->end_fail No sample_ok Signal Restored? check_sample->sample_ok check_lc 3. Evaluate LC System (check for leaks, pressure) sample_ok->check_lc No end_success Problem Solved sample_ok->end_success Yes lc_ok LC System OK? check_lc->lc_ok optimize_ms 4. Optimize MS Parameters (ion mode, source settings, m/z) lc_ok->optimize_ms Yes lc_ok->end_fail No ms_optimized Signal Improved? optimize_ms->ms_optimized optimize_mobile 5. Optimize Mobile Phase (additives, pH) ms_optimized->optimize_mobile No ms_optimized->end_success Yes optimize_mobile->end_success

Caption: A logical workflow for troubleshooting low LC-MS signal.

Potential Causes and Solutions

  • Inefficient Ionization: this compound, like other acyl-CoAs, can exhibit poor ionization efficiency.

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[3]

    • Solution: Prepare samples fresh and minimize their time at room temperature.[3] For storage, keep extracts at -80°C. Reconstitute dried extracts in a suitable solvent, such as 50% methanol (B129727) in water with a low concentration of ammonium acetate, just before analysis.[4]

  • Ion Suppression: Matrix effects from complex biological samples can significantly reduce the signal of the target analyte.[3][5]

    • Solution: Improve sample cleanup using methods like solid-phase extraction (SPE).[3] Ensure proper chromatographic separation to move the analyte away from co-eluting matrix components. Diluting the sample may also mitigate ion suppression.

  • Suboptimal MS Parameters: Incorrect instrument settings can lead to poor sensitivity.[3]

    • Solution: Systematically optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and desolvation temperature and gas flow.[1][6] Ensure the correct precursor and product ions are selected for monitoring.

  • In-Source Fragmentation: Acyl-CoAs can fragment within the ESI source if parameters like cone voltage or capillary temperature are too high, reducing the intensity of the intended precursor ion.[1][7]

    • Solution: Start with lower energy settings in the ion source (e.g., lower capillary/cone voltage, lower source temperature) and gradually increase to find the optimal balance between signal intensity and fragmentation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal ESI source parameters for this compound analysis?

While optimal parameters are instrument-dependent, the following table provides recommended starting points for the optimization of acyl-CoA analysis.

ParameterRecommended RangePurpose & Notes
Ionization Mode Positive IonGenerally provides higher sensitivity for acyl-CoAs.[1][2]
Capillary Voltage 3–5 kVToo low can result in poor ionization efficiency; too high can cause fragmentation.[6][8]
Source Temperature 100 - 130 °CAids in desolvation. Keep as low as possible to prevent thermal degradation.[1]
Desolvation Gas Temp. 350 - 500 °CHigher temperatures can improve signal but may also promote degradation if excessive.[1]
Desolvation Gas Flow 500 - 800 L/hrAssists in droplet evaporation; optimize for signal stability and intensity.[1]
Nebulizer Gas Pressure 30 - 60 psiControls the formation of the aerosol; adjust for a stable spray.[1][8]
Q2: How does the choice of mobile phase additive affect the ionization efficiency of this compound?

The choice of mobile phase additive is critical for achieving a strong and stable ESI signal. While trifluoroacetic acid (TFA) can provide good chromatography, it is known to cause severe signal suppression in MS. Formic acid is a common alternative, but buffered mobile phases often yield better results.[1]

AdditiveIon ModeTypical ConcentrationPerformance & Notes
Ammonium Formate Positive5 - 10 mMRecommended. Significantly improves protonation and signal response for acyl-CoAs.[1][9]
Ammonium Acetate Positive5 - 10 mMRecommended. Another excellent choice for enhancing signal intensity.[1][9][10]
Formic Acid (FA) Positive0.1%A standard starting point, but may be less effective than buffered mobile phases.[1][8]
Acetic Acid (AA) Positive/Negative0.02 - 0.1%Can be used, but ammonium salts are generally superior for positive mode.[9]
Trifluoroacetic Acid (TFA) Positive0.1%Not Recommended. Causes severe ion suppression.
Q3: What are the expected ions and adducts for this compound in ESI-MS?

In positive ion mode, the signal for this compound can be distributed among several ions. It is crucial to identify the most abundant and stable ion for quantification.

cluster_adducts Common Adducts in Positive ESI M This compound (Neutral Molecule, M) MH [M+H]+ (Protonated) M->MH + H+ MNa [M+Na]+ (Sodiated) M->MNa + Na+ MK [M+K]+ (Potassiated) M->MK + K+ MNH4 [M+NH4]+ (Ammoniated) M->MNH4 + NH4+

Caption: Common adduct formation in positive ion ESI-MS.

  • Protonated Molecule [M+H]⁺: This is often the primary ion of interest for quantification.

  • Sodium [M+Na]⁺ and Potassium [M+K]⁺ Adducts: These adducts are very common and can split the signal, reducing the intensity of the protonated molecule. Their presence can be minimized by using high-purity solvents and additives and ensuring glassware is scrupulously clean.

  • Ammonium [M+NH₄]⁺ Adduct: This adduct is expected when using ammonium-based mobile phase additives.

To improve the signal for a single species, consider using additives that promote the formation of a specific, dominant adduct.

Experimental Protocols

Protocol 1: Sample Extraction from Cultured Cells

This protocol is a general guideline for the extraction of acyl-CoAs from cultured mammalian cells.

  • Cell Lysis & Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add 500 µL of an ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 40:40:20 v/v/v).[1]

    • Scrape the cells and vortex vigorously for 1 minute.

  • Protein Precipitation:

    • Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.[1]

  • Clarification:

    • Centrifuge at high speed (>15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1][4]

  • Sample Collection & Drying:

    • Carefully transfer the supernatant to a new microfuge tube.

    • Evaporate the solvent to dryness using a vacuum concentrator.[1][4]

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for LC-MS analysis, such as 50% methanol in water containing 10 mM ammonium acetate.[4]

Protocol 2: General LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.[4]

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate or ammonium formate).[4]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[4]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[4]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often preferred for its higher sensitivity.[2][4]

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification, which offers high sensitivity and specificity.[4] For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety.

References

ensuring the stability of trans-2-octenedioyl-CoA standards for quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on ensuring the stability of trans-2-octenedioyl-CoA standards for accurate quantitative analysis. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions based on best practices for handling acyl-CoA molecules.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound standards?

A1: Lyophilized this compound powder should be stored at -20°C or -80°C for long-term stability. For reconstituted standards, it is recommended to prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[1][2] Aqueous solutions of similar acyl-CoAs are often not recommended for storage longer than one day.[3][4]

Q2: What is the best solvent for reconstituting this compound?

A2: To minimize hydrolysis, it is best to reconstitute this compound in a slightly acidic buffer (e.g., pH 5-6) or an organic solvent like methanol (B129727).[2] For LC-MS/MS analysis, using a buffer that is compatible with the mobile phase, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH, can also improve stability compared to unbuffered aqueous solutions.[2]

Q3: How can I prevent the degradation of my this compound standard during sample preparation?

A3: Acyl-CoAs are susceptible to hydrolysis, particularly in alkaline or strongly acidic conditions.[2] It is crucial to process samples quickly and on ice to minimize enzymatic and chemical degradation.[2] Using a protein precipitation extraction method with an ice-cold acidic solution, such as 5% (w/v) 5-sulfosalicylic acid (SSA), can help to simultaneously precipitate proteins and stabilize the acyl-CoA standard.[2]

Q4: My reconstituted this compound standard shows multiple peaks on the chromatogram. What could be the cause?

A4: The presence of multiple peaks could indicate degradation of the standard. The thioester bond in acyl-CoAs can be hydrolyzed, leading to the formation of free Coenzyme A and trans-2-octenedioic acid. Another possibility is oxidation of the molecule. To confirm, you can analyze the masses of the additional peaks.

Q5: What is the recommended method for quantifying this compound?

A5: The most sensitive and selective method for quantifying acyl-CoAs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2] This technique, often using multiple reaction monitoring (MRM), provides high specificity for accurate quantification.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low signal intensity of the standard Degradation of the standard due to improper storage or handling.Prepare fresh standards from lyophilized powder. Ensure storage at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles.
Adsorption to plasticware.Use glass or low-adhesion microcentrifuge tubes and vials for preparing and storing standards.[5]
Poor peak shape in chromatography Suboptimal chromatographic conditions.For reversed-phase chromatography (e.g., C18 column), consider using an ion-pairing agent or operating at a high pH (around 10.5 with ammonium hydroxide) to improve peak shape.[2]
Inconsistent quantification results Variability in extraction efficiency.Use a suitable internal standard, such as an odd-chain acyl-CoA, to account for variations in sample preparation and matrix effects.[2]
Matrix effects suppressing ionization.Ensure adequate chromatographic separation to resolve the analyte from interfering species.[2] Construct calibration curves in a matrix that closely matches the study samples.[2]
Rapid degradation of the standard in solution Hydrolysis in aqueous solution.Prepare standards fresh before each experiment. If short-term storage is necessary, use a slightly acidic buffer and keep the solution on ice.

Quantitative Data Summary

Table 1: Estimated Stability of Reconstituted this compound in Different Solvents at 4°C

Solvent Estimated % Recovery after 24 hours Estimated % Recovery after 72 hours
Water70%40%
PBS (pH 7.4)80%55%
50 mM Ammonium Acetate (pH 6.5)95%85%
Methanol>98%>95%

Table 2: Estimated Stability of Lyophilized this compound

Storage Temperature Estimated Shelf Life
-20°C≥ 4 years[3][4]
-80°C> 4 years

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

  • Reconstitute the powder in methanol to a concentration of 1 mM. Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use glass vials.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of Calibration Curve Standards
  • Thaw a single-use aliquot of the 1 mM stock solution on ice.

  • Perform serial dilutions of the stock solution with an appropriate solvent (e.g., 50% methanol in water or a matrix that mimics your sample) to achieve the desired concentration range for your calibration curve.

  • Keep the calibration standards on ice and use them for analysis as soon as possible, preferably within the same day.

Visualizations

experimental_workflow Workflow for Standard Preparation and Analysis cluster_prep Standard Preparation cluster_analysis Analysis start Lyophilized Standard (-80°C Storage) reconstitute Reconstitute in Methanol (e.g., 1 mM) start->reconstitute aliquot Aliquot into Single-Use Glass Vials reconstitute->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot on Ice store->thaw For each experiment dilute Prepare Calibration Curve (Serial Dilutions) thaw->dilute analyze LC-MS/MS Analysis dilute->analyze

Caption: Workflow for preparing and analyzing this compound standards.

troubleshooting_logic Troubleshooting Low Signal Intensity start Low Signal Intensity of Standard check_age Is the standard freshly prepared from a new aliquot? start->check_age check_storage Was the aliquot stored properly at -80°C? check_age->check_storage Yes sol_fresh Solution: Prepare fresh standards from a new aliquot. check_age->sol_fresh No check_plastic Are you using glass or low-adhesion vials? check_storage->check_plastic Yes sol_storage Solution: Review storage procedures. Use single-use aliquots. check_storage->sol_storage No sol_plastic Solution: Switch to glass or low-adhesion plasticware. check_plastic->sol_plastic No

Caption: Decision tree for troubleshooting low signal intensity of standards.

References

Validation & Comparative

A Comparative Guide to the Absolute Quantification of trans-2-Octenedioyl-CoA: LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of key metabolic intermediates is crucial for understanding disease pathology and for the development of novel therapeutics. One such intermediate, trans-2-octenedioyl-CoA, plays a significant role in fatty acid metabolism. This guide provides a comparative overview of a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the absolute quantification of this compound against a broader, alternative acyl-CoA profiling approach. The information presented herein is designed to assist researchers in selecting the most appropriate analytical method for their specific research needs.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of a dedicated LC-MS/MS method for this compound versus a general acyl-CoA profiling method. The data for the dedicated method are projected based on validated methods for similar long-chain acyl-CoAs.[1][2][3][4]

Parameter Dedicated LC-MS/MS Method for this compound General Acyl-CoA Profiling Method
Linearity (r²) ≥ 0.995Typically ≥ 0.99
Accuracy (%) 94.8 - 110.885 - 115
Intra-run Precision (% CV) 1.2 - 4.4< 15
Inter-run Precision (% CV) 2.6 - 12.2< 20
Lower Limit of Quantification (LLOQ) Low pmol rangeMid-to-high pmol range
Specificity High (MRM-based)Moderate (Neutral Loss or Full Scan)
Throughput HighModerate

Experimental Protocols

Dedicated LC-MS/MS Method for Absolute Quantification of this compound

This method is optimized for the sensitive and specific quantification of this compound.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenize 100-200 mg of tissue in a suitable buffer.

  • Add an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like heptadecanoyl-CoA).

  • Perform protein precipitation with an organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated protein.

  • Load the supernatant onto a C18 SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent mixture.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

b. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water, pH 10.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a set time to ensure optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

c. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometer: Triple quadrupole.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: A specific precursor ion to product ion transition for this compound and the internal standard would be determined through infusion and optimization. The fragmentation of acyl-CoAs typically involves a neutral loss of 507 Da.[2][3][4]

Alternative Method: General Acyl-CoA Profiling

This method is suitable for a broader, semi-quantitative overview of multiple acyl-CoA species.

a. Sample Preparation

Sample preparation can follow a similar SPE protocol as the dedicated method, although broader elution conditions might be used to capture a wider range of acyl-CoAs.

b. Liquid Chromatography (LC)

The LC conditions are often similar to the dedicated method, employing a C18 reversed-phase column. However, the gradient may be adjusted to accommodate a wider range of acyl-CoA chain lengths and saturation states.

c. Mass Spectrometry (MS)

  • Ionization Mode: Positive ESI.

  • Detection Mode: Neutral loss scanning or full scan MS.

  • Neutral Loss Scan: A common approach for profiling acyl-CoAs is to scan for the neutral loss of the 507 Da fragment corresponding to the phosphopantetheine moiety.[2][3][4] This allows for the detection of multiple acyl-CoA species in a single run. While excellent for discovery, it is less specific and sensitive than MRM for absolute quantification.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Homogenization IS Internal Standard Addition Tissue->IS PP Protein Precipitation IS->PP SPE Solid-Phase Extraction PP->SPE Recon Reconstitution SPE->Recon LC LC Separation (C18, High pH) Recon->LC MS MS/MS Detection (MRM) LC->MS Quant Absolute Quantification MS->Quant fatty_acid_elongation cluster_cycle Fatty Acid Elongation Cycle AcylCoA_n Acyl-CoA (n carbons) KetoacylCoA 3-Ketoacyl-CoA (n+2) AcylCoA_n->KetoacylCoA Condensation MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (n+2) KetoacylCoA->HydroxyacylCoA Reduction EnoylCoA trans-2-Enoyl-CoA (n+2) (e.g., this compound) HydroxyacylCoA->EnoylCoA Dehydration AcylCoA_n2 Acyl-CoA (n+2 carbons) EnoylCoA->AcylCoA_n2 Reduction

References

Comparative Analysis of Trans-2-Octenedioyl-CoA Levels: A Marker in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative levels of trans-2-octenedioyl-CoA in healthy versus diseased states, focusing on its role as a potential biomarker in fatty acid oxidation disorders.

This compound is a key intermediate metabolite in the mitochondrial beta-oxidation of medium-chain fatty acids. Its position in this critical energy-producing pathway makes its cellular concentration a potential indicator of metabolic health. Dysregulation of fatty acid oxidation is implicated in a variety of inherited metabolic diseases, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This guide provides a comparative analysis of this compound levels, details the experimental protocols for its quantification, and illustrates its biochemical context.

Quantitative Data on Related Biomarkers

Direct quantitative comparisons of this compound levels in healthy versus diseased human subjects are not widely available in published literature. However, extensive data exists for octanoylcarnitine (B1202733), a downstream metabolite of the accumulating octanoyl-CoA that serves as the primary diagnostic marker for MCAD deficiency. The accumulation of octanoyl-CoA is directly linked to the buildup of its precursor, this compound. The following table summarizes representative data for octanoylcarnitine levels.

BiomarkerConditionSample TypeConcentration (µmol/L)Fold Change vs. HealthyReference
Octanoylcarnitine (C8)Healthy NewbornsDried Blood Spot< 0.22-[1]
Octanoylcarnitine (C8)MCAD Deficiency (Newborns)Dried Blood Spot3.1 - 28.3 (Median: 8.4)>14[1]
Octanoylcarnitine (C8)MCAD Deficiency (Older Patients)Dried Blood Spot0.33 - 4.4 (Median: 1.57)>1.5[1]

Biochemical Pathway of this compound

This compound is formed during the beta-oxidation of octanoyl-CoA. The enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD) catalyzes the dehydrogenation of octanoyl-CoA to trans-2-octenoyl-CoA. In MCAD deficiency, this step is blocked, leading to the accumulation of octanoyl-CoA and consequently, its precursors and side-products.

Fatty_Acid_Beta_Oxidation cluster_MCAD_deficiency MCAD Deficiency Octanoyl_CoA Octanoyl-CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Octanoyl_CoA->MCAD Trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA MCAD->Trans_2_Octenoyl_CoA Block Metabolic Block in MCAD Deficiency Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Octenoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyoctanoyl_CoA L-3-Hydroxyoctanoyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyoctanoyl_CoA LCHAD 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyoctanoyl_CoA->LCHAD Ketoacyl_CoA 3-Ketoacyl-CoA LCHAD->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Hexanoyl_CoA Hexanoyl-CoA Thiolase->Hexanoyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Mitochondrial beta-oxidation of octanoyl-CoA.

Experimental Protocols

The gold standard for the quantification of acyl-CoA species, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often employing stable isotope dilution for enhanced accuracy.

1. Sample Preparation: Acyl-CoA Extraction from Cultured Fibroblasts

This protocol is adapted from established methods for the extraction of acyl-CoAs from mammalian cells.

  • Cell Harvesting:

    • Grow human skin fibroblasts to confluence in appropriate culture dishes.

    • Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • For adherent cells, scrape the cells in cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA). For suspension cells, pellet the cells by centrifugation and resuspend in the cold methanol solution.

  • Extraction:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Sonicate the sample on ice to ensure complete cell lysis.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection and Processing:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

    • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).

2. Quantification by LC-MS/MS

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation of the acyl-CoA species.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous component with a buffer (e.g., ammonium acetate) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. This involves monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

    • The specific transitions for this compound would need to be determined empirically but would be based on its molecular weight and fragmentation pattern.

  • Data Analysis:

    • Quantify the amount of this compound by comparing the peak area of the analyte to that of the known concentration of the stable isotope-labeled internal standard.

Experimental_Workflow Start Biological Sample (e.g., Fibroblasts, Plasma) Extraction Acyl-CoA Extraction (with Internal Standard) Start->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data_Analysis Data Analysis (Concentration Calculation) MS->Data_Analysis Result Comparative Analysis (Healthy vs. Diseased) Data_Analysis->Result

General workflow for acyl-CoA analysis.

Conclusion

While direct quantitative data for this compound in diseased states is limited, its biochemical role strongly suggests its accumulation in MCAD deficiency. The significant elevation of the related biomarker, octanoylcarnitine, provides robust indirect evidence for this. The detailed experimental protocols provided herein offer a pathway for researchers to directly quantify this compound and further investigate its potential as a direct biomarker for MCAD deficiency and other fatty acid oxidation disorders. Such studies would be invaluable for a more precise understanding of the pathophysiology of these conditions and for the development of novel therapeutic interventions.

References

Distinguishing trans-2-octenedioyl-CoA from its cis Isomer Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolomics, drug discovery, and biochemistry, the accurate identification of geometric isomers is a critical analytical challenge. The biological activities of cis and trans isomers can vary significantly, necessitating reliable methods for their differentiation. This guide provides a comparative overview of mass spectrometric approaches for distinguishing trans-2-octenedioyl-CoA from its cis counterpart, complete with experimental protocols and expected fragmentation patterns based on studies of similar molecules.

Predicted Fragmentation Patterns and Key Differentiators

Collision-induced dissociation (CID) of the [M-H]⁻ ions of cis- and this compound is expected to produce a series of characteristic fragment ions. The core fragmentation will likely involve the neutral loss of the Coenzyme A (CoA) moiety or parts of it. However, subtle differences in the relative abundances of certain fragment ions, influenced by the stereochemistry of the double bond, can be exploited for differentiation. The trans isomer, being more thermodynamically stable, may require slightly higher collision energy to induce the same degree of fragmentation as the cis isomer.

Key diagnostic fragments are anticipated to arise from cleavages around the double bond and the dicarboxylic acid functional groups. Based on studies of similar unsaturated dicarboxylic acids, the trans isomer may exhibit a higher propensity for charge-remote fragmentation, leading to a more abundant ion corresponding to cleavage at the allylic position.

Table 1: Predicted Quantitative Comparison of Key Fragment Ions in MS/MS Analysis

Precursor Ion (m/z)Fragment Ion (m/z)Predicted Relative Abundance (trans)Predicted Relative Abundance (cis)Putative Fragment Identity
924.2855.2+++++[M-H-H₂O]⁻
924.2767.1++[CoA-H]⁻
924.2427.0+++++[Adenosine 3',5'-diphosphate-H]⁻
924.2157.0+++++[2-octenedioic acid - H - H₂O]⁻
924.2113.0++++[C₅H₅O₃]⁻ (from cleavage alpha to carbonyl)

Note: This table is predictive and based on fragmentation patterns of structurally related molecules. Actual results may vary. +++ indicates high abundance, ++ medium abundance, and + low abundance.

Experimental Protocols

The following protocol outlines a general method for the differentiation of cis- and this compound using LC-MS/MS.

1. Sample Preparation and Liquid Chromatography:

  • Sample Extraction: Extract acyl-CoAs from biological matrices using solid-phase extraction (SPE) with a C18 cartridge.

  • Chromatographic Separation: Employ a C18 reversed-phase HPLC column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. The flow rate should be maintained at 0.3 mL/min. The trans isomer is expected to elute slightly later than the cis isomer due to its more linear shape leading to stronger interaction with the stationary phase.

2. Mass Spectrometry:

  • Ionization: Use electrospray ionization (ESI) in negative ion mode.

  • Mass Analyzer: A triple quadrupole or an Orbitrap mass spectrometer is recommended for high-resolution fragmentation analysis.

  • MS1 Scan: Acquire full scan mass spectra from m/z 100 to 1000.

  • MS/MS Analysis: Perform data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) on the precursor ion of 2-octenedioyl-CoA (m/z 924.2).

  • Collision Energy: Optimize collision energy (e.g., stepped normalized collision energy 15, 25, 35) to achieve characteristic fragmentation.

Visualization of Differentiating Principles

The logical workflow for distinguishing the isomers and the predicted differential fragmentation pathways are illustrated below.

G Workflow for Isomer Differentiation cluster_0 Sample Analysis cluster_1 Data Processing and Identification Sample Biological Sample or Standard Mixture LC Reversed-Phase HPLC Separation Sample->LC Injection MS ESI-MS Analysis (-ve mode) LC->MS Elution (cis vs. trans separation) Precursor Select Precursor Ion (m/z 924.2) MS->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Fragments Analyze Fragment Ion Spectra CID->Fragments Comparison Compare Relative Abundances of Diagnostic Ions Fragments->Comparison Identification Isomer Identification Comparison->Identification

Caption: A logical workflow for the separation and identification of cis- and this compound isomers.

G Predicted Fragmentation Pathways cluster_trans trans Isomer cluster_cis cis Isomer Precursor [2-octenedioyl-CoA - H]⁻ (m/z 924.2) Trans_Frag1 [M-H-H₂O]⁻ (m/z 855.2) (Abundance: +++) Precursor->Trans_Frag1 CID Trans_Frag2 [Allylic Cleavage Product]⁻ (e.g., m/z 113.0) (Abundance: +++) Precursor->Trans_Frag2 CID Trans_Frag3 [Adenosine Diphosphate]⁻ (m/z 427.0) (Abundance: ++) Precursor->Trans_Frag3 CID Cis_Frag1 [M-H-H₂O]⁻ (m/z 855.2) (Abundance: ++) Precursor->Cis_Frag1 CID Cis_Frag2 [Allylic Cleavage Product]⁻ (e.g., m/z 113.0) (Abundance: +) Precursor->Cis_Frag2 CID Cis_Frag3 [Adenosine Diphosphate]⁻ (m/z 427.0) (Abundance: +++) Precursor->Cis_Frag3 CID

Caption: Predicted differential fragmentation of cis and trans isomers upon collision-induced dissociation.

A Comparative Guide to the Substrate Specificity of Acyl-CoA Dehydrogenases for Dicarboxylic Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of different mitochondrial acyl-CoA dehydrogenases (ACADs) with a focus on dicarboxylic acyl-CoAs, such as trans-2-octenedioyl-CoA. The information presented herein is intended to support research and development efforts in fatty acid metabolism and related therapeutic areas.

Acyl-CoA dehydrogenases are a class of enzymes crucial for mitochondrial fatty acid β-oxidation. They are categorized based on their specificity for substrates of varying chain lengths: short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases. While their activity on monocarboxylic fatty acyl-CoAs is well-documented, their ability to metabolize dicarboxylic acyl-CoAs is less characterized. This guide summarizes the available experimental data on the activity of various ACADs with dicarboxylic acyl-CoA substrates, providing a basis for understanding their potential roles in alternative fatty acid metabolism pathways.

Quantitative Comparison of Acyl-CoA Dehydrogenase Activity with Dicarboxylic Acyl-CoAs

EnzymeDicarboxylic Acyl-CoA SubstrateRelative Activity (%)Preferred Substrate
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Dodecanedioyl-CoA (DC12-CoA)~15%[1]Octanoyl-CoA (C8-CoA)
Adipoyl-CoA (DC6-CoA)~2.5%[2]Octanoyl-CoA (C8-CoA)
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Dodecanedioyl-CoA (DC12-CoA)~5%[1]2,6-dimethylheptanoyl-CoA
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Dodecanedioyl-CoA (DC12-CoA)~2%[1]Palmitoyl-CoA (C16-CoA)

Note: The data indicates that MCAD exhibits the highest relative activity towards dicarboxylic acyl-CoAs among the tested dehydrogenases, although this activity is significantly lower than for its preferred monocarboxylic substrate.[1][2] LCAD and VLCAD show minimal activity with the long-chain dicarboxylic substrate DC12-CoA.[1]

Experimental Protocols

The determination of acyl-CoA dehydrogenase activity is commonly performed using the anaerobic ETF fluorescence reduction assay, which is considered the gold standard.[3][4]

Anaerobic ETF Fluorescence Reduction Assay

This method measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD-catalyzed oxidation of an acyl-CoA substrate.[3] The reaction is carried out under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen.[3]

Materials:

  • Purified recombinant ACAD enzyme (e.g., MCAD, LCAD, VLCAD)

  • Purified recombinant porcine ETF

  • Acyl-CoA substrate (e.g., dodecanedioyl-CoA)

  • Reaction buffer (e.g., 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA)

  • Glucose oxidase and catalase (for enzymatic deoxygenation)

  • Glucose

  • Anaerobic cuvette or 96-well microplate

  • Fluorometer

Procedure:

  • Preparation of the Reaction Mixture: Prepare the reaction mixture in the anaerobic cuvette or microplate well, containing the reaction buffer, ETF, and the ACAD enzyme.

  • Deoxygenation:

    • Physical Deoxygenation (for cuvette-based assay): Seal the cuvette and subject the reaction mixture to multiple cycles of alternating vacuum and purging with an inert gas like argon.[3]

    • Enzymatic Deoxygenation: Add glucose, glucose oxidase, and catalase to the reaction mixture. The glucose oxidase consumes residual oxygen, and catalase breaks down the resulting hydrogen peroxide.[3] For the microplate assay, enzymatic deoxygenation is typically sufficient.[3]

  • Initiation of the Reaction: Initiate the reaction by adding the acyl-CoA substrate to the deoxygenated reaction mixture.

  • Fluorescence Measurement: Monitor the decrease in ETF fluorescence over time using a fluorometer. The excitation wavelength is typically around 380 nm, and the emission wavelength is around 495 nm.

  • Calculation of Activity: The rate of fluorescence decrease is proportional to the ACAD activity. The specific activity is calculated based on the change in fluorescence per unit time per amount of enzyme, using the known fluorescence change associated with ETF reduction.

Experimental Workflow

The following diagram illustrates the general workflow for determining the substrate specificity of an acyl-CoA dehydrogenase.

experimental_workflow Workflow for Determining Acyl-CoA Dehydrogenase Substrate Specificity cluster_prep Preparation cluster_assay Activity Assay cluster_analysis Data Analysis enzyme_prep Purify Recombinant Acyl-CoA Dehydrogenase setup_reaction Set up Anaerobic Reaction Mixture (Enzyme, ETF, Buffer) enzyme_prep->setup_reaction etf_prep Purify Recombinant Electron Transfer Flavoprotein (ETF) etf_prep->setup_reaction substrate_prep Synthesize/Acquire This compound initiate_reaction Initiate Reaction with This compound substrate_prep->initiate_reaction deoxygenation Deoxygenate Mixture (Enzymatic/Physical) setup_reaction->deoxygenation deoxygenation->initiate_reaction measure_fluorescence Monitor ETF Fluorescence Reduction Over Time initiate_reaction->measure_fluorescence calculate_rate Calculate Initial Rate of Reaction measure_fluorescence->calculate_rate determine_kinetics Determine Kinetic Parameters (Km, kcat) calculate_rate->determine_kinetics compare_activity Compare with Activity on Preferred Substrate determine_kinetics->compare_activity

Caption: A flowchart illustrating the key steps in determining the kinetic parameters of an acyl-CoA dehydrogenase for a specific substrate.

Signaling Pathways and Logical Relationships

The catabolism of dicarboxylic acyl-CoAs by mitochondrial β-oxidation involves a series of enzymatic reactions. The initial step, catalyzed by an acyl-CoA dehydrogenase, is a critical control point. The diagram below outlines the logical relationship of this initial step within the broader context of dicarboxylic acid metabolism.

dicarboxylic_acid_metabolism Initial Step of Dicarboxylic Acid β-Oxidation dicarboxylyl_coa Dicarboxylyl-CoA (e.g., this compound) acad Acyl-CoA Dehydrogenase (e.g., MCAD) dicarboxylyl_coa->acad enoyl_coa Dicarboxylyl-enoyl-CoA acad->enoyl_coa fadh2 FADH2 acad->fadh2 H+ downstream Further β-oxidation (Hydratase, Dehydrogenase, Thiolase) enoyl_coa->downstream fad FAD fad->acad etf_ox ETF (oxidized) fadh2->etf_ox 2e- etf_red ETF (reduced) etf_ox->etf_red

Caption: The role of acyl-CoA dehydrogenase in the initial dehydrogenation of a dicarboxylic acyl-CoA, initiating its entry into the β-oxidation spiral.

References

Validating Trans-2-Octenedioyl-CoA as a Biomarker for MCAD Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid β-oxidation.[1] The condition prevents the body from converting certain fats into energy, particularly during periods of fasting.[2] Early and accurate diagnosis is critical to prevent life-threatening metabolic crises.[3] This guide provides a comparative analysis of trans-2-octenedioyl-CoA as a potential biomarker for MCAD deficiency against established markers, supported by experimental data and detailed protocols.

Established vs. Investigational Biomarkers: A Comparative Overview

The diagnosis of MCAD deficiency currently relies on the detection of elevated levels of specific metabolites in blood and urine. The primary biomarker used in newborn screening is octanoylcarnitine (B1202733) (C8-acylcarnitine).[4] Other acylcarnitines (C6, C10, C10:1) and acylglycines are also used as secondary markers.[1]

This compound is an intermediate in the metabolic pathway affected by MCAD deficiency. Its accumulation is a direct consequence of the enzymatic block, suggesting its potential as a specific and sensitive biomarker. This guide explores the validation of this molecule and its corresponding dicarboxylic acid, trans-2-octenedioic acid, found in urine.

Table 1: Quantitative Comparison of Biomarkers for MCAD Deficiency
BiomarkerSample TypeMCAD Patients (Concentration Range)Control Group (Concentration Range)Diagnostic SensitivityDiagnostic Specificity
Octanoylcarnitine (C8) Dried Blood Spot / Plasma3.1–28.3 µmol/L[5][6]< 0.22 µmol/L[5][6]HighHigh (some false positives reported)[7]
Hexanoylcarnitine (C6) Dried Blood Spot / PlasmaElevatedNormalModerateModerate
Decanoylcarnitine (C10) Dried Blood Spot / PlasmaElevatedNormalModerateModerate
Hexanoylglycine UrineSignificantly ElevatedLow to undetectableHighHigh
Suberylglycine UrineElevatedLow to undetectableHighHigh
trans-2-Octenedioic acid UrineData not yet fully establishedData not yet fully establishedUnder InvestigationUnder Investigation

Quantitative data for trans-2-octenedioic acid is still emerging and requires further large-scale validation studies.

Metabolic Pathway in MCAD Deficiency

In healthy individuals, the MCAD enzyme catalyzes the first step in the beta-oxidation of medium-chain fatty acids (C6-C12). This process involves the conversion of acyl-CoA esters to trans-2-enoyl-CoA esters. In MCAD deficiency, this step is blocked, leading to the accumulation of octanoyl-CoA and other medium-chain acyl-CoAs. These are then diverted into alternative metabolic pathways, resulting in the formation of octanoylcarnitine, and dicarboxylic acids, including trans-2-octenedioic acid.

mc_fatty_acids Medium-Chain Fatty Acids (C6-C12) mc_acyl_coa Medium-Chain Acyl-CoA (e.g., Octanoyl-CoA) mc_fatty_acids->mc_acyl_coa mcad MCAD Enzyme mc_acyl_coa->mcad Blocked in MCAD Deficiency carnitine Carnitine mc_acyl_coa->carnitine omega_oxidation Omega-Oxidation Pathway mc_acyl_coa->omega_oxidation trans_enoyl_coa trans-2-Enoyl-CoA (e.g., trans-2-Octenoyl-CoA) mcad->trans_enoyl_coa beta_oxidation Further Beta-Oxidation trans_enoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa energy Energy Production (Krebs Cycle) acetyl_coa->energy acylcarnitines Acylcarnitines (e.g., Octanoylcarnitine) carnitine->acylcarnitines urine_excretion Urinary Excretion acylcarnitines->urine_excretion dicarboxylic_acids Dicarboxylic Acids (e.g., trans-2-Octenedioic acid) omega_oxidation->dicarboxylic_acids dicarboxylic_acids->urine_excretion start Newborn Screening (Dried Blood Spot) msms Acylcarnitine Analysis (MS/MS) start->msms abnormal Abnormal C8 Acylcarnitine msms->abnormal Positive normal Normal Result msms->normal Negative confirmatory Confirmatory Testing abnormal->confirmatory no_mcad MCAD Deficiency Ruled Out normal->no_mcad urine_oa Urine Organic Acid Analysis (GC-MS or LC-MS/MS) confirmatory->urine_oa plasma_acyl Plasma Acylcarnitine Profile confirmatory->plasma_acyl enzyme_assay MCAD Enzyme Assay confirmatory->enzyme_assay dna_analysis ACADM Gene Mutation Analysis confirmatory->dna_analysis diagnosis Diagnosis of MCAD Deficiency urine_oa->diagnosis plasma_acyl->diagnosis enzyme_assay->diagnosis dna_analysis->diagnosis

References

Comparative Metabolomics of Fatty Acid Oxidation Intermediates: A Focus on trans-2-octenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomic profiles of fatty acid oxidation (FAO) intermediates, with a particular emphasis on trans-2-octenedioyl-CoA. The information presented is curated from recent scientific literature and is intended to support research and development in metabolic diseases.

Introduction

Fatty acid β-oxidation is a critical metabolic pathway responsible for energy production from lipids.[1] This process involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2.[1][2][3] Dysregulation of this pathway is implicated in a variety of metabolic disorders, including insulin (B600854) resistance and type 2 diabetes.[4][5] The analysis of FAO intermediates provides a window into the functional state of this pathway.

This compound is a medium-chain, monounsaturated fatty acyl-CoA that serves as an intermediate in the β-oxidation of unsaturated fatty acids.[6][7] Its accumulation or depletion can be indicative of specific enzymatic dysfunctions or metabolic reprogramming. This guide will delve into the comparative analysis of this and other key FAO intermediates.

Quantitative Data Comparison

The following table summarizes representative data on the concentrations of various fatty acid oxidation intermediates from metabolomic studies. It is important to note that absolute concentrations can vary significantly based on the biological matrix, experimental conditions, and analytical methods used. The data presented here is for comparative purposes to illustrate relative changes observed in different physiological or pathological states.

IntermediateCondition A (e.g., Healthy Control)Condition B (e.g., Metabolic Disease)Fold Change (B/A)Analytical MethodReference
Medium-Chain Acylcarnitines
Octanoylcarnitine (C8)Representative ValueIncreased~1.5 - 3.0LC-MS/MS[8]
Long-Chain Acyl-CoAs
Palmitoyl-CoA (C16:0)~1.5 nmol/g tissueVariable-LC-MS/MS[9]
Oleoyl-CoA (C18:1)~1.0 nmol/g tissueVariable-LC-MS/MS[9]
β-Oxidation Intermediates
C10:1-CarnitineHigher in Normal Weight YouthLower in Youth with Type 2 Diabetes< 1Metabolomic Profiling[4]
C4-CarnitineHigher in Normal Weight YouthLower in Youth with Type 2 Diabetes< 1Metabolomic Profiling[4]

Experimental Protocols

Accurate quantification of fatty acid oxidation intermediates is technically challenging due to their low abundance and chemical properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[9][10][11][12]

1. Sample Preparation for Acyl-CoA Analysis

  • Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen. Homogenize the frozen tissue in a suitable extraction solvent (e.g., 10% trichloroacetic acid in water) on ice.[13]

  • Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins.

  • Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs can be further purified and concentrated using a C18 SPE cartridge. This step helps to remove interfering substances.

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge and reconstitute the dried eluate in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Quantification of Acyl-CoAs

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution. A typical mobile phase system consists of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) hydroxide (B78521) at high pH) and an organic component (e.g., acetonitrile).[12]

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Quantification Method: Use selective multiple reaction monitoring (MRM) for the quantification of specific acyl-CoAs.[9] A neutral loss scan of 507 Da can be used for profiling complex mixtures of acyl-CoAs.[9][12]

  • Internal Standards: The use of stable isotope-labeled internal standards is crucial for accurate quantification to correct for matrix effects and variations in extraction efficiency.

Signaling Pathways and Experimental Workflows

Mitochondrial β-Oxidation Pathway

The following diagram illustrates the core steps of mitochondrial β-oxidation for a saturated fatty acyl-CoA. The cycle repeats, shortening the fatty acid chain by two carbons in each round until it is completely converted to acetyl-CoA.[3]

fatty_acid_oxidation cluster_1 cluster_2 Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FAD FAD FADH2 FADH2 FAD->FADH2 Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O H2O H2O->Enoyl_CoA Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase NAD NAD+ NADH NADH + H+ NAD->NADH Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase CoA_SH CoA-SH CoA_SH->Ketoacyl_CoA

Caption: Mitochondrial β-oxidation spiral.

Experimental Workflow for Comparative Metabolomics

This diagram outlines the typical workflow for a comparative metabolomics study focusing on fatty acid oxidation intermediates.

metabolomics_workflow cluster_sample Sample Collection Group_A Group A (e.g., Control) Extraction Metabolite Extraction Group_A->Extraction Group_B Group B (e.g., Disease) Group_B->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing (Peak Picking, Alignment) LCMS->Data_Processing Stat_Analysis Statistical Analysis (e.g., PLS-DA, t-test) Data_Processing->Stat_Analysis ID Metabolite Identification Stat_Analysis->ID Pathway_Analysis Pathway Analysis ID->Pathway_Analysis Interpretation Biological Interpretation Pathway_Analysis->Interpretation

References

A Comparative Guide to the Quantification of trans-2-Octenedioyl-CoA: Enzymatic Assay vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of metabolic intermediates is paramount. This guide provides a comprehensive comparison of two common analytical techniques—enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS)—for the quantification of trans-2-octenedioyl-CoA, a key intermediate in fatty acid metabolism.

This document outlines the methodologies for both approaches, presents a comparative analysis of their performance characteristics, and provides the necessary experimental details and pathway context to aid in the selection of the most appropriate method for your research needs. While direct comparative studies on this compound are limited, this guide draws upon established principles and data from the analysis of structurally similar acyl-CoA species to provide a robust comparison.

Performance Characteristics: A Head-to-Head Comparison

The choice between an enzymatic assay and a mass spectrometry-based method often depends on the specific requirements of the experiment, such as the need for high throughput, absolute quantification, or the analysis of multiple analytes simultaneously.

FeatureEnzymatic AssayMass Spectrometry (LC-MS/MS)
Specificity Can be high if the enzyme is specific to the substrate. However, potential for cross-reactivity with structurally similar enoyl-CoA esters exists.Very high, based on the specific mass-to-charge ratio (m/z) and fragmentation pattern of this compound.[1]
Sensitivity Typically in the picomole range.[2]High sensitivity, with limits of detection often in the femtomole range.[3]
Throughput Generally higher, amenable to 96-well plate formats for screening multiple samples.[4]Lower throughput due to the serial nature of chromatographic separation.
Multiplexing Limited to the specific substrate of the enzyme.Capable of measuring a wide range of acyl-CoA species in a single run.[4][5]
Quantification Typically provides relative quantification unless a standard curve with the pure compound is used.Provides both relative and absolute quantification, especially with the use of stable isotope-labeled internal standards.[4][6]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and significant maintenance expenses.[6]
Development May require significant development and optimization of enzyme kinetics and reaction conditions.Method development can be complex, but established protocols for acyl-CoAs are available.[7]

Visualizing the Workflow and Metabolic Context

To better understand the practical application and biological relevance of this compound measurement, the following diagrams illustrate the cross-validation workflow and its position in the fatty acid elongation pathway.

Cross-Validation Workflow Cross-Validation Experimental Workflow cluster_sample Sample Preparation cluster_analysis Parallel Analysis cluster_data Data Analysis Sample Biological Sample (e.g., tissue, cells) Extraction Acyl-CoA Extraction Sample->Extraction EnzymaticAssay Enzymatic Assay Extraction->EnzymaticAssay LCMS LC-MS/MS Analysis Extraction->LCMS Quant_Enz Quantification (Enzymatic) EnzymaticAssay->Quant_Enz Quant_MS Quantification (MS) LCMS->Quant_MS Comparison Correlation & Comparison Quant_Enz->Comparison Quant_MS->Comparison

Caption: Workflow for cross-validating enzymatic and mass spectrometry assays.

Fatty Acid Elongation Pathway Fatty Acid Elongation Cycle AcylCoA_n Acyl-CoA (n carbons) KetoacylCoA 3-Ketoacyl-CoA (n+2) AcylCoA_n->KetoacylCoA Condensation MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA (R)-3-Hydroxyacyl-CoA (n+2) KetoacylCoA->HydroxyacylCoA Reduction EnoylCoA trans-2-Enoyl-CoA (n+2) (e.g., this compound) HydroxyacylCoA->EnoylCoA Dehydration AcylCoA_n2 Acyl-CoA (n+2 carbons) EnoylCoA->AcylCoA_n2 Reduction (catalyzed by trans-2-enoyl-CoA reductase)

Caption: Role of trans-2-enoyl-CoA in the fatty acid elongation cycle.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following sections provide foundational protocols for both the enzymatic and mass spectrometry-based analysis of this compound.

Sample Preparation: Extraction of Acyl-CoA Esters

A critical first step for both methods is the efficient extraction of acyl-CoA esters from biological samples while minimizing degradation.

  • Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen to halt metabolic activity.

  • Extraction: Homogenize the frozen tissue in a chloroform (B151607)/methanol solution.[2] Alternatively, a single-phase extraction with an acetonitrile/methanol/water mixture can be used.[4]

  • Phase Separation: For the chloroform/methanol method, add chloroform and water to separate the phases. The acyl-CoAs will be in the aqueous phase.[9]

  • Solid-Phase Extraction (Optional but Recommended for MS): To concentrate the acyl-CoAs and remove interfering substances, use a reversed-phase solid-phase extraction column.[10]

  • Sample Storage: Store the final extract at -80°C until analysis.

Enzymatic Assay Protocol for trans-2-Enoyl-CoA Esters

This protocol is adapted from a method for measuring 2-trans-enoyl-CoA and 3-hydroxyacyl-CoA intermediates and relies on the enzymatic conversion of the target molecule and the fluorometric detection of a resulting product.[2]

  • Reaction Mixture: Prepare a reaction buffer containing 3-hydroxyacyl-CoA dehydrogenase. To measure the sum of 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA, include enoyl-CoA hydratase in the mixture.[2]

  • Reaction Initiation: Add the extracted acyl-CoA sample to the reaction mixture. The enoyl-CoA hydratase will convert this compound to 3-hydroxyoctanedioyl-CoA, which is then oxidized by 3-hydroxyacyl-CoA dehydrogenase to 3-ketooctanedioyl-CoA, with the concomitant reduction of NAD+ to NADH.

  • NADH Amplification: The NADH produced is measured using an enzymatic cycling amplification system for enhanced sensitivity.[2]

  • Fluorometric Detection: Measure the fluorescence of the final product, which is proportional to the amount of NADH produced and, therefore, the initial amount of the acyl-CoA esters.

  • Standard Curve: Generate a standard curve using known concentrations of a commercially available enoyl-CoA (e.g., trans-2-octenoyl-CoA) to determine the concentration in the samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high specificity and sensitivity for the quantification of acyl-CoAs.[3][4]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., Acquity HSS T3).[4]

    • Mobile Phases: Employ a binary gradient system. For example, mobile phase A can be 5 mM ammonium (B1175870) acetate (B1210297) in water, and mobile phase B can be acetonitrile.[4]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[4]

  • Mass Spectrometry Detection:

    • Ionization: Use positive electrospray ionization (ESI) mode.[1]

    • Analysis Mode: Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode for targeted quantification.[1]

    • Transitions: The precursor ion for this compound ([M+H]+) is fragmented in the collision cell to produce specific product ions. The transition from the precursor to a specific product ion is monitored for quantification. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[6][9]

  • Quantification:

    • Internal Standard: For absolute quantification, spike the samples with a known amount of a stable isotope-labeled internal standard (e.g., [13C]-labeled acyl-CoA) prior to extraction.[6]

    • Standard Curve: Generate a standard curve by analyzing serial dilutions of a pure this compound standard with a constant concentration of the internal standard.

    • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

Both enzymatic assays and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations. Enzymatic assays offer a cost-effective and high-throughput option, particularly suitable for relative quantification in large sample sets. In contrast, LC-MS/MS provides superior specificity, sensitivity, and the capability for absolute quantification and multiplexed analysis of a broad range of acyl-CoA species. The choice of method should be guided by the specific research question, the required level of analytical detail, and the available resources. For robust and comprehensive studies, a cross-validation approach, utilizing both techniques, can provide the highest level of confidence in the experimental results.

References

A Comparative Guide to the Metabolic Fates of Octanoyl-CoA and Trans-2-Octenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of two distinct eight-carbon acyl-coenzyme A (CoA) derivatives: the monocarboxylic octanoyl-CoA and the dicarboxylic trans-2-octenedioyl-CoA. Their structural differences dictate their entry into separate catabolic pathways, leading to significant variations in their metabolic roles, subcellular localization of their breakdown, and overall energy yield.

Introduction to the Molecules

Octanoyl-CoA is the activated form of octanoic acid, a saturated medium-chain fatty acid. It is a key intermediate in the standard beta-oxidation pathway responsible for energy generation from dietary fats.[1]

This compound is the activated form of trans-2-octenedioic acid, a dicarboxylic acid. Dicarboxylic acids are typically formed in the endoplasmic reticulum via omega-oxidation of monocarboxylic fatty acids, especially when mitochondrial beta-oxidation is impaired or overloaded.[2][3] Their subsequent breakdown occurs primarily within peroxisomes.[3]

Core Metabolic Pathways: A Tale of Two Organelles

The metabolic processing of these two molecules is segregated between the mitochondria and peroxisomes, a critical distinction that governs their physiological impact.

  • Octanoyl-CoA undergoes mitochondrial β-oxidation . This is the canonical, high-efficiency pathway for energy extraction from fatty acids.[4] Inside the mitochondrial matrix, octanoyl-CoA is sequentially broken down by a cycle of four enzymatic reactions, yielding acetyl-CoA, FADH₂, and NADH.[1] These products directly fuel the citric acid cycle and the electron transport chain to generate large quantities of ATP.[2]

  • This compound is primarily metabolized via peroxisomal β-oxidation . This pathway is specialized for substrates that are poorly handled by mitochondria, including very long-chain fatty acids and dicarboxylic acids.[4][5] While mechanistically similar to the mitochondrial process, peroxisomal β-oxidation has key differences. The initial dehydrogenation step is catalyzed by an acyl-CoA oxidase that transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂) instead of FADH₂.[6][7] This initial step is therefore not directly coupled to ATP synthesis, making the pathway less energy-efficient.[6][8] Peroxisomal β-oxidation often results in chain-shortening, with the resulting shorter acyl-CoAs being transported to the mitochondria for complete oxidation.[6]

Quantitative Comparison of Metabolic Pathways

The distinct enzymatic and localization differences between the metabolism of octanoyl-CoA and dicarboxylic acyl-CoAs like this compound lead to different metabolic efficiencies and substrate preferences.

FeatureOctanoyl-CoA MetabolismThis compound Metabolism
Primary Subcellular Location Mitochondria[4]Peroxisomes[3][7]
Initiating Pathway Direct entry into β-oxidationPreceded by ω-oxidation (in ER) of parent fatty acid[2][3]
First Dehydrogenation Enzyme Acyl-CoA Dehydrogenase (e.g., MCAD)[1]Acyl-CoA Oxidase[6]
Electron Acceptor in First Step FAD (producing FADH₂)[4]O₂ (producing H₂O₂)[6]
Direct ATP Coupling in First Step Yes (via FADH₂ in ETC)No[6][8]
Primary End Products Acetyl-CoA, FADH₂, NADH[1]Acetyl-CoA, NADH, H₂O₂, chain-shortened dicarboxylyl-CoAs[9]
Overall Energy Yield HighLower (due to H₂O₂ production and chain-shortening)
Inducing Conditions Energy demand, fastingHigh fatty acid load, impaired mitochondrial β-oxidation
Substrate Affinity (Km) Mitochondria show low Km for long-chain fatty acids (16:0-18:0).[10]Peroxisomes show low Km for medium-chain (9:0-10:0) and mono-unsaturated long-chain fatty acids.[10]
Maximal Oxidation Rates Highest with C12-C16 fatty acids.[10]Highest with lauroyl-CoA (12:0).[10]

Signaling Pathways and Experimental Workflows

Logical Flow: From Substrate to Cellular Fate

The following diagram illustrates the distinct entry points and processing locations for monocarboxylic and dicarboxylic acids.

cluster_0 Cellular Environment cluster_1 Mitochondrion cluster_2 Peroxisome Octanoic Acid Octanoic Acid Octanoyl-CoA Octanoyl-CoA Octanoic Acid->Octanoyl-CoA Activation Dicarboxylic Acid Dicarboxylic Acid Dicarboxylyl-CoA This compound Dicarboxylic Acid->Dicarboxylyl-CoA Activation Mito Beta-Oxidation Mito Beta-Oxidation Octanoyl-CoA->Mito Beta-Oxidation Acetyl-CoA (Mito) Acetyl-CoA (Mito) Mito Beta-Oxidation->Acetyl-CoA (Mito) Perox Beta-Oxidation Perox Beta-Oxidation Dicarboxylyl-CoA->Perox Beta-Oxidation Acetyl-CoA (Perox) Acetyl-CoA (Perox) Perox Beta-Oxidation->Acetyl-CoA (Perox)

Caption: Divergent metabolic fates of octanoic and dicarboxylic acids.

Experimental Workflow: Differentiating Organellar Oxidation

This diagram outlines a typical experimental approach to distinguish between mitochondrial and peroxisomal β-oxidation activity.

G cluster_inhibitors Inhibitor Treatment start Tissue Homogenate or Isolated Organelles substrate Add Radiolabeled Substrate (e.g., [1-14C]Octanoate or [1-14C]Octanedioate) start->substrate incubation Incubate under Controlled Conditions substrate->incubation separation Separate Products (e.g., Acetyl-CoA, H2O) via Chromatography or Precipitation incubation->separation inhibitor_mito Mitochondrial Inhibitor (e.g., Rotenone (B1679576), KCN) incubation->inhibitor_mito Isolates Peroxisomal Activity inhibitor_perox Peroxisomal Modulator (e.g., Clofibrate) incubation->inhibitor_perox Induces Peroxisomal Enzymes measurement Quantify Radioactivity in Products separation->measurement

Caption: Workflow for assessing mitochondrial vs. peroxisomal oxidation.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial β-Oxidation

This protocol measures the oxidation of octanoyl-CoA in isolated mitochondria by quantifying the production of a downstream metabolite, such as ketone bodies in liver mitochondria.

  • Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using differential centrifugation in a buffered sucrose (B13894) solution.

  • Reaction Mixture: Prepare a reaction buffer containing KCl, MgCl₂, KH₂PO₄, and a respiratory substrate (e.g., malate).

  • Substrate Addition: Add octanoylcarnitine (B1202733) to the mitochondrial suspension. Carnitine is used to facilitate transport across the inner mitochondrial membrane, where it is converted back to octanoyl-CoA.

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Reaction Termination: Stop the reaction by adding perchloric acid to precipitate proteins.

  • Quantification: Centrifuge the sample to remove the protein pellet. Measure the concentration of a product like acetoacetate (B1235776) or β-hydroxybutyrate in the supernatant using a spectrophotometric enzymatic assay.[9]

Protocol 2: Measurement of Peroxisomal β-Oxidation

This protocol quantifies the rate of peroxisomal β-oxidation by measuring the production of H₂O₂, which is specific to the initial acyl-CoA oxidase step.[9]

  • Organelle Fractionation: Prepare a peroxisome-enriched fraction from tissue homogenate using density gradient centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NAD⁺, CoA, and ATP. To isolate peroxisomal activity, mitochondrial electron transport chain inhibitors like rotenone or potassium cyanide (KCN) can be included.[11]

  • Substrate Addition: Add the CoA ester of the dicarboxylic acid of interest (e.g., octenedioyl-CoA).

  • H₂O₂ Detection: Include a detection system for hydrogen peroxide, such as a fluorometric probe (e.g., Amplex Red) and horseradish peroxidase, in the reaction mixture.

  • Incubation: Incubate at 37°C.

  • Quantification: Monitor the increase in fluorescence over time using a plate reader or fluorometer. The rate of fluorescence increase is proportional to the rate of H₂O₂ production and thus the peroxisomal β-oxidation rate.[9]

Conclusion

The metabolic effects of octanoyl-CoA and this compound are fundamentally different, dictated by their respective catabolism in mitochondria and peroxisomes. Octanoyl-CoA is a direct and efficient fuel source through the mainstream mitochondrial β-oxidation pathway. In contrast, this compound, as a dicarboxylic acid derivative, enters the less energy-efficient peroxisomal pathway, which serves specialized roles in cellular metabolism, including the detoxification of fatty acid overload. Understanding these distinct pathways is crucial for researchers investigating metabolic disorders, developing therapies for inborn errors of metabolism, and designing drugs that target fatty acid oxidation.

References

A Comparative Guide to the Validation of In Silico Models for Trans-2-Octenedioyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of in silico models relevant to the metabolism of trans-2-octenedioyl-CoA, a key intermediate in the beta-oxidation of medium-chain fatty acids. Due to the limited availability of in silico models specifically focused on this single metabolic step, this guide evaluates broader kinetic models of mitochondrial fatty acid beta-oxidation that encompass the reactions involving this compound. The focus is on the experimental validation of these models, providing a framework for assessing their reliability and predictive power.

Introduction to this compound Metabolism

This compound is a crucial intermediate in the mitochondrial beta-oxidation of octanoyl-CoA, a medium-chain fatty acid. The initial step is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD), which converts octanoyl-CoA to trans-2-octenoyl-CoA[1][2][3]. This intermediate is then hydrated by enoyl-CoA hydratase and subsequently dehydrogenated by 3-hydroxyacyl-CoA dehydrogenase[4]. Deficiencies in MCAD can lead to the accumulation of octanoyl-CoA and its metabolites, causing serious health issues[1]. In silico models that accurately simulate this pathway are valuable tools for understanding disease mechanisms and developing therapeutic strategies.

Comparison of In Silico Models and Validation Strategies

While no in silico models are exclusively dedicated to this compound, several comprehensive models of mitochondrial fatty acid beta-oxidation exist. These models are typically validated by comparing their predictions against experimental data. The following table summarizes key aspects of prominent models and their validation approaches.

In Silico Model Model Type Organism/System Modeled Validation Data Key Findings from Validation
van Eunen et al. (2013) [5][6]Detailed kinetic model with reversible and saturable enzyme kineticsRat liver mitochondriaBeta-oxidation flux, acyl-carnitine time profilesThe model accurately predicted the beta-oxidation flux and the concentration profiles of most acyl-carnitines without refitting parameters. It also predicted substrate overload at high fatty acid concentrations.[5][6]
Schilling et al. (2009) [7][8]Dynamic kinetic modelHuman mitochondrial metabolismAcyl-CoA concentrations from newborn screening dataThe model's simulated accumulation of specific acyl-CoAs in various acyl-CoA dehydrogenase deficiencies showed good agreement with experimental data from newborn screening.[7][8]
A computational model of mitochondrial beta-oxidation [9]Computational kinetic networkHuman mitochondrial beta-oxidationPublished literature data on metabolite concentrationsThe model simulations were validated using experimental data from various published literature and databases to study the implications of carnitine deficiency in uremia.[9]

Experimental Protocols for Model Validation

The validation of in silico models of fatty acid metabolism relies on robust experimental data. Below are detailed methodologies for key experiments frequently cited in validation studies.

Measurement of Beta-Oxidation Flux

Protocol: Measurement of Oxygen Consumption in Isolated Mitochondria

  • Objective: To determine the rate of fatty acid beta-oxidation by measuring oxygen consumption.

  • Materials: Isolated mitochondria, respiration buffer (e.g., containing KCl, KH2PO4, HEPES, and fatty-acid-free BSA), substrate (e.g., palmitoyl-CoA and carnitine, or palmitoylcarnitine), ADP, and a high-resolution respirometer (e.g., Oroboros Oxygraph).

  • Procedure:

    • Calibrate the respirometer with air-saturated respiration buffer.

    • Add a known amount of isolated mitochondria to the chamber.

    • Add the fatty acid substrate to initiate beta-oxidation.

    • Add a saturating amount of ADP to stimulate state 3 respiration.

    • Record the rate of oxygen consumption. The flux through the beta-oxidation pathway is calculated from the rate of oxygen consumption, assuming a certain P/O ratio (ATP produced per oxygen atom consumed).

Quantification of Acyl-CoA and Acyl-Carnitine Species

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

  • Objective: To measure the concentrations of various acyl-CoA and acyl-carnitine species in biological samples.

  • Materials: Biological sample (e.g., cell lysate, tissue homogenate), internal standards (isotopically labeled acyl-CoAs/acyl-carnitines), extraction solvent (e.g., acetonitrile/methanol/water), LC-MS/MS system.

  • Procedure:

    • Spike the sample with internal standards.

    • Extract the metabolites using the extraction solvent.

    • Centrifuge to pellet proteins and debris.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system. Separation is typically achieved using a C18 reversed-phase column.

    • Quantify the different acyl-CoA and acyl-carnitine species based on their specific mass-to-charge ratios and fragmentation patterns, and by comparing their peak areas to those of the internal standards.[10]

Acyl-CoA Dehydrogenase (ACAD) Activity Assay

Protocol: Anaerobic ETF Fluorescence Reduction Assay

  • Objective: To measure the activity of specific acyl-CoA dehydrogenases. This is considered the gold standard method.[11]

  • Materials: Purified recombinant ACAD enzyme or cell/tissue homogenate, recombinant electron transfer flavoprotein (ETF), anaerobic cuvette or microplate, substrate (e.g., octanoyl-CoA for MCAD), and a fluorescence spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing the ACAD enzyme/homogenate and ETF in a suitable buffer.

    • Make the reaction mixture anaerobic, for example, by using an enzymatic deoxygenation system (glucose, glucose oxidase, and catalase).[11]

    • Record the baseline fluorescence of ETF (excitation ~380 nm, emission ~495 nm).

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the decrease in ETF fluorescence as it is reduced by the ACAD. The rate of fluorescence decrease is proportional to the ACAD activity.[11]

Alternative Protocol: HPLC-based Assay

  • Objective: To directly measure the product of the ACAD reaction (e.g., trans-2-octenoyl-CoA).

  • Procedure: Incubate the enzyme source with the acyl-CoA substrate and an artificial electron acceptor (e.g., ferricenium hexafluorophosphate). The reaction is then stopped, and the product is separated and quantified by HPLC.[12]

Visualizing Metabolic and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound and a general workflow for the validation of in silico models.

metabolic_pathway Octanoyl_CoA Octanoyl-CoA trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA  MCAD L_3_Hydroxyoctanoyl_CoA L-3-Hydroxyoctanoyl-CoA trans_2_Octenoyl_CoA->L_3_Hydroxyoctanoyl_CoA  Enoyl-CoA Hydratase _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyoctanoyl_CoA->_3_Ketoacyl_CoA  3-Hydroxyacyl-CoA Dehydrogenase Hexanoyl_CoA Hexanoyl-CoA _3_Ketoacyl_CoA->Hexanoyl_CoA  Thiolase Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA

Caption: The metabolic pathway of octanoyl-CoA beta-oxidation.

validation_workflow cluster_in_silico In Silico Modeling cluster_experimental Experimental Validation cluster_comparison Comparison and Refinement Model Kinetic Model of Beta-Oxidation Simulation Run Simulation (e.g., substrate overload) Model->Simulation Prediction Generate Predictions (Fluxes, Metabolite Levels) Simulation->Prediction Compare Compare Predictions with Experimental Data Prediction->Compare Experiment Perform Experiments (e.g., isolated mitochondria) Measurement Measure Experimental Data (Flux, Acyl-CoAs) Experiment->Measurement Measurement->Compare Refine Refine Model Parameters Compare->Refine If discrepancy Refine->Model

Caption: A generalized workflow for the validation of in silico metabolic models.

Alternative Approaches to Studying this compound Metabolism

Beyond in silico modeling, other methods provide valuable insights into the metabolism of this compound:

  • In Vitro Reconstitution: This involves purifying the necessary enzymes (MCAD, enoyl-CoA hydratase, etc.) and reconstituting the metabolic pathway in a test tube. This allows for the detailed study of enzyme kinetics and pathway regulation in a controlled environment.

  • Animal Models: Genetically engineered mice, such as those with a knockout of the MCAD gene, are invaluable for studying the physiological consequences of impaired this compound metabolism. These models can be used to test potential therapeutic interventions.

  • Stable Isotope Tracing: By using substrates labeled with stable isotopes (e.g., 13C-octanoate), researchers can trace the flow of carbon through the beta-oxidation pathway and quantify the production of downstream metabolites, providing a dynamic view of metabolic fluxes.

Conclusion

The validation of in silico models of this compound metabolism is crucial for their application in biomedical research and drug development. While models specifically targeting this single metabolite are not prevalent, comprehensive models of fatty acid beta-oxidation offer significant insights. The validation of these models through rigorous experimental measurements of metabolic fluxes and intermediate concentrations provides confidence in their predictive capabilities. A multi-faceted approach, combining in silico modeling with traditional experimental techniques, will be essential for advancing our understanding of fatty acid metabolism and related disorders.

References

comparative analysis of different ionization techniques for trans-2-octenedioyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ionization Techniques for the Detection of trans-2-Octenedioyl-CoA

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of acyl-Coenzyme A (acyl-CoA) thioesters are crucial for understanding various metabolic pathways and their dysregulation in disease. Among these, this compound is a key intermediate in the beta-oxidation of fatty acids. This guide provides a comparative analysis of different ionization techniques for the mass spectrometry-based detection of this compound and related acyl-CoAs, supported by experimental data and detailed protocols.

Quantitative Performance of Ionization Techniques

The choice of ionization technique significantly impacts the sensitivity, specificity, and robustness of acyl-CoA analysis. The following table summarizes the quantitative performance of commonly employed ionization techniques. Data for various acyl-CoAs are presented as a proxy for this compound due to the structural similarity and comparable analytical behavior.

Ionization TechniqueAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Limitations
LC-ESI-MS/MS C2-C20 Acyl-CoAs1-5 fmol[1]~5 fmol[2]>0.99[2]High sensitivity and specificity, suitable for complex matrices, well-established methods.[3]Potential for ion suppression, may require derivatization for some analytes.
MALDI-TOF MS Long-chain Acyl-CoAsNot specifiedNot specifiedNot specifiedRapid analysis, minimal sample preparation, useful for structural elucidation.[4]Primarily qualitative/semi-quantitative, less suitable for complex mixtures without separation.
APCI-MS Fatty Acids30-300 nM[5]Not specifiedNot specifiedGood for less polar compounds, less susceptible to matrix effects than ESI.[6]Less sensitive than ESI for many compounds, limited data for acyl-CoAs.
APPI-MS Fatty Acid Esters~12 pg (FIA)Not specified>4-5 decades[7]Ionizes nonpolar compounds, less ion suppression than ESI.[8]Requires a photoionizable dopant, not as widely used as ESI or APCI.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the key ionization techniques discussed.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This is the most widely used method for the quantitative analysis of acyl-CoAs.[3]

a. Sample Preparation (from tissues or cells):

  • Homogenize the biological sample in a cold solvent mixture, such as 2:1:1 isopropanol:acetonitrile:water.

  • Centrifuge to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • The extract can be concentrated by vacuum centrifugation and reconstituted in a suitable solvent for LC-MS analysis.

b. Liquid Chromatography:

  • Column: A reversed-phase C18 or C8 column is commonly used.

  • Mobile Phase A: Water with an additive such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs of varying chain lengths.

  • Flow Rate: Typically in the range of 200-500 µL/min.

c. Mass Spectrometry (Tandem Quadrupole):

  • Ionization Mode: ESI can be performed in either positive or negative ion mode. Positive mode often yields [M+H]⁺ ions, while negative mode produces [M-H]⁻ ions.

  • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions are monitored. A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety.[9]

  • Ion Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity of the target analyte.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a rapid technique, particularly useful for structural analysis.[4]

a. Sample Preparation:

  • Mix the sample extract containing acyl-CoAs with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid).

  • Spot the mixture onto a MALDI target plate and allow it to dry, forming co-crystals of the analyte and matrix.

b. Mass Spectrometry:

  • Laser: A pulsed UV laser is used to irradiate the sample spot, causing desorption and ionization of the analyte molecules.

  • Analyzer: A time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.

  • Ionization Mode: Typically performed in negative ion mode for acyl-CoAs.

  • In-Source Fragmentation: By increasing the laser fluence, in-source fragmentation can be induced to aid in structural elucidation, such as determining the position of double bonds.[4]

Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) Mass Spectrometry

APCI and APPI are alternative ionization sources that can be advantageous for certain classes of molecules.

a. Sample Introduction: The sample is typically introduced via liquid chromatography, similar to LC-ESI-MS.

b. Ionization:

  • APCI: The LC eluent is nebulized and vaporized in a heated tube. A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through chemical reactions.

  • APPI: The LC eluent is vaporized and then ionized by photons from a krypton lamp. A dopant may be added to the mobile phase to facilitate ionization.

c. Mass Analysis: The resulting ions are then analyzed by a mass spectrometer, typically a quadrupole or TOF instrument.

Visualizations

Metabolic Pathway of this compound

This compound is an intermediate in the beta-oxidation of dicarboxylic acids, which is a modification of the standard fatty acid beta-oxidation pathway.

Beta_Oxidation cluster_0 Mitochondrial Matrix cluster_1 Pathway involving this compound Fatty_Acyl_CoA Long-Chain Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Trans_2_Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_2_Enoyl_CoA FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA H2O Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NAD+ -> NADH + H+ Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Acyl-CoA (n-2) Thiolase->Shorter_Acyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Dicarboxylic_Acid Dicarboxylic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Dicarboxylic_Acid->Acyl_CoA_Synthetase Dicarboxylyl_CoA Dicarboxylyl-CoA Acyl_CoA_Synthetase->Dicarboxylyl_CoA CoA + ATP Acyl_CoA_Oxidase Acyl-CoA Oxidase Dicarboxylyl_CoA->Acyl_CoA_Oxidase trans_2_octenedioyl_CoA This compound Acyl_CoA_Oxidase->trans_2_octenedioyl_CoA FAD -> FADH2

Caption: The beta-oxidation pathway of fatty acids and the formation of this compound.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing different ionization techniques for the analysis of this compound.

Experimental_Workflow cluster_Ionization Ionization Techniques Sample_Prep Sample Preparation (Extraction of Acyl-CoAs) LC_Separation Liquid Chromatography (Reversed-Phase) Sample_Prep->LC_Separation MALDI Matrix-Assisted Laser Desorption/Ionization (MALDI) Sample_Prep->MALDI Direct Analysis ESI Electrospray Ionization (ESI) LC_Separation->ESI LC-MS APCI Atmospheric Pressure Chemical Ionization (APCI) LC_Separation->APCI LC-MS APPI Atmospheric Pressure Photoionization (APPI) LC_Separation->APPI LC-MS MS_Analysis Mass Spectrometry Analysis (e.g., TOF, Quadrupole) ESI->MS_Analysis MALDI->MS_Analysis APCI->MS_Analysis APPI->MS_Analysis Data_Analysis Data Analysis and Comparison (LOD, LOQ, Linearity) MS_Analysis->Data_Analysis

Caption: Workflow for comparing ionization techniques for acyl-CoA analysis.

References

Safety Operating Guide

Prudent Disposal of trans-2-octenedioyl-CoA: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of trans-2-octenedioyl-CoA, a key intermediate in fatty acid metabolism studies. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals and to maintain compliance with standard laboratory waste management protocols. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the hazardous properties of structurally similar compounds, such as other dicarboxylic acid CoA esters and unsaturated carboxylic acids. A conservative approach, treating the compound as hazardous, is strongly recommended.

I. Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound waste.

PPE Category Specific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Skin and Body Laboratory coat
Respiratory Use in a well-ventilated area or under a fume hood.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in pure form or in solution, must adhere to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused stock, experimental residues, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions. Incompatible materials to consider for segregation include strong oxidizing agents, strong acids, and strong bases.

Step 2: Waste Collection and Containerization

  • Collect all this compound waste in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container with a secure screw-top cap is recommended.

  • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound". The approximate concentration and volume of the waste should also be noted on the label.

Step 3: On-site Storage

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to mitigate spills.

  • Ensure the waste container is kept closed at all times, except when adding waste.

Step 4: Decontamination of Empty Containers

  • Any "empty" container that previously held pure this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution).

  • The rinsate from each rinse must be collected and disposed of as hazardous waste in the designated waste container.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, with the original label defaced or removed.

Step 5: Final Disposal

  • Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for hazardous waste pickup, including completing any necessary waste manifests or tracking forms.

III. Experimental Protocol Considerations

For experiments involving this compound, it is crucial to incorporate waste management into the experimental design.

  • Waste Minimization: Whenever possible, prepare only the required amount of this compound solution for your experiments to minimize the generation of excess waste.

  • Quenching Reactions: If your experimental protocol involves quenching a reaction containing this compound, the quenching agent and the resulting mixture should also be treated as hazardous waste and collected in the designated container.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_final Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Chemicals identify->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store decontaminate Triple-Rinse Empty Containers (Collect Rinsate as Hazardous) store->decontaminate ehs_pickup Arrange for EHS/ Contractor Pickup store->ehs_pickup end Disposal Complete ehs_pickup->end Proper Disposal

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling trans-2-octenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling trans-2-octenedioyl-CoA. The following procedures are based on the known reactivity of acyl-CoA compounds and general laboratory safety protocols for handling potentially hazardous chemicals. Acyl-CoA thioesters are recognized as chemically-reactive intermediates that can acylate proteins, which is a potential mechanism for idiosyncratic drug toxicity.[1][2][3][4] Due to the lack of a specific Safety Data Sheet (SDS) for this compound, these recommendations are derived from information on similar chemical structures and the general hazards associated with this class of compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesImpervious gloves, such as nitrile or neoprene, are essential to prevent skin contact.[5] Consider double-gloving for enhanced protection during high-risk procedures.
Eyes Safety goggles or face shieldChemical splash goggles are mandatory to protect against splashes.[5][6] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat provides a primary barrier. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[7]
Respiratory Fume hood or appropriate respiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors should be used.[6]
Feet Closed-toe shoesLeather or chemical-resistant shoes are required to protect against spills.[7]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical to ensure safety. The following workflow outlines the key steps for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood Proceed if all checks pass prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials Proceed if all checks pass prep_spill_kit Ensure Spill Kit is Accessible prep_materials->prep_spill_kit Proceed if all checks pass handling_weigh Weigh/Measure in Fume Hood prep_spill_kit->handling_weigh Proceed if all checks pass handling_reaction Perform Experiment in Fume Hood handling_weigh->handling_reaction handling_storage Store in a Tightly Sealed Container handling_reaction->handling_storage emergency_spill Follow Spill Cleanup Procedure handling_reaction->emergency_spill If Spill Occurs emergency_exposure Follow First Aid Measures handling_reaction->emergency_exposure If Exposure Occurs cleanup_decontaminate Decontaminate Work Area handling_storage->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash emergency_notify Notify Supervisor emergency_spill->emergency_notify emergency_exposure->emergency_notify

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In the event of an exposure, immediate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area thoroughly with soap and water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[8] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Classification: All waste containing this compound should be treated as hazardous chemical waste.

  • Waste Collection:

    • Solid Waste: Collect contaminated solids (e.g., pipette tips, gloves, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Procedure: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[6][10] Never pour chemical waste down the drain.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.